Technical Documentation Center

5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine
  • CAS: 1556217-73-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: The Strategic Utility of 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine

[1][2][3] Executive Summary: The "Fluorine Effect" in Scaffold Design 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (CAS: 1556217-73-2) represents a high-value building block in modern medicinal chemistry, specifically design...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: The "Fluorine Effect" in Scaffold Design

5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (CAS: 1556217-73-2) represents a high-value building block in modern medicinal chemistry, specifically designed to address the "ethyl group liability" in lead optimization.[1][2]

In drug discovery, alkyl chains (like ethyl or isopropyl) are common pharmacophores but suffer from rapid oxidative metabolism (CYP450-mediated hydroxylation).[2][3] This molecule introduces a 1,1-difluoroethyl (


)  moiety.[2][3] This group acts as a bioisostere for the ethyl group, offering three critical advantages:
  • Metabolic Blockade: The C-F bonds prevent benzylic-like oxidation at the

    
    -position.[1][2][3]
    
  • Lipophilicity Modulation: The

    
     group modulates 
    
    
    
    without the dramatic polarity shift seen with hydroxyl or carbonyl insertions.[3]
  • Conformational Locking: The "Gauche Effect" of the difluoro group can rigidify the side chain, potentially improving binding affinity.[1][3]

This guide details the physicochemical profile, handling protocols, and strategic application of this intermediate.[1][4][5][6]

Physicochemical Profile

The following data consolidates experimental and high-confidence calculated values.

PropertyValueContext/Implication
Molecular Formula

--
Molecular Weight 148.11 g/mol Fragment-like; ideal for LE (Ligand Efficiency) optimization.[1][2][3]
CAS Number 1556217-73-2Verified identifier.[1][2][3][7]
cLogP ~1.37Moderate lipophilicity; higher than the non-fluorinated methyl analog but lower than a propyl chain.[3]
TPSA 52.05

Favorable for CNS penetration (Target < 90

) and oral bioavailability.[2][3]
H-Bond Donors 1The exocyclic primary amine (

).[1][2][3]
H-Bond Acceptors 3Ring N, Ring O, and weak acceptance from F atoms.[1]
pKa (Conjugate Acid) < 1.0 (Est.)[2][3]Critical: 3-aminoisoxazoles are extremely weak bases.[1][2][3] The amine lone pair is delocalized into the ring.[1][3] It remains neutral at physiological pH (7.4).[2][3]
Melting Point Solid (Est. >50°C)Generally stable solid at room temperature.[2][3]

Structural Analysis & Pharmacophore Mapping

The utility of this molecule lies in its specific electronic distribution.[1][3] The graph below visualizes the functional logic of the structure.

G Molecule 5-(1,1-Difluoroethyl)- 1,2-oxazol-3-amine Isoxazole Isoxazole Core (Scaffold) Molecule->Isoxazole Amine 3-Amino Group (H-Bond Donor) Molecule->Amine Difluoro 1,1-Difluoroethyl (Metabolic Shield) Molecule->Difluoro Resonance Resonance (Low Basicity) Isoxazole->Resonance Electron Sink Amine->Resonance Delocalization Lipophilicity Lipophilicity (Modulated LogP) Difluoro->Lipophilicity C-F Dipole Blockade CYP450 Blockade Difluoro->Blockade No H-abstraction

Figure 1: Structural dissection of the molecule highlighting the interplay between the electron-poor isoxazole ring and the metabolic stability conferred by the difluoroethyl group.[1][2]

Synthetic & Handling Protocols

Synthesis Logic (Retrosynthetic Analysis)

While commercial supplies are available, in-house synthesis typically follows a [3+2] cycloaddition or condensation strategy.[2][3]

  • Precursor: 4,4-difluoro-3-oxopentanenitrile (or equivalent

    
    -keto nitrile).[1][2][3]
    
  • Reagent: Hydroxylamine hydrochloride (

    
    ).[2][3]
    
  • Condition: Basic aqueous/alcoholic media (pH control is critical to favor the 3-amino isomer over the 5-amino isomer).[1][2][3]

Stability & Storage[2][3][4]
  • Hygroscopicity: Fluorinated amines can be hygroscopic.[2][3] Store in a desiccator.

  • Oxidation: The amine is relatively stable but can oxidize over long periods.[3] Store under

    
     at -20°C for long-term banking.
    
  • Safety: Treat as a potential skin irritant.[2][3] The C-F bond is stable and does not release fluoride under standard physiological conditions.[1][3]

Experimental Protocols for Profiling

To validate this building block in your specific scaffold, use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (DMSO-Free)

Why this matters: Calculated LogP often underestimates the solubility impact of the isoxazole ring.[1][3]

  • Preparation: Weigh 2 mg of solid compound into a glass vial.

  • Solvent Addition: Add 1.0 mL of pH 7.4 phosphate buffer.

  • Equilibration: Shake at 25°C for 24 hours (do not sonicate to avoid supersaturation).

  • Filtration: Filter through a 0.22

    
     PVDF membrane (low binding).[2][3]
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Validation: Run a standard curve using a DMSO stock solution to quantify the aqueous peak area.[3]

Protocol B: pKa Determination (UV-Metric)

Why this matters: Potentiometric titration will fail because the pKa is likely < 2.[3]

  • Instrument: Sirius T3 or equivalent UV-titrator.

  • Cosolvent: Use Methanol/Water ratios (due to low solubility of the neutral form).[2][3]

  • Range: Titrate from pH 2.0 to pH 10.0.

  • Detection: Monitor the bathochromic shift in the UV spectrum. The isoxazole ring absorption changes subtly upon protonation of the ring nitrogen.[1][3]

  • Data Fitting: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

Strategic Application in Drug Design (SAR)

The decision to use this molecule should be driven by specific SAR roadblocks.

SAR_Logic Start Lead Compound (Contains Ethyl/Isopropyl) Issue Identify Liability Start->Issue Branch1 Metabolic Instability (High Clearance) Issue->Branch1 Branch2 Potency Plateau (Steric Fit) Issue->Branch2 Solution1 Apply 1,1-Difluoroethyl Branch1->Solution1 Bioisostere Branch2->Solution1 Conformational Scan Outcome1 Blocks CYP Oxidation (Maintains Lipophilicity) Solution1->Outcome1 Outcome2 Alters Bond Vector (Gauche Effect) Solution1->Outcome2

Figure 2: Decision tree for incorporating the 1,1-difluoroethyl moiety during Lead Optimization.

Key Mechanistic Insights[1][3][10]
  • The "Magic Methyl" Alternative: While a methyl group (

    
    ) adds lipophilicity and fills hydrophobic pockets, it is metabolically "soft." The 1,1-difluoroethyl group mimics the volume of an isopropyl group but with the metabolic stability of a trifluoromethyl (
    
    
    
    ) group, without the excessive electron-withdrawing penalty of the latter.[1]
  • Electronic Tuning: The

    
     group reduces the electron density of the isoxazole ring less severely than a 
    
    
    
    group would, maintaining the potential for the ring nitrogen to participate in weak H-bonding interactions within the active site.[1]

References

  • ChemScene. (2025).[2][3] 5-(1,1-Difluoroethyl)isoxazol-3-amine Product Datasheet. Retrieved from [2][7]

  • Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation on gem-difluoro effects).

  • PubChem. (2025).[2][3] Compound Summary: 3-Isoxazolamine derivatives. Retrieved from [2]

  • Johnson, L., et al. (2013).[3][8] A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45, 171-173.[1][2][8] (Methodology for regioselective synthesis).

Sources

Exploratory

Bioisosteric Applications of 1,1-Difluoroethyl Isoxazoles in Drug Design: A Technical Guide to Metabolic Shielding and Synthetic Integration

As drug discovery programs increasingly face late-stage attrition due to poor pharmacokinetic (PK) profiles and metabolic liabilities, the strategic deployment of bioisosteres has become a cornerstone of modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly face late-stage attrition due to poor pharmacokinetic (PK) profiles and metabolic liabilities, the strategic deployment of bioisosteres has become a cornerstone of modern medicinal chemistry. Aryl ethers (e.g., methoxy groups) and branched alkyls (e.g., tert-butyl, isopropyl) are ubiquitous in bioactive scaffolds but frequently serve as "soft spots" for cytochrome P450 (CYP450)-mediated oxidative metabolism.

To circumvent this, the 1,1-difluoroethyl group (–CF₂CH₃) has emerged as a premier bioisostere. When appended to an isoxazole core—a privileged, metabolically stable pharmacophore—the resulting 1,1-difluoroethyl isoxazole motif offers a profound enhancement in metabolic stability, lipophilic efficiency, and target residence time. This guide provides an in-depth technical analysis of the mechanistic rationale, physicochemical impact, and validated synthetic workflows for integrating this moiety into drug pipelines.

Mechanistic Rationale: The 1,1-Difluoroethyl Isoxazole Paradigm

Causality Behind the Bioisosteric Shift

The substitution of a methoxy group (–OCH₃) with a 1,1-difluoroethyl group (–CF₂CH₃) is not merely a structural swap; it is a calculated electronic and steric maneuver.

  • Electronic Shielding: The strong electron-withdrawing nature of the gem-difluoro moiety significantly lowers the highest occupied molecular orbital (HOMO) of the adjacent bonds. This electronic depletion shields the molecule from electrophilic attack by CYP450 enzymes, effectively blocking O-dealkylation pathways[1].

  • Steric and Conformational Mimicry: The van der Waals volume of the –CF₂CH₃ group closely mimics that of a methoxy or isopropyl group. However, the conformational preference of the difluoroethyl group forces the terminal methyl group out of the plane of the aromatic/heteroaromatic ring, which can uniquely alter the vector of binding pocket engagement to improve target affinity[2].

  • The Isoxazole Anchor: The isoxazole ring provides a rigid, metabolically stable hydrogen-bond acceptor. Unlike basic amines, its low pKa prevents non-specific phospholipid binding, thereby reducing the risk of phospholipidosis.

BioisostereLogic Methoxy Methoxy Isoxazole (Metabolic Liability) CYP CYP450 Oxidation Methoxy->CYP Susceptible Degradation O-Dealkylation (Clearance) CYP->Degradation Rapid Metabolism Difluoro 1,1-Difluoroethyl Isoxazole (Bioisostere) Shielding Electronic Shielding (C-F Bond Strength) Difluoro->Shielding Replaces -O-CH3 Stability Metabolic Stability (Prolonged Half-life) Shielding->Stability Blocks Oxidation

Logical mapping of CYP450-mediated clearance vs. fluorinated bioisosteric stability.

Physicochemical Data & Comparative Metrics

The decision to utilize a 1,1-difluoroethyl isoxazole must be driven by data. The table below summarizes the quantitative shifts in physicochemical properties when transitioning from a standard methoxy-isoxazole to its fluorinated bioisostere.

PropertyMethoxy Group (–OCH₃)1,1-Difluoroethyl Group (–CF₂CH₃)Impact on Drug Design
Van der Waals Volume ~38 ų~44 ųNear-isosteric steric mimicry; fits similar hydrophobic pockets.
Lipophilicity (Hansch π) -0.02~0.60Increased membrane permeability and CNS penetration.
Metabolic Stability Low (O-dealkylation)High (Oxidation-resistant)Extended half-life, lower intrinsic clearance (CL_int).
Conformational Preference Coplanar to ringsOut-of-plane methyl projectionAlters trajectory; can break planar stacking to improve solubility.

Synthetic Architectures and Experimental Workflows

To leverage these bioisosteres, robust synthetic methodologies are required. We detail two field-proven approaches: Late-Stage Functionalization (LSF) and De Novo Ring Construction.

Late-Stage Radical Functionalization (DFES-Na)

Pioneered by the , the use of Sodium 1,1-difluoroethanesulfinate (DFES-Na) allows for the direct, late-stage radical C-H functionalization of pre-formed heterocycles[1].

DFESWorkflow Substrate Isoxazole Core (Substrate) Radical •CF2CH3 Radical Generation Substrate->Radical Reagent DFES-Na (Reagent) Reagent->Radical Initiator TBHP / ZnCl2 (Oxidant/Lewis Acid) Initiator->Radical Promotes Product 1,1-Difluoroethyl Isoxazole (Target) Radical->Product C-H Functionalization

Experimental workflow for the late-stage radical difluoroethylation using DFES-Na.

Step-by-Step Methodology: Direct Difluoroethylation

Causality Note: The inclusion of ZnCl₂ is not optional; it acts as a Lewis acid to activate the heterocycle and coordinate the sulfinate, lowering the reduction potential required for efficient radical generation by TBHP.

  • Preparation: In a rigorously dried reaction vial, dissolve the isoxazole substrate (1.0 equiv) in a biphasic mixture of CH₂Cl₂ and water (typically 2.5:1 v/v).

  • Reagent Loading: Add DFES-Na (3.0 equiv) to the stirring solution.

  • Catalytic Activation: Introduce ZnCl₂ (1.0 equiv) and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 1.0 equiv).

  • Radical Initiation: Dropwise add tert-butyl hydroperoxide (TBHP, 70% in water, 5.0 equiv) over 5 minutes at room temperature.

  • Monitoring: Stir vigorously for 12–24 hours. Monitor the reaction via LC-MS to ensure complete consumption of the starting material.

  • Self-Validating Quench: Quench the reaction with saturated aqueous Na₂S₂O₃. Validation: Perform a starch-iodide test. A negative result confirms the complete neutralization of residual peroxides, preventing explosive hazards during solvent concentration.

  • Isolation: Extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography.

De Novo Regioselective [3+2] Cycloaddition

For targets where late-stage functionalization yields complex regioisomeric mixtures, constructing the isoxazole ring de novo is preferred. As detailed by, the regioselective [3+2] cycloaddition of functionalized halogenoximes with fluorinated alkenes/alkynes provides absolute structural control[3].

Step-by-Step Methodology: Halogenoxime Cycloaddition
  • Oxime Activation: Dissolve the functionalized halogenoxime (1.0 equiv) and the 1,1-difluoroethyl-substituted alkene/alkyne (1.5 equiv) in anhydrous THF.

  • Nitrile Oxide Generation: Slowly add a mild base (e.g., KHCO₃ or Et₃N, 1.2 equiv) at 0 °C via a syringe pump over 1 hour.

    • Causality & Validation: Slow addition keeps the steady-state concentration of the highly reactive nitrile oxide low. If the reaction mixture turns deep yellow/orange rapidly, the base addition is too fast, indicating that unwanted furoxan dimerization is outcompeting the desired [3+2] cycloaddition.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Dilute with EtOAc, wash with brine, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography to isolate the regiochemically pure 5-(1,1-difluoroethyl)isoxazole.

Conclusion

The integration of 1,1-difluoroethyl isoxazoles represents a highly rational approach to overcoming the metabolic liabilities of traditional alkyl and ether substituents. By utilizing either late-stage radical functionalization via DFES-Na or de novo regioselective cycloadditions, medicinal chemists can systematically engineer metabolic stability and enhanced lipophilic efficiency into their lead compounds, thereby increasing the probability of clinical success.

References

  • Zhou, Q., Ruffoni, A., Gianatassio, R., Fujiwara, Y., Sella, E., Shabat, D., & Baran, P. S. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition.[Link]

  • Chalyk, B. A., Hrebeniuk, K., Fil, Y., Gavrilenko, K., Rozhenko, A., Vashchenko, B., Borysov, O., Biitseva, A., Lebed, P., Bakanovych, I., Moroz, Y., & Grygorenko, O. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry.[Link]

Sources

Foundational

An In-depth Technical Guide to 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine for Advanced Drug Discovery

Abstract: 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (CAS 1556217-73-2) is a fluorinated heterocyclic building block of increasing importance in medicinal chemistry. This guide provides a comprehensive technical overview o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (CAS 1556217-73-2) is a fluorinated heterocyclic building block of increasing importance in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, a representative synthetic protocol, and its strategic applications in drug design. The incorporation of the 1,1-difluoroethyl moiety offers a sophisticated method for modulating the physicochemical properties of lead compounds, such as metabolic stability and binding affinity. This document serves as a critical resource for researchers and scientists in the pharmaceutical and biotechnology sectors, aiming to leverage this versatile intermediate for the development of next-generation therapeutics.

Introduction & Strategic Significance in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry, valued for its electronic properties and ability to engage in various biological interactions.[1] This class of compounds has demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] Several successful drugs, such as the anti-inflammatory valdecoxib and the anticonvulsant zonisamide, feature the isoxazole core, underscoring its pharmacological relevance.[4]

The subject of this guide, 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine, combines this privileged heterocycle with a gem-difluoroethyl group. The strategic incorporation of fluorine is a cornerstone of modern drug design, often leading to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile.[5][6] Specifically, the 1,1-difluoroethyl group is recognized for its ability to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the moiety resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Modulate Lipophilicity: Fluorination increases a molecule's lipophilicity, which can improve cell membrane permeability and oral bioavailability.[5]

  • Serve as a Bioisostere: The difluoroethyl group can act as a bioisosteric replacement for other functional groups, like a methoxy group, mimicking its steric and electronic features while offering improved properties.[7]

This combination of a proven heterocyclic core with a bio-enhancing fluorinated substituent makes 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine a highly valuable building block for creating novel drug candidates with optimized, "drug-like" properties.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and downstream applications. The key data for 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine are summarized below.

PropertyValueSource(s)
CAS Number 1556217-73-2[8][9]
Molecular Formula C₅H₆F₂N₂O[8]
Molecular Weight 148.11 g/mol [8][9]
SMILES NC1=NOC(C(F)(F)C)=C1[8][9]
Topological Polar Surface Area (TPSA) 52.05 Ų[8]
logP (Calculated) 1.3685[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
Rotatable Bonds 1[8]
Storage Conditions Sealed in dry, 2-8°C[8]

Expert Insights: The calculated logP of 1.3685 suggests a favorable balance between hydrophilicity and lipophilicity, a key parameter for cell permeability and overall drug-likeness. The TPSA of 52.05 Ų is well within the range typically associated with good oral bioavailability. These computational descriptors, combined with the presence of both hydrogen bond donor (amine) and acceptor (oxazole nitrogen and oxygen) sites, indicate that this molecule is well-suited for incorporation into drug discovery programs targeting a variety of biological receptors.

Synthesis & Mechanistic Insights

The synthesis of functionalized isoxazoles often involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene.[10] For 5-substituted-3-amino-isoxazoles, a common and effective strategy involves the reaction of hydroxylamine with a β-ketonitrile derivative.

Protocol 3.1: Representative Synthetic Pathway

This protocol outlines a plausible, multi-step synthesis starting from commercially available materials. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 4,4-Difluoro-3-oxopentanenitrile (Intermediate A) The first critical step is the creation of the β-ketonitrile precursor. This can be achieved via a Claisen condensation reaction between ethyl 2,2-difluoropropanoate and acetonitrile.

  • Reagents: Ethyl 2,2-difluoropropanoate, Acetonitrile, Sodium ethoxide (NaOEt).

  • Procedure:

    • In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add a mixture of ethyl 2,2-difluoropropanoate and acetonitrile dropwise to the cooled solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by carefully adding aqueous HCl until the pH is neutral.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate A.

  • Causality: Sodium ethoxide acts as a strong base to deprotonate acetonitrile, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the β-ketonitrile after workup.

Step 2: Cyclization to form 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (Final Product) The final step is the ring-forming reaction where the β-ketonitrile is treated with hydroxylamine.

  • Reagents: 4,4-Difluoro-3-oxopentanenitrile (Intermediate A), Hydroxylamine hydrochloride, Sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve Intermediate A in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride and sodium bicarbonate to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

    • Resuspend the residue in water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure title compound.

  • Causality: Hydroxylamine attacks the ketone carbonyl of the β-ketonitrile to form an oxime intermediate. The amine of the hydroxylamine then attacks the nitrile carbon, initiating an intramolecular cyclization. Subsequent dehydration yields the stable aromatic isoxazole ring. Sodium bicarbonate is used as a mild base to free the hydroxylamine from its hydrochloride salt.

Diagram 1: Synthesis Workflow

Synthesis_Workflow reagents1 Ethyl 2,2-difluoropropanoate + Acetonitrile step1 Step 1: Claisen Condensation reagents1->step1 NaOEt, EtOH reagents2 Hydroxylamine HCl, NaHCO₃ step2 Step 2: Cyclization reagents2->step2 EtOH, Reflux intermediateA Intermediate A (4,4-Difluoro-3-oxopentanenitrile) step1->intermediateA Product intermediateA->step2 finalProduct 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (CAS 1556217-73-2) step2->finalProduct Final Product

Caption: A representative two-step synthesis of the target compound.

Applications in Medicinal Chemistry & Drug Design

The true value of 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine lies in its application as a versatile building block. The primary amine at the 3-position serves as a synthetic handle for further elaboration, allowing for its incorporation into a vast array of larger, more complex molecules.

Key Applications:

  • Amide Coupling: The amine can be readily acylated with carboxylic acids, acid chlorides, or sulfonyl chlorides to form amides and sulfonamides, which are common linkages in drug molecules.

  • Reductive Amination: It can react with aldehydes and ketones in the presence of a reducing agent to form secondary and tertiary amines.

  • Buchwald-Hartwig Amination: The amine can be coupled with aryl halides or triflates to form C-N bonds, a cornerstone of modern medicinal chemistry for accessing diverse chemical space.

The strategic placement of the difluoroethyl group can influence a drug candidate's interaction with its biological target. For example, it can modulate the pKa of nearby functional groups or participate in favorable non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, within a protein's binding pocket.[11]

Diagram 2: Role as a Scaffold in Kinase Inhibitor Design

Kinase_Inhibitor_Design cluster_scaffold Core Scaffold cluster_r_groups Synthetic Elaboration (R-groups) cluster_inhibitor Final Kinase Inhibitor scaffold 5-(1,1-Difluoroethyl)- 1,2-oxazol-3-amine r1 R1 Group (e.g., via Amide Coupling) scaffold->r1 Targets Solvent-Exposed Region r2 R2 Group (e.g., via C-N Coupling) scaffold->r2 Targets Hinge-Binding Region inhibitor [R2]-Scaffold-[R1] r1->inhibitor r2->inhibitor target Kinase Target inhibitor->target Binds to ATP Pocket

Caption: Use of the title compound as a scaffold for kinase inhibitors.

Safety, Handling, & Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, data from structurally similar amino-isoxazoles and general chemical safety principles should be applied.[12][13]

Safety AspectRecommendationRationale
Personal Protective Equipment (PPE) Wear safety glasses, a lab coat, and chemical-resistant gloves.To prevent skin and eye contact, which may cause irritation.[12]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.To prevent inhalation, which may cause respiratory irritation.[12][13]
Storage Store in a tightly sealed container in a cool, dry place (2-8°C recommended).[8]To prevent degradation from moisture and atmospheric contaminants.
Spill & Disposal Absorb spills with inert material and dispose of in accordance with local, state, and federal regulations.To prevent environmental contamination and ensure safe cleanup.[13]

GHS Hazard Statements (Anticipated based on similar compounds):

  • H302: Harmful if swallowed.[13]

  • H315: Causes skin irritation.[13]

  • H319: Causes serious eye irritation.[12][13]

  • H335: May cause respiratory irritation.[12][13]

Conclusion

5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine is a potent and strategically designed chemical building block for modern drug discovery. Its unique combination of a pharmacologically relevant isoxazole core and a property-enhancing difluoroethyl group provides medicinal chemists with a valuable tool for optimizing lead compounds. The synthetic accessibility and versatile reactivity of its primary amine handle allow for its seamless integration into diverse synthetic campaigns. By leveraging the principles outlined in this guide, researchers can effectively utilize this compound to address challenges in metabolic stability, bioavailability, and target affinity, ultimately accelerating the development of innovative new medicines.

References

  • Ningbo Innopharmchem Co., Ltd. (2026, January 24). The Role of Isoxazole Derivatives in Modern Drug Discovery.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • Anonymous. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10(1).
  • Anonymous. (2011, May 25). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • ChemScene. (n.d.). 1556217-73-2 | 5-(1,1-Difluoroethyl)isoxazol-3-amine.
  • BLDpharm. (n.d.). 1556217-73-2|5-(1,1-Difluoroethyl)isoxazol-3-amine.
  • BenchChem. (2025). Application Notes and Protocols: 1-Chloro-1,1-difluoro-2-iodoethane in Medicinal Chemistry.
  • Anonymous. (2019, September 9). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. PMC.
  • Sigma-Aldrich. (n.d.). 1-[5-(1,1-difluoroethyl)-1,2-oxazol-3-yl]methanamine hydrochloride.
  • ResearchGate. (n.d.). 2,2‐Difluoroethylation of drug targets.
  • National Center for Biotechnology Information. (n.d.). 5-Aminoisoxazole. PubChem Compound Database.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • RSC Publishing. (n.d.). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances.
  • Sigma-Aldrich. (2024, September 9). Safety Data Sheet.
  • PMC. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2010, May 10). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem Compound Database.
  • Wikipedia. (n.d.). Isoxazole.

Sources

Exploratory

A Senior Application Scientist's Guide to the Metabolic Stability of Difluoroethyl vs. Ethyl Isoxazole Scaffolds

Authored by Gemini, Senior Application Scientist Abstract In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, valued for its versatile synthetic handles and ability to...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, valued for its versatile synthetic handles and ability to engage in a wide array of biological interactions. As medicinal chemists strive to optimize lead compounds, enhancing metabolic stability is a paramount objective to ensure favorable pharmacokinetic profiles and therapeutic efficacy. A common strategy to thwart metabolic degradation is the introduction of fluorine atoms. This guide provides an in-depth technical analysis of the metabolic stability of isoxazole scaffolds, specifically comparing the widely used ethyl substituent with its difluoroethyl counterpart. We will delve into the mechanistic underpinnings of their metabolic fates, provide field-proven experimental protocols for their evaluation, and present a framework for rational drug design based on these insights.

Introduction: The Isoxazole Scaffold and the Imperative of Metabolic Stability

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its role in medicinal chemistry. However, like many small molecules, isoxazole-containing drug candidates are susceptible to metabolic transformation, primarily mediated by the cytochrome P450 (CYP450) family of enzymes in the liver. This metabolism can lead to rapid clearance, reduced bioavailability, and the formation of potentially toxic metabolites, ultimately hindering clinical success.

The metabolic liability of a molecule is often tied to specific "soft spots"—positions that are particularly vulnerable to enzymatic attack. For alkyl-substituted isoxazoles, the alkyl chain itself is a frequent site of oxidation. Understanding and mitigating this metabolic instability is a critical step in the drug development process.

The Tale of Two Substituents: Ethyl vs. Difluoroethyl Isoxazoles

The Metabolic Fate of the Ethyl Isoxazole Scaffold

The ethyl group, while seemingly simple, presents several avenues for metabolic oxidation. The primary routes of metabolism for an ethyl substituent on an isoxazole ring are ω- and (ω-1)-hydroxylation.

  • ω-Hydroxylation: This occurs at the terminal methyl group of the ethyl chain, leading to the formation of a primary alcohol. This alcohol can be further oxidized to an aldehyde and then a carboxylic acid, significantly altering the physicochemical properties of the molecule and often leading to rapid excretion.

  • ** (ω-1)-Hydroxylation:** This occurs at the methylene group adjacent to the isoxazole ring, forming a secondary alcohol. This metabolite can also undergo further oxidation or conjugation.

These oxidative pathways are typically rapid, rendering many ethyl-substituted isoxazoles metabolically labile.

The Impact of Difluoroethyl Substitution: A Metabolic Shield

The strategic incorporation of fluorine atoms into drug candidates, a practice known as fluorination, is a powerful tactic to enhance metabolic stability. Replacing the hydrogens on the ethyl group with fluorine, to create a difluoroethyl substituent, fundamentally alters its susceptibility to CYP450-mediated oxidation.

The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it much more difficult for CYP450 enzymes to abstract a hydrogen atom and initiate the oxidative process. This "metabolic shielding" effect is the primary reason for the enhanced stability of difluoroethyl isoxazoles.

Specifically, the presence of two fluorine atoms on the terminal carbon of the ethyl chain effectively blocks ω-hydroxylation. While (ω-1)-hydroxylation is still theoretically possible, the strong electron-withdrawing nature of the fluorine atoms can also decrease the reactivity of the adjacent C-H bonds, further hindering metabolic attack.

Comparative Analysis: A Summary

The following table summarizes the key differences in the metabolic stability of ethyl and difluoroethyl isoxazole scaffolds:

FeatureEthyl IsoxazoleDifluoroethyl IsoxazoleRationale
Primary Metabolic Pathway ω- and (ω-1)-hydroxylationMinimal to no oxidationC-F bond strength prevents C-H abstraction by CYP450s.[1][2]
Metabolic Rate Typically highTypically lowFluorine acts as a "metabolic shield".[3][4]
Resulting Half-life (t½) Generally shorterGenerally longerReduced metabolic clearance leads to prolonged systemic exposure.
Potential for Metabolite- Mediated Toxicity Can form reactive aldehydes and carboxylic acidsLower potentialReduced formation of metabolites minimizes the risk of generating toxic species.

Experimental Protocols for Assessing Metabolic Stability

A robust evaluation of metabolic stability is crucial for progressing a drug candidate. The following are standard, field-proven in vitro methodologies.

Liver Microsomal Stability Assay

This is the workhorse assay for early-stage metabolic stability assessment. Liver microsomes are subcellular fractions containing a high concentration of CYP450 enzymes.

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.

Step-by-Step Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse; final concentration 0.5 mg/mL), NADPH regenerating system (to ensure continuous CYP450 activity), and phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed microsomal mixture to a final concentration of 1 µM.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture into a separate tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard). The quenching solution stops the enzymatic reaction.

  • Sample Processing:

    • Vortex and centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Self-Validating System:

  • Positive Control: Include a compound with known high metabolic clearance (e.g., verapamil) to ensure the enzymatic system is active.

  • Negative Control: Include a compound with known low metabolic clearance (e.g., warfarin) to establish the baseline stability.

  • -NADPH Control: Run a parallel incubation without the NADPH regenerating system to account for non-CYP450-mediated degradation.

Hepatocyte Stability Assay

This assay provides a more physiologically relevant model as it uses intact liver cells, which contain both Phase I (e.g., CYP450s) and Phase II (conjugation) enzymes.

Objective: To determine the in vitro metabolic stability in a more complete cellular system.

Methodology: The protocol is similar to the microsomal stability assay, with the key difference being the use of cryopreserved or fresh hepatocytes instead of microsomes. The cell density and incubation times may need to be optimized.

Visualization of Concepts

Metabolic Pathways

cluster_ethyl Ethyl Isoxazole Metabolism cluster_difluoroethyl Difluoroethyl Isoxazole Metabolism Ethyl Isoxazole Ethyl Isoxazole Primary Alcohol Primary Alcohol Ethyl Isoxazole->Primary Alcohol ω-hydroxylation Secondary Alcohol Secondary Alcohol Ethyl Isoxazole->Secondary Alcohol (ω-1)-hydroxylation Aldehyde Aldehyde Primary Alcohol->Aldehyde Oxidation Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid Oxidation Difluoroethyl Isoxazole Difluoroethyl Isoxazole Metabolically Stable Metabolically Stable Difluoroethyl Isoxazole->Metabolically Stable Blocked ω-hydroxylation

Caption: Comparative metabolic pathways of ethyl and difluoroethyl isoxazoles.

Experimental Workflow: Microsomal Stability Assay

Start Start Prepare Incubation Mixture Prepare Incubation Mixture Start->Prepare Incubation Mixture Pre-warm to 37°C Pre-warm to 37°C Prepare Incubation Mixture->Pre-warm to 37°C Add Test Compound Add Test Compound Pre-warm to 37°C->Add Test Compound Time-Point Sampling & Quenching Time-Point Sampling & Quenching Add Test Compound->Time-Point Sampling & Quenching Sample Processing (Centrifugation) Sample Processing (Centrifugation) Time-Point Sampling & Quenching->Sample Processing (Centrifugation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing (Centrifugation)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for an in vitro liver microsomal stability assay.

Conclusion and Future Directions

The strategic replacement of an ethyl group with a difluoroethyl group on an isoxazole scaffold is a highly effective strategy for enhancing metabolic stability. This is primarily due to the strength of the C-F bond, which acts as a shield against CYP450-mediated oxidation. This seemingly minor structural modification can have profound and positive impacts on the pharmacokinetic profile of a drug candidate, leading to increased half-life, improved oral bioavailability, and a reduced risk of metabolite-mediated toxicity.

As drug discovery continues to evolve, the rational application of fluorination strategies will remain a cornerstone of medicinal chemistry. Future research may focus on exploring the metabolic implications of other fluorinated substituents and developing more predictive in silico models to guide the design of metabolically robust drug candidates.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Kumar, V., Mahajan, S., & Singh, G. (2013). In-vitro metabolic stability of new chemical entities: a boon for drug discovery and development. Drug Metabolism Letters, 7(2), 70-84. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449. [Link]

  • Wang, J., & Urban, L. (2004). The impact of metabolic stability on drug design. Drug Discovery Today, 9(22), 958-964. [Link]

Sources

Foundational

Strategic Utilization of 3-Amino-5-(1,1-difluoroethyl)isoxazole in Fragment-Based Drug Discovery

Executive Summary In the high-attrition landscape of Fragment-Based Drug Discovery (FBDD), the selection of high-value chemical equity is paramount. 3-amino-5-(1,1-difluoroethyl)isoxazole represents a "privileged fragmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-attrition landscape of Fragment-Based Drug Discovery (FBDD), the selection of high-value chemical equity is paramount. 3-amino-5-(1,1-difluoroethyl)isoxazole represents a "privileged fragment" that synergizes two powerful medicinal chemistry concepts: the structural robustness of the isoxazole scaffold and the metabolic modulation of the 1,1-difluoroethyl group.

This guide details the technical rationale, synthetic access, and screening utility of this specific fragment. Unlike generic alkyl-isoxazoles, the incorporation of the 1,1-difluoroethyl motif serves a dual purpose: it acts as a bioisostere for lipophilic alkyl groups while introducing a sensitive 19F NMR handle for biophysical screening. This document serves as a blueprint for integrating this motif into hit-to-lead campaigns.

Part 1: Structural Rationale & Physiochemical Properties

The Isoxazole Scaffold: Beyond a Simple Linker

The 3-aminoisoxazole core is not merely a spacer; it is a functional pharmacophore.

  • H-Bonding Profile: The ring nitrogen (N2) acts as a weak hydrogen bond acceptor, while the exocyclic amine (3-NH2) is a hydrogen bond donor. This "donor-acceptor" motif is critical for anchoring fragments in polar sub-pockets (e.g., the hinge region of kinases).

  • Basicity Modulation: Unlike 3-aminopyridine (pKa ~6.0), 3-aminoisoxazole is significantly less basic (pKa ~0–1). This ensures the fragment remains neutral at physiological pH, maximizing passive membrane permeability during early cellular assays.

The 1,1-Difluoroethyl Group: The "Magic" Bioisostere

The substitution at the 5-position is the differentiator. Replacing a methyl or ethyl group with a 1,1-difluoroethyl moiety imparts specific advantages:

  • Metabolic Blocking: The

    
    -position of a 5-alkyl isoxazole is prone to P450-mediated oxidation (benzylic-like hydroxylation). The gem-difluoro substitution (
    
    
    
    ) effectively blocks this metabolic soft spot, extending half-life (
    
    
    ).
  • Polar Hydrophobicity: While fluorine is lipophilic, the C-F bond is highly polarized. The 1,1-difluoroethyl group often lowers

    
     compared to an isopropyl group while maintaining similar steric bulk, improving solubility without sacrificing hydrophobic contacts.
    
  • Conformational Bias: The "fluorine effect" can lock the ethyl group into specific conformations due to hyperconjugation (

    
    ), potentially reducing the entropic penalty upon binding.
    
Table 1: Physiochemical Comparison of 5-Substituted Isoxazoles
Property5-Ethyl (Parent)5-Isopropyl5-(1,1-Difluoroethyl)
Metabolic Stability Low (Oxidation prone)MediumHigh (Blocked)
Steric Bulk (Mr) ~29~43~65 (Bioisostere to iPr)
Electronic Effect Weak DonorWeak DonorStrong Electron Withdrawing
19F NMR Signal NoneNoneDistinct Doublet/Multiplet
Primary Utility Generic LinkerHydrophobic FillProbe & Lead Optimization

Part 2: Synthetic Access Protocols

Reliable synthesis is the bedrock of FBDD. The formation of 3-aminoisoxazoles is regiochemically sensitive. The following protocol prioritizes the formation of the 3-amino isomer over the 5-amino byproduct.

Regioselective Cyclization Protocol
  • Mechanism: Condensation of a fluorinated

    
    -ketonitrile with hydroxylamine.
    
  • Critical Insight: Regioselectivity is pH and temperature-dependent.[1] Lower pH (7–8) and lower temperatures favor the 3-amino isomer , whereas high pH/temperature favors the 5-amino isomer [1].

Step-by-Step Methodology:
  • Precursor Synthesis:

    • Start with ethyl 2,2-difluoropropanoate.

    • React with acetonitrile and a strong base (LDA or LiHMDS) at -78°C to form 4,4-difluoro-3-oxopentanenitrile .

    • Note: Maintain strictly anhydrous conditions to prevent hydrolysis of the fluorinated ester.

  • Cyclization (The "Johnson-Mainolfi" Conditions):

    • Reagents: 4,4-difluoro-3-oxopentanenitrile (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), NaOH (aq).

    • Condition Control: Adjust solution to pH 7.5–8.0 using dilute NaOH. Do not exceed pH 8.5.

    • Reaction: Stir at 40°C for 4-6 hours. (Avoid reflux).

    • Quench: Cool to 0°C and acidify carefully to pH 2 with HCl to induce precipitation or facilitate extraction.

  • Purification:

    • The 3-amino isomer typically elutes later than the 5-amino isomer on silica gel (EtOAc/Hexane gradient).

    • Validation: Confirm structure via NOE (Nuclear Overhauser Effect) NMR. The 3-amino isomer will show interaction between the ring proton (C4-H) and the difluoroethyl group.

Visualization: Synthetic Pathway

Synthesis Start Ethyl 2,2-difluoropropanoate Step1 Claisen Condensation (MeCN, LiHMDS, -78°C) Start->Step1 Inter 4,4-difluoro-3-oxopentanenitrile Step1->Inter Step2 Cyclization (NH2OH·HCl, pH 7-8, 40°C) Inter->Step2 Product 3-amino-5-(1,1-difluoroethyl)isoxazole Step2->Product Major Byproduct 5-amino isomer (Avoided via pH control) Step2->Byproduct Minor (pH > 9)

Caption: Regioselective synthesis pathway prioritizing the 3-amino isomer via pH-controlled cyclization.

Part 3: Application in FBDD Workflows

The "Killer App": 19F NMR Screening (PrOF NMR)

The most immediate utility of this fragment is as a spy molecule in biophysical screening. The 1,1-difluoroethyl group provides a sharp, distinct signal in 19F NMR that is highly sensitive to changes in the chemical environment upon protein binding.

  • Technique: Ligand-Observed 19F NMR (T2-relaxation filtered).

  • Why it works: The CF2 group has a large Chemical Shift Anisotropy (CSA). When the small fragment binds to a large protein, its tumbling rate slows effectively, causing rapid T2 relaxation.

  • Protocol:

    • Reference Spectrum: Record 19F NMR of the fragment (50 µM) in buffer.

    • Experimental Spectrum: Add Target Protein (2–5 µM).

    • Readout: A reduction in peak intensity (line broadening) indicates binding. The CF2 signal is often cleaner than single fluorine signals on aromatic rings, which can be complicated by ring currents [2].

Fragment Elaboration Strategies

Once a "hit" is confirmed, the 3-amino group serves as the primary vector for growing the fragment into a lead.

  • Amide Coupling: Standard HATU/EDC couplings to attach aromatic acids. This explores the "deep pocket" while the isoxazole sits at the rim.

  • Buchwald-Hartwig Amination: Coupling with aryl halides to create bi-aryl amine systems.

    • Caution: The 3-aminoisoxazole amine is weakly nucleophilic. Use specialized ligands (e.g., Xantphos, BrettPhos) and Pd catalysts to ensure conversion.

Visualization: FBDD Workflow

FBDD_Workflow Library Fragment Library (Containing 3-amino-5-(1,1-difluoroethyl)isoxazole) Screen Screening: 19F NMR (PrOF) Monitor CF2 Signal Broadening Library->Screen High Sensitivity Hit Validated Hit (Kd confirmed via SPR) Screen->Hit Signal Reduction Elaboration Fragment Growing (via 3-NH2 handle) Hit->Elaboration Amide/Urea Coupling Lead Lead Candidate (Optimized PK/PD) Elaboration->Lead

Caption: Workflow utilizing the 19F handle for hit identification and the amine handle for lead optimization.

Part 4: Technical Nuances & Troubleshooting

Solubility Anomalies

While the isoxazole is polar, the difluoroethyl group is lipophilic. In high-concentration DMSO stocks (100 mM), "crash-out" can occur upon dilution into aqueous buffer if the final DMSO concentration is <1%.

  • Fix: Use an intermediate dilution step or ensure buffer contains mild surfactant (0.01% Triton X-100) during SPR/NMR assays.

False Positives in SPR

The fluorine atoms can induce non-specific hydrophobic binding to the dextran matrix of SPR chips.

  • Validation: Always run a "solvent correction" curve and validate hits using the orthogonal 19F NMR method described above, which is less prone to matrix effects.

References

  • Johnson, L., et al. (2013).[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[1]

  • Norton, R. S., et al. (2016). "Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment." Nature Protocols, 11, 919–928.

  • Meanwell, N. A. (2011).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Gee, C. T., et al. (2024). "Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 29(1), 123.

Sources

Exploratory

Hydrogen Bond Donor Characteristics of Isoxazol-3-amine Derivatives

Executive Summary The isoxazol-3-amine scaffold represents a critical bioisostere in modern medicinal chemistry, particularly within kinase inhibitor design.[1] Unlike its isomer (isoxazol-5-amine), the 3-amino variant p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazol-3-amine scaffold represents a critical bioisostere in modern medicinal chemistry, particularly within kinase inhibitor design.[1] Unlike its isomer (isoxazol-5-amine), the 3-amino variant possesses a unique electronic profile where the exocyclic amine functions as a potent hydrogen bond (H-bond) donor, modulated significantly by the electron-deficient heterocyclic core. This guide provides a technical analysis of these characteristics, detailing methods to quantify donor strength, structural activity relationships (SAR), and protocols for experimental validation.

Structural Fundamentals & Electronic Landscape

The Electronic "Push-Pull" System

The hydrogen bond donor (HBD) capability of isoxazol-3-amine stems from the delocalization of the exocyclic nitrogen's lone pair into the aromatic ring. This effect is more pronounced than in aniline due to the presence of the electronegative oxygen and nitrogen atoms within the ring (positions 1 and 2), which exert a strong inductive ($ -I


 -M $) pull.
  • Basicity vs. Acidity: The conjugate acid of isoxazol-3-amine has a predicted

    
     of approximately 2.3 , significantly lower than aniline (
    
    
    
    ) or pyridine (
    
    
    ).[1] This low basicity directly correlates to increased acidity of the
    
    
    protons, making them superior H-bond donors compared to standard aromatic amines.
  • Dipole Alignment: The vector sum of the ring dipole and the exocyclic amine dipole creates a directional electrostatic potential that enhances recognition by biological targets, specifically backbone carbonyls in protein binding pockets.

Resonance Architecture

The stability and donor profile are governed by resonance contributors. The exocyclic amine acts as the "Push" donor, while the ring nitrogen (


) acts as the "Pull" acceptor.

Resonance StructA Neutral Ground State (Localized) StructB Zwitterionic Form A (N-O Bond Polarization) StructA->StructB Lone Pair Delocalization StructC Zwitterionic Form B (C4-C5 Delocalization) StructB->StructC Resonance Stabilization

Figure 1: Resonance structures illustrating the electron withdrawal from the exocyclic amine, increasing the acidity of the N-H protons.[2]

Quantifying H-Bond Donor Strength[1][2][4]

To rationally design ligands, the H-bond acidity must be quantified. The Abraham solute hydrogen bond acidity parameter (


) is the gold standard, but for novel derivatives, the NMR Titration Method  is the most practical experimental proxy.
The NMR Method

The chemical shift of the amine proton is highly sensitive to the solvent environment. By measuring the difference in chemical shift between a non-H-bonding solvent (


) and a strong H-bond acceptor solvent (

), one can derive the H-bond acidity.[1]

Equation:


[1]
  • Interpretation: A larger

    
     indicates a stronger propensity to donate a hydrogen bond.[1]
    
  • Benchmarking:

    • Aniline:

      
       ppm[1]
      
    • Isoxazol-3-amine:

      
       ppm (Variable by substituent)[1]
      
    • Sulfonamide:

      
       ppm[1]
      
Substituent Effects (SAR)

Modifying the C4 and C5 positions allows fine-tuning of the donor strength:

  • Electron Withdrawing Groups (EWG) at C4: (e.g.,

    
    ) dramatically lower the 
    
    
    
    of the ring nitrogen, further increasing the acidity (and donor strength) of the exocyclic amine.
  • Electron Donating Groups (EDG) at C5: (e.g.,

    
    ) stabilize the ring but may slightly reduce H-bond donor strength by feeding electron density back into the 
    
    
    
    -system.[1]

Medicinal Chemistry Application: The Kinase Hinge Binder

The most prevalent application of isoxazol-3-amine derivatives is as an Adenine Mimic in ATP-competitive kinase inhibitors.[1] The scaffold perfectly complements the "Hinge Region" of the kinase catalytic domain.

Binding Mode Analysis

The kinase hinge region typically presents a backbone carbonyl (Acceptor) and a backbone amide nitrogen (Donor). The isoxazol-3-amine scaffold binds via a bidentate motif:

  • Interaction 1 (Donor): The exocyclic

    
     donates a hydrogen bond to the backbone Carbonyl of residue GK+1  (Gatekeeper + 1).[1]
    
  • Interaction 2 (Acceptor): The ring Nitrogen (

    
    ) accepts a hydrogen bond from the backbone Amide of residue GK+3 .
    

KinaseBinding cluster_hinge Kinase Hinge Backbone cluster_drug Isoxazol-3-amine Ligand GK1 Residue GK+1 (C=O Acceptor) GK3 Residue GK+3 (N-H Donor) Iso_Nring Ring Nitrogen (N2) (Acceptor) GK3->Iso_Nring H-Bond (Critical) Iso_NH2 Exocyclic -NH2 (Donor) Iso_NH2->GK1 H-Bond (Strong)

Figure 2: The classic donor-acceptor motif utilized by isoxazole-based kinase inhibitors.

Experimental Protocols

Protocol A: NMR Determination of H-Bond Acidity

Validates the donor potential of new derivatives.

Materials:

  • Compound X (Isoxazol-3-amine derivative)[1]

  • Solvent A:

    
     (dried over molecular sieves)
    
  • Solvent B:

    
     (dried over molecular sieves)[1]
    
  • NMR Tubes (5mm)

Procedure:

  • Sample Preparation: Prepare two samples of Compound X at a concentration of 10 mM. One in

    
     and one in 
    
    
    
    .[1]
  • Acquisition: Acquire

    
     NMR spectra at 298 K. Ensure sufficient scans (e.g., 64 scans) to resolve the broad amine peak.
    
  • Referencing: Reference spectra to TMS (0.00 ppm) or residual solvent peaks (

    
    : 7.26 ppm; 
    
    
    
    : 2.50 ppm).
  • Analysis: Identify the chemical shift of the

    
     protons in both spectra.
    
    • Note: In

      
      , the amine peak may be broad or appear as two singlets if rotation is restricted. Calculate the weighted average if split.
      
  • Calculation: Compute

    
    .[1]
    
    • Validation: If

      
      , the donor is weak or intramolecular H-bonding is interfering (e.g., with a C4 substituent). If 
      
      
      
      , the compound is a strong donor suitable for hinge binding.
Protocol B: General Synthesis of 3-Aminoisoxazoles

A robust route for generating derivatives for SAR studies.[1]

Reaction Scheme:



Step-by-Step:

  • Reagents: Dissolve Hydroxylamine hydrochloride (

    
    , 1.1 equiv) in water.
    
  • Basification: Add NaOH (1.1 equiv) slowly at

    
     to generate free hydroxylamine.
    
  • Addition: Add the appropriate

    
    -unsaturated nitrile or 2,3-dichloropropionitrile (precursor) dropwise.[1]
    
  • Cyclization: Heat the mixture to reflux (approx. 80-100°C) for 3-5 hours.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate (

    
    ).[1]
    
  • Purification: The 3-amino isomer is often more polar than the 5-amino byproducts.[1] Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Verification: Confirm structure via

    
     NMR. The C5-H proton of 3-aminoisoxazole typically appears downfield (
    
    
    
    ppm) compared to the C3-H of 5-aminoisoxazole.[1]

References

  • Abraham, M. H., et al. (2006).[1] "NMR method for the determination of solute hydrogen bond acidity." Journal of Organic Chemistry.

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Lombardo, F., et al. (2014).[1] "An NMR method for the quantitative assessment of intramolecular hydrogen bonding." Journal of Organic Chemistry.

  • BenchChem. (2025).[1][3] "Aminoisoxazole: A Comparative Guide for Researchers."

  • Melandri, S., et al. (2022).[1] "Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides." Molecules.

  • Traxler, P., & Furet, P. (1999).[1] "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics.[1]

Sources

Foundational

3-Amino-Isoxazole: A Versatile Scaffold for the Development of Modern Agrochemicals

Abstract The 3-amino-isoxazole core is a privileged heterocyclic scaffold that has emerged as a cornerstone in the discovery and development of a new generation of agrochemicals. Its inherent chemical versatility and the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-amino-isoxazole core is a privileged heterocyclic scaffold that has emerged as a cornerstone in the discovery and development of a new generation of agrochemicals. Its inherent chemical versatility and the diverse biological activities of its derivatives have led to the successful commercialization of insecticides, herbicides, and fungicides with novel mechanisms of action. This in-depth technical guide provides a comprehensive overview of the synthesis, applications, and structure-activity relationships of 3-amino-isoxazole-based agrochemicals, offering valuable insights for researchers, scientists, and professionals in the field of crop protection.

Part 1: The 3-Amino-Isoxazole Core: Synthesis and Chemical Properties

Introduction to the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in a multitude of biologically active molecules.[1][2] Its unique electronic properties and structural rigidity make it an attractive building block in medicinal and agrochemical research. The incorporation of an isoxazole moiety can enhance the physicochemical properties of a molecule, influencing its solubility, metabolic stability, and binding affinity to biological targets.[2]

Key Synthetic Routes to 3-Amino-Isoxazoles

The facile and efficient synthesis of the 3-amino-isoxazole core is crucial for its widespread use as a building block. Several synthetic strategies have been developed, ranging from classical methods to more modern, streamlined approaches.

A well-established method for the synthesis of 3-aminoisoxazoles involves the reaction of propiolonitriles with hydroxylamine in the presence of a base.[3] This method allows for the introduction of various substituents at the 5-position of the isoxazole ring, depending on the starting propiolonitrile.

A more recent and versatile two-step procedure involves the reaction of readily available 3-bromoisoxazolines with a wide range of amines.[4][5][6] This addition-elimination reaction is followed by an oxidation step to yield the corresponding 3-amino-5-substituted-isoxazoles in high yields.[4][5][6] This method offers a significant advantage in terms of substrate scope and reaction conditions compared to older methods.[5]

To enhance synthetic efficiency and reduce waste, one-pot methodologies for the synthesis of 3-aryl-5-aminoisoxazoles have been developed. These methods streamline the synthetic process by minimizing intermediate purification steps, leading to higher overall yields and making the process more amenable to large-scale production.[1]

Objective: To synthesize 3-amino-5-methylisoxazole from tetrolonitrile and hydroxylamine hydrochloride.

Materials:

  • Tetrolonitrile

  • Ethanol

  • Hydroxylamine hydrochloride

  • 15% Aqueous sodium hydroxide solution

  • Ether

  • Anhydrous sodium sulfate

  • 10% Aqueous hydrochloric acid

Procedure:

  • Dissolve 13.0 g of tetrolonitrile in 300 ml of ethanol in a suitable reaction vessel.

  • Separately, prepare a solution of 55.6 g of hydroxylamine hydrochloride in 480 ml of a 15% aqueous sodium hydroxide solution.

  • Add the hydroxylamine solution to the tetrolonitrile solution.

  • Allow the mixture to stand at room temperature overnight.

  • Extract the reaction mixture several times with ether.

  • Combine the ether extracts and wash with a 10% aqueous hydrochloric acid solution.

  • Make the acidic aqueous layer alkaline with an aqueous sodium hydroxide solution.

  • Extract the alkaline solution with ether.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Distill off the ether to obtain the crude product.

  • Recrystallize the residue from aqueous ethanol to yield pure 3-amino-5-methylisoxazole.[3]

Chemical Reactivity and Derivatization

The 3-amino group of the isoxazole core is a key handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening. It can readily undergo a variety of reactions, such as acylation, sulfonylation, and condensation with carbonyl compounds, to generate a wide range of derivatives with distinct physicochemical and biological properties.[7]

Part 2: Insecticidal Applications of 3-Amino-Isoxazole Derivatives

Mechanism of Action: Targeting the Invertebrate Nervous System

A significant breakthrough in insecticide discovery has been the development of isoxazoline insecticides, which are derived from the 3-amino-isoxazole scaffold. These compounds exhibit a novel mode of action, targeting the central nervous system of insects.

Isoxazoline insecticides are non-competitive antagonists of γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in invertebrates.[8][9][10] By blocking these channels, they prevent the influx of chloride ions into the neuron, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.[9][11] This mode of action is distinct from many other classes of insecticides, making them valuable tools for resistance management.[8][12]

Mechanism of isoxazoline insecticides at the GABA receptor.
Commercial Case Study: The Isoxazoline Insecticides (e.g., Fluralaner, Afoxolaner)

The isoxazoline class of insecticides has seen remarkable commercial success in the veterinary field for the control of fleas and ticks on companion animals, with compounds like Fluralaner (Bravecto®) and Afoxolaner (NexGard®) leading the market.[13][14] More recently, new isoxazoline insecticides such as Isocycloseram and Fluxametamide have been developed for agricultural applications.[13]

The synthesis of isoxazoline insecticides like Fluralaner is a multi-step process that typically involves the construction of the substituted isoxazoline ring followed by the elaboration of the side chain.[15][16][17]

Isoxazoline insecticides exhibit potent activity against a broad range of insect and acarine pests. The following table summarizes the efficacy of some representative isoxazoline insecticides.

CompoundTarget Pest(s)Efficacy DataReference(s)
Fluralaner Fleas and TicksProvides protection for several weeks to months after a single oral dose.[7]
Afoxolaner Fleas and TicksProvides protection for one month in dogs.[14]
Compound 10o Plutella xylostella, Mythimna separata, Aedes aegyptiLC50 values of 8.32, 5.23, and 0.35 µg/mL, respectively.[11]
Compound C-29 Plutella xylostellaLC50 = 0.002 mg/L[3]

SAR studies have revealed that the insecticidal activity of isoxazoline derivatives is highly dependent on the nature and position of substituents on the phenyl rings and the isoxazoline core. For instance, the presence of specific halogen and trifluoromethyl groups on the phenyl rings is often crucial for high potency.[3]

Experimental Protocol: Synthesis of Fluralaner

Objective: To synthesize Fluralaner via a one-pot esterification and amidation procedure.

Materials:

  • 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-isoxazol-3-yl)-2-methyl-benzoic acid

  • Catalyst (e.g., a strong acid)

  • An alcohol (e.g., methanol)

  • An organic solvent (e.g., toluene)

  • 2-amino-N-(2,2,2-trifluoroethyl)acetamide

Procedure:

  • In a reaction vessel, mix 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-isoxazol-3-yl)-2-methyl-benzoic acid, the catalyst, the alcohol, and the organic solvent.

  • Heat the mixture to effect esterification, forming the corresponding methyl ester.

  • To the resulting esterification solution, add 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

  • Heat the mixed solution to facilitate the ester decomposition-amidation reaction to yield Fluralaner.

  • Isolate and purify the product using standard techniques.[16]

Part 3: Herbicidal Applications of 3-Amino-Isoxazole Derivatives

Derivatives of 3-amino-isoxazole have also given rise to highly effective herbicides with distinct modes of action, providing valuable tools for weed management in various crops.

Diverse Mechanisms of Herbicidal Action

Isoxazole herbicides, such as isoxaflutole, are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][4][18] This enzyme is a key component in the biosynthesis of plastoquinone, which is an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway.[18] Inhibition of HPPD leads to a depletion of carotenoids, resulting in the characteristic bleaching of new growth in susceptible plants as chlorophyll is destroyed by photooxidation.[18]

Another class of herbicides derived from the isoxazoline scaffold, such as pyroxasulfone and fenoxasulfone, acts by inhibiting very-long-chain fatty acid (VLCFA) elongases.[19][20][21] VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin. By inhibiting their synthesis, these herbicides disrupt cell division and expansion, particularly in the growing points of shoots and roots, leading to the death of susceptible weeds.[22]

Mechanism_of_Action_Herbicides cluster_0 Carotenoid Biosynthesis cluster_1 VLCFA Biosynthesis cluster_2 Herbicide Action Tyrosine Tyrosine pHPPA p-Hydroxyphenyl- pyruvic Acid Tyrosine->pHPPA HPPD HPPD Enzyme pHPPA->HPPD Plastoquinone Plastoquinone HPPD->Plastoquinone Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Fatty_Acids Long-Chain Fatty Acids VLCFA_Elongase VLCFA Elongase Fatty_Acids->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids VLCFA_Elongase->VLCFAs Isoxaflutole Isoxaflutole Isoxaflutole->HPPD Inhibits Pyroxasulfone Pyroxasulfone Pyroxasulfone->VLCFA_Elongase Inhibits

Mechanisms of action of isoxazole-based herbicides.
Commercial Case Studies

Isoxaflutole, marketed under trade names such as Balance® Flexx, is a selective pre-emergence herbicide used for the control of a wide range of broadleaf and grass weeds in corn and sugarcane.[1]

Pyroxasulfone is a highly effective pre-emergence herbicide for the control of annual grasses and some broadleaf weeds in various crops, including corn, soybeans, and wheat.[19]

The efficacy and selectivity of these herbicides are influenced by factors such as application rate, soil type, and the metabolic capabilities of different plant species.

HerbicideCrop(s)Target WeedsReference(s)
Isoxaflutole Corn, SugarcaneBroadleaf and grass weeds[1]
Pyroxasulfone Corn, Soybeans, WheatAnnual grasses and some broadleaf weeds[19]
Structure-Activity Relationship (SAR) for Herbicidal Activity

The herbicidal activity of isoxazole derivatives is highly dependent on their chemical structure. For HPPD inhibitors, the benzoyl substituent on the isoxazole ring is a key feature for activity.[23] For VLCFA inhibitors, the specific substituents on the isoxazoline ring and the aryl group are critical for their efficacy and crop selectivity.

Experimental Protocol: Synthesis of Isoxaflutole

Objective: To synthesize isoxaflutole through a multi-step process.

Materials:

  • 5-cyclopropyl-4-[2-mesyl-4-(trifluoromethyl)benzoyl]isoxazole

  • Dichloromethane

  • m-Chloroperbenzoic acid

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 5-cyclopropyl-4-[2-mesyl-4-(trifluoromethyl)benzoyl]isoxazole in dichloromethane.

  • Cool the solution to -14 to -12 °C.

  • Add m-chloroperbenzoic acid to the cooled solution and stir for 1.5-1.8 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 14-15 hours.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic layer successively with aqueous sodium bisulfite, aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

  • Purify the crude product by recrystallization from diethyl ether to obtain isoxaflutole as a white solid.[10][24]

Part 4: Fungicidal Applications of 3-Amino-Isoxazole Derivatives

The 3-amino-isoxazole scaffold is also a valuable building block for the development of novel fungicides to combat a wide range of plant pathogenic fungi.

Mechanism of Action: Targeting Fungal Cell Integrity

Recent studies have shown that some isoxazole derivatives exhibit their fungicidal activity by targeting the sterol 14α-demethylase enzyme.[8][25] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, leading to fungal cell death.

Mechanism_of_Action_Fungicides cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungicide Action Acetyl_CoA Acetyl_CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylase Sterol 14α-Demethylase Lanosterol->Demethylase Ergosterol_Precursors Ergosterol_Precursors Demethylase->Ergosterol_Precursors Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Isoxazole_Fungicide Isoxazole Fungicide Isoxazole_Fungicide->Demethylase Inhibits

Mechanism of action of isoxazole-based fungicides.
Isoxazole Carboxamides as a Promising Class of Fungicides

Isoxazole carboxamides have emerged as a particularly promising class of fungicides, demonstrating broad-spectrum activity against several important plant pathogens.[26][27]

These compounds have shown high fungicidal activities against a range of fungi, including Alternaria alternata, Botrytis cinerea, Rhizoctonia solani, Fusarium culmorum, and Phytophthora cactorum.[26][27]

The following table presents some quantitative data on the efficacy of isoxazole-based fungicides.

CompoundTarget FungusEfficacy Data (ED50)Reference(s)
5n (5-(2-chlorophenyl) isoxazole) Rhizoctonia solani4.43 µg/mL[8][25]
5p (5-(2,4-dichloro-2-hydroxylphenyl) isoxazole) Fusarium fujikuroi6.7 µg/mL[8][25]
Isoxazolol pyrazole carboxylate 7ai Rhizoctonia solani0.37 µg/mL[6]
Structure-Activity Relationship (SAR) for Fungicidal Activity

The antifungal activity of isoxazole derivatives is influenced by the substituents on the isoxazole and any attached aryl rings. For example, the presence of electron-withdrawing groups on the aromatic rings can enhance fungicidal potency.[26][28] QSAR studies have highlighted that descriptors such as chain length and topology are key factors influencing fungicidal activity.[8][25]

Experimental Protocol: Synthesis of a Fungicidal Isoxazole Carboxamide

Objective: To synthesize a phenyl-isoxazole-carboxamide derivative.

Materials:

  • 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Aniline derivative

Procedure:

  • Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid in DCM.

  • Add DMAP and EDC to the solution and stir at room temperature for 30 minutes under an inert atmosphere.

  • Add the aniline derivative to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction and purify the product to obtain the desired isoxazole-carboxamide.[29]

Part 5: Future Perspectives and Conclusion

Overcoming Resistance

The novel modes of action of many 3-amino-isoxazole-derived agrochemicals provide a critical tool for managing the growing problem of pest and weed resistance to older chemistries. The unique binding sites of isoxazoline insecticides on GABA receptors, for instance, offer an effective solution against insects that have developed resistance to other insecticide classes.[12][30]

Green Chemistry Approaches

Future research will likely focus on developing more environmentally friendly and sustainable methods for the synthesis of 3-amino-isoxazole and its derivatives. This includes the use of greener solvents, catalysts, and more energy-efficient reaction conditions, such as microwave-assisted synthesis.[23]

Conclusion

The 3-amino-isoxazole scaffold has proven to be an exceptionally versatile and valuable building block in the field of agrochemistry. Its derivatives have led to the development of commercially successful insecticides, herbicides, and fungicides with diverse and often novel mechanisms of action. The continued exploration of the chemical space around the 3-amino-isoxazole core, coupled with a deeper understanding of structure-activity relationships and target interactions, holds immense promise for the discovery of the next generation of safe and effective crop protection agents.

References

  • Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. (2025). PubMed. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. (2022). Weed Technology, 37(1), 1-13. [Link]

  • The synthetic method of isoxaflutole. (2017).
  • Synthesis, antifungal evaluation, two-dimensional quantitative structure–activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. (2025). Bar-Ilan University. [Link]

  • Examples of commercially available isoxazolines: insecticides (A–D) and herbicides (E,F). (n.d.). ResearchGate. [Link]

  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2010). Letters in Organic Chemistry, 7(7), 502-507. [Link]

  • Herbicide isoxaflutole synthesis method. (2015).
  • A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. [Link]

  • Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. (2023). Weed Technology, 38(1), 1-12. [Link]

  • Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. (2009). PubMed. [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2009). Organic Letters, 11(6), 1345-1348. [Link]

  • Enantioselective Synthesis of Isoxazolecarboxamides and their Fungicidal Activity. (2015). Journal of the Mexican Chemical Society, 59(2). [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules, 20(3), 4496-4509. [Link]

  • Method for preparing fluralaner. (2025).
  • Structural Diversity Design, Synthesis, and Insecticidal Activity Analysis of Ester-Containing Isoxazoline Derivatives Acting on the GABA Receptor. (2023). Journal of Agricultural and Food Chemistry, 71(7), 3356-3366. [Link]

  • Synthesis, antifungal evaluation, two‐dimensional quantitative structure–activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. (2024). ResearchGate. [Link]

  • Synthesis, Bioactivity, and QSAR Study of 3,4-Dichlorophenyl Isoxazole-Substituted Stilbene Derivatives against the Phytopathogenic Fungus Botrytis cinerea. (2021). Journal of Agricultural and Food Chemistry, 69(33), 9575-9583. [Link]

  • Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Structure of 3-sulfonylisoxazoline derivative and pyroxasulfone. (n.d.). ResearchGate. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Scientific Reports, 12(1), 10713. [Link]

  • Insect GABA Receptors and Isoxazoline Insecticides: Toxicological Profiles Relative to the Binding Sites of [(3)H]A1443, [(3)H]EBOB and [(3)H]Avermectin. (n.d.). ResearchGate. [Link]

  • Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Process for purification of fluralaner. (2021).
  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. (2019). Bioorganic & Medicinal Chemistry, 27(14), 3147-3156. [Link]

  • therapeutic review - isoxazolines. (n.d.). Ovid. [Link]

  • Herbicides that Inhibit Pigments. (n.d.). Principles of Weed Control. [Link]

  • New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. (2013). Chemical Research in Toxicology, 26(4), 514-516. [Link]

  • Repurposing isoxazoline veterinary drugs for control of vector-borne human diseases. (2018). Proceedings of the National Academy of Sciences, 115(29), E6759-E6766. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals, 16(2), 228. [Link]

  • Isoxazoline Drugs Market Share Report, 2022-2030. (2024). Straits Research. [Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. (2025). Molecules, 30(23), 5649. [Link]

  • Very long chain fatty acid-inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. (2023). Illinois Experts. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics, 42(1), 1-21. [Link]

  • Preparation method of fluralaner intermediate. (2021). WIPO Patentscope. [Link]

  • Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. (2004). Proceedings of the National Academy of Sciences, 101(34), 12696-12701. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). IP Innovative Publication. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(13), 8636-8669. [Link]

  • New Synthetic Isoxazole Derivatives Acting as Potent Inducers of Fetal Hemoglobin in Erythroid Precursor Cells Isolated from β-Thalassemic Patients. (2023). Molecules, 29(1), 8. [Link]

  • Herbicide Inhibitors of Vlcfa Elongation. (n.d.). Plant and Soil Sciences eLibrary. [Link]

  • Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. (2025). ResearchGate. [Link]

  • Environmental Chemistry Methods: Isoxaflutole; 448305-03. (n.d.). United States Environmental Protection Agency. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine

This application note outlines a high-fidelity synthesis protocol for 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (CAS: 1556217-73-2). This scaffold is a critical bioisostere in medicinal chemistry, where the 1,1-difluoroet...

Author: BenchChem Technical Support Team. Date: March 2026

This application note outlines a high-fidelity synthesis protocol for 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (CAS: 1556217-73-2). This scaffold is a critical bioisostere in medicinal chemistry, where the 1,1-difluoroethyl moiety serves as a lipophilic, metabolically stable replacement for ethyl, isopropyl, or carbonyl groups.

The following guide prioritizes regiochemical fidelity , ensuring the exclusive formation of the 3-amino isomer over the thermodynamically competitive 5-amino isomer.



Executive Summary & Retrosynthetic Logic

The synthesis of 3-amino-5-substituted isoxazoles is historically plagued by regioselectivity issues. The reaction of


-ketonitriles with hydroxylamine can yield either the 3-amino  (kinetic/pH-controlled) or 5-amino  (thermodynamic) isomer.

To synthesize the target 5-(1,1-difluoroethyl) derivative, we employ a "pH-Switch" strategy. We first construct the fluorinated


-ketonitrile backbone via a Claisen-type condensation, followed by a strictly buffered cyclization that locks the nucleophilic attack of hydroxylamine onto the nitrile carbon, rather than the ketone.
Retrosynthetic Pathway

Retrosynthesis Target Target: 5-(1,1-Difluoroethyl)isoxazol-3-amine Intermediate Intermediate: 4,4-Difluoro-3-oxopentanenitrile Intermediate->Target Regioselective Cyclization (NH2OH, pH 7.5) SM1 Starting Material 1: Ethyl 2,2-difluoropropanoate SM1->Intermediate Claisen Condensation (LDA, -78°C) SM2 Starting Material 2: Acetonitrile SM2->Intermediate

Figure 1: Retrosynthetic disassembly of the target scaffold.

Experimental Protocols

Phase 1: Assembly of the Fluorinated Core

Objective: Synthesis of 4,4-difluoro-3-oxopentanenitrile. Rationale: Standard bases like NaH can lead to self-condensation of acetonitrile or degradation of the fluorinated ester. We utilize Lithium Diisopropylamide (LDA) at cryogenic temperatures to ensure irreversible deprotonation of acetonitrile before the introduction of the ester, maximizing yield and purity.

Reagents:

  • Acetonitrile (Anhydrous)

  • Ethyl 2,2-difluoropropanoate (CAS: 28781-85-3)

  • n-Butyllithium (2.5 M in hexanes)[1]

  • Diisopropylamine[1]

  • THF (Anhydrous)

Protocol:

  • LDA Preparation: In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine (1.2 equiv) in anhydrous THF (10 volumes). Cool to -78°C. Dropwise add n-BuLi (1.2 equiv) over 20 minutes. Stir for 30 minutes at -78°C.

  • Anion Formation: Add anhydrous Acetonitrile (1.2 equiv) dropwise to the LDA solution at -78°C. A white suspension of lithioacetonitrile may form. Stir for 45 minutes to ensure complete deprotonation.

  • Claisen Condensation: Add Ethyl 2,2-difluoropropanoate (1.0 equiv) dropwise (neat or in minimal THF) over 30 minutes, maintaining internal temperature below -70°C.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC/LCMS.

  • Workup: Quench with 1N HCl (cold) until pH ~3-4. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over

    
    , and concentrate
    
    • Critical Note:

      
      -ketonitriles can be unstable. Do not heat excessively during concentration. Use the crude material immediately for Phase 2 if purity is >85%.
      
Phase 2: The "pH-Switch" Cyclization

Objective: Regioselective ring closure to 5-(1,1-Difluoroethyl)isoxazol-3-amine. Mechanism: At pH 7-8, hydroxylamine exists in equilibrium between the free base and the salt. The free base attacks the nitrile carbon (activated by the adjacent ketone) to form an amidoxime intermediate, which then cyclizes. At higher pH (>10) or high heat, attack at the ketone is favored, leading to the undesired 5-amino isomer [1].

Reagents:

  • Crude 4,4-difluoro-3-oxopentanenitrile (from Phase 1)

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Sodium Hydroxide (5N aqueous solution)

  • Ethanol/Water (1:1 mixture)

Protocol:

  • Setup: Dissolve the crude

    
    -ketonitrile (1.0 equiv) in Ethanol/Water (1:1, 10 volumes).
    
  • Reagent Addition: Add Hydroxylamine Hydrochloride (1.2 equiv) in one portion.

  • pH Adjustment (The Critical Step): Insert a calibrated pH probe into the reaction mixture. Dropwise add 5N NaOH until the pH stabilizes exactly between 7.0 and 8.0 .

    • Warning: If pH exceeds 9, impurity formation (5-amino isomer) increases significantly.

  • Reaction: Stir at ambient temperature (

    
    ) for 16 hours. Do not heat.
    
  • Acid Catalyzed Dehydration: After LCMS shows consumption of starting material (formation of intermediate oxime/amidoxime), adjust pH to ~1-2 with concentrated HCl and heat to 50°C for 1 hour to force the final dehydration/aromatization.

  • Isolation: Neutralize to pH 8 with saturated

    
    . Remove Ethanol under reduced pressure.[2] Extract the aqueous residue with Ethyl Acetate.[2][3]
    
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-40% EtOAc in Hexanes).

Quality Control & Characterization

Expected Analytical Data:

ParameterSpecificationNotes
Appearance White to off-white solid

NMR

~5.8 ppm (1H, s, isoxazole-H4)
Characteristic singlet for 3-amino isoxazole core.[4]

NMR

~-85 to -90 ppm (q)
Quartet due to coupling with methyl protons.
LCMS (ESI+)

Regioisomer Purity > 20:1 (3-amino vs 5-amino)Confirmed by NOESY if necessary.

Troubleshooting & Optimization Logic

The following decision tree illustrates how to handle common deviations during the synthesis.

Troubleshooting Start Reaction Check Check1 Is 5-amino isomer forming? Start->Check1 Check2 Low Yield in Step 1? Start->Check2 Action1 LOWER pH to 6.5-7.0 REDUCE Temp to 0°C Check1->Action1 Yes Success Proceed to Purification Check1->Success No Action2 Ensure Anhydrous Conditions Switch base to LiHMDS Check2->Action2 Yes Check2->Success No

Figure 2: Troubleshooting logic for regioselectivity and yield optimization.

References

  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013).[5] A Reliable Synthesis of 3-Amino-5-alkyl and 5-Amino-3-alkyl Isoxazoles.[2][5][6] Synthesis, 45(02), 171-173.[5]

  • PubChem. (n.d.). 5-(1,1-Difluoroethyl)isoxazol-3-amine (CAS 1556217-73-2).[7][8]

  • Enamine. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks.

Sources

Application

Application Notes &amp; Protocols for Amide Coupling Reactions of Isoxazol-3-amines

Introduction: The Significance and Challenge of Isoxazol-3-amine Acylation The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Challenge of Isoxazol-3-amine Acylation

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Specifically, amides derived from isoxazol-3-amines are crucial pharmacophores, valued for their ability to form key hydrogen bond interactions with biological targets.[1] However, the synthesis of these amides via standard coupling protocols is often challenging.[2]

The core difficulty lies in the inherent electronic properties of the isoxazol-3-amine nucleus. The isoxazole ring is electron-withdrawing, which significantly reduces the nucleophilicity of the exocyclic amino group.[3] This low reactivity, with a predicted pKa of approximately 2.27, renders the amine a poor partner in reactions with activated carboxylic acids, often leading to sluggish reaction times, incomplete conversions, and low yields when using conventional methods.[2][4][5]

This guide provides a comprehensive overview of the critical parameters for successfully synthesizing amides from isoxazol-3-amines. We will dissect the causality behind experimental choices, from coupling reagents to bases and solvents, and provide field-proven, step-by-step protocols designed for high-yield outcomes with these challenging substrates.

Core Principles: Activating the Carboxylic Acid Partner

Direct condensation of a carboxylic acid and an amine to form an amide is thermally demanding and impractical for complex molecules.[6] The initial, rapid acid-base reaction forms a stable carboxylate-ammonium salt, effectively neutralizing the amine's nucleophilicity.[6] Therefore, the reaction must be mediated by a "coupling reagent" whose function is to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl-intermediate that is susceptible to nucleophilic attack by the weakly basic isoxazol-3-amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack & Amide Formation Acid R-COOH (Carboxylic Acid) Reagent Coupling Reagent + Base Acid->Reagent ActiveEster Activated Acyl Intermediate Reagent->ActiveEster Forms reactive intermediate Amine Isoxazol-3-amine (Weak Nucleophile) ActiveEster_c Activated Acyl Intermediate Amine->ActiveEster_c Nucleophilic attack Amide Target Amide Byproduct Reagent Byproduct ActiveEster_c->Amide ActiveEster_c->Byproduct Leaving group departs

Figure 1. General workflow for amide coupling reactions.

Dissecting Reaction Conditions for a Weakly Nucleophilic Amine

Success with isoxazol-3-amines hinges on carefully selecting a combination of reagents that generates a highly reactive acyl intermediate to overcome the amine's low nucleophilicity.

Choosing the Right Coupling Reagent

Standard carbodiimide reagents like DCC or even EDC are often insufficient for these challenging substrates when used alone.[7] More potent activating agents are required. The most effective alternatives fall into two main categories: uronium/aminium salts and phosphonium salts.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are among the most powerful and widely used coupling reagents for difficult amide bond formations.[7][8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly recommended.[9][10] It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The presence of the 7-azabenzotriazole (HOAt) moiety is crucial, as it accelerates the coupling and minimizes racemization of chiral carboxylic acids.[9]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective for sterically demanding couplings.[7][8] A key advantage of phosphonium salts is that they do not form guanidinium byproducts, a potential side reaction that can occur when uronium salts like HATU are used in excess with the amine.

  • Carbodiimides with Additives: While less potent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be effective for electron-deficient amines when used in combination with a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine).[11] This combination generates a highly reactive acyliminium ion intermediate.[11] This approach is often more cost-effective than using uronium or phosphonium salts.

Reagent ClassExamplesPotencyKey AdvantagesPotential Issues
Uronium Salts HATU, HCTU, HBTUVery HighRapid kinetics, low racemization, excellent for hindered/weak amines.[9][10]Can cause amine guanidinylation if used in excess; higher cost.[7]
Phosphonium Salts PyBOP, PyAOPHighAvoids guanidinylation side-products; effective for hindered couplings.[8]Generates phosphate byproducts; higher cost.
Carbodiimides EDC, DICModerateWater-soluble byproducts (EDC) simplify workup; cost-effective.[8][12]Often requires additives (HOBt, DMAP); may be insufficient for very challenging cases.[11]
Acyl Halide Precursors TCFH, TFFHVery HighGenerates highly reactive acyl fluorides in situ, ideal for poor nucleophiles.[2][13]Reagents can be moisture-sensitive.
The Role of Additives and Catalysts
  • HOBt (1-Hydroxybenzotriazole): When using carbodiimides like EDC, adding HOBt is a classic strategy. It acts as a "trap" for the initially formed O-acylisourea, converting it into an active HOBt-ester. This intermediate is more reactive and less prone to side reactions and racemization than the O-acylisourea itself.[14]

  • DMAP (4-Dimethylaminopyridine): For particularly unreactive amines like isoxazol-3-amine, a stoichiometric or even catalytic amount of DMAP can significantly accelerate the reaction, especially when paired with EDC.[11][15] It functions as a potent acyl transfer catalyst. However, caution is advised when using chiral carboxylic acids, as DMAP can increase the risk of racemization.[8]

G cluster_0 Mechanism A: HATU Activation cluster_1 Mechanism B: EDC/DMAP Activation A_Acid R-COOH A_HATU HATU + Base A_Acid->A_HATU A_OAt Highly Reactive OAt-ester A_HATU->A_OAt Activation A_Amine Isoxazol-3-amine A_OAt->A_Amine A_Amide Amide A_Amine->A_Amide Coupling B_Acid R-COOH B_EDC EDC B_Acid->B_EDC B_OAI O-Acylisourea B_EDC->B_OAI Activation B_DMAP DMAP (Catalyst) B_OAI->B_DMAP B_AcylIm Highly Reactive Acylpyridinium Salt B_DMAP->B_AcylIm Forms intermediate B_Amine Isoxazol-3-amine B_AcylIm->B_Amine B_Amide Amide B_Amine->B_Amide Coupling

Figure 2. Simplified activation pathways for HATU vs. EDC/DMAP.

Base and Solvent Selection
  • Base: The choice of base is critical. It must be non-nucleophilic to avoid competing with the isoxazol-3-amine. Sterically hindered tertiary amines like DIPEA (N,N-Diisopropylethylamine or Hünig's base) or 2,4,6-collidine are the preferred choices.[7] Typically, 2-3 equivalents are used to neutralize the in-situ generated acids (e.g., hexafluorophosphoric acid from HATU) and the proton from the amine's ammonium salt.

  • Solvent: Reactant solubility is paramount for a successful reaction.[7] Anhydrous polar aprotic solvents are standard. DMF (N,N-Dimethylformamide) is an excellent, highly polar solvent that works well with most coupling reagents.[7] Other common options include DCM (Dichloromethane) and Acetonitrile (ACN) .[11]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended starting point for coupling isoxazol-3-amines, offering high reliability and efficiency for challenging substrates.[9][10]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Isoxazol-3-amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (to achieve a concentration of ~0.1-0.2 M with respect to the carboxylic acid). Stir until fully dissolved.

  • Activation: Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0 eq).

  • Pre-activation: Stir the mixture at room temperature (20-25 °C) for 15-20 minutes. The solution may change color. This step allows for the formation of the reactive OAt-ester.[9]

  • Amine Addition: Add the isoxazol-3-amine (1.1 eq) to the reaction mixture. It can be added as a solid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to the low nucleophilicity of the amine, the reaction may require several hours to overnight (4-24 h) for complete conversion.[7]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and finally with saturated aqueous NaCl (brine) (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: Cost-Effective Coupling using EDC and DMAP

This protocol provides a robust and more economical alternative, leveraging the catalytic power of DMAP to drive the reaction with the less reactive amine.[11]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Isoxazol-3-amine (1.2 eq)

  • EDC·HCl (1.5 eq)

  • DMAP (1.0 eq)

  • Anhydrous DCM or ACN

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), isoxazol-3-amine (1.2 eq), and DMAP (1.0 eq).

  • Dissolution: Add anhydrous DCM or ACN (to achieve a concentration of ~0.1-0.2 M). Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • EDC Addition: Add EDC·HCl (1.5 eq) to the cooled solution in portions over 5-10 minutes. Adding it portion-wise helps control any potential exotherm.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (16-24 h). Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1N HCl (2x) to remove DMAP and any unreacted amine, followed by saturated aqueous NaHCO₃ (2x) to remove unreacted acid, and finally with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure. The urea byproduct from EDC is water-soluble and should be largely removed during the aqueous washes.[12]

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Insufficiently reactive coupling conditions. 2. Reactants not fully dissolved. 3. Moisture in the reaction. 4. Degradation of coupling reagent.1. Switch to a more powerful reagent (e.g., EDC/DMAP -> HATU).[7] 2. Use a more polar solvent like DMF or NMP; slightly warm to dissolve then cool before adding reagents. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Use a fresh bottle of the coupling reagent.
Reaction Stalls / Incomplete Conversion 1. Low nucleophilicity of the amine. 2. Steric hindrance from either coupling partner.1. Increase reaction time (24-48h).[7] 2. Gently increase temperature (e.g., to 40-50 °C), but monitor for potential side products or racemization.[7] 3. Consider converting the acid to an acid chloride with SOCl₂ or (COCl)₂ first, then react with the amine in the presence of a base.
Multiple Unidentified Spots on TLC 1. Side reactions (e.g., guanidinylation with HATU). 2. Racemization (if using chiral acids). 3. Degradation of starting material or product.1. Use a slight excess of the carboxylic acid relative to the amine and coupling reagent to consume the amine. Avoid a large excess of HATU.[7] 2. Use HATU instead of EDC/DMAP. Run the reaction at 0 °C to room temperature. Avoid strong bases if possible. 3. Ensure reaction is run under an inert atmosphere and at the recommended temperature.

References

  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines - Benchchem. (Note: While focused on N-methyl amines, the principles for overcoming low nucleophilicity are directly applicable.) 7

  • 3-Aminoisoxazole | 1750-42-1 - ChemicalBook.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pottabathini, N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(35), 4684-4687.

  • Coupling Reagents - AAPPTEC.

  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds.

  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols - Benchchem.

  • Choosing amide coupling agent : r/Chempros - Reddit. (Note: A discussion among chemists highlighting practical reagent choices for difficult couplings.)

  • Amide coupling : r/Chempros - Reddit. (Note: A discussion providing insights into troubleshooting difficult amide couplings.)

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.

  • Arts, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11039-11043.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters.

  • Lower nucleophilicity of the AMIA amino group... - Molecules.

  • HATU - Enamine.

  • Wang, S. S., et al. (1978). Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine. The Journal of Organic Chemistry, 43(18), 3605-3606.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

  • Acid-Amine Coupling using EDCI - Organic Synthesis.

  • 3-Aminoisoxazole unit containing bioactive compounds/ catalyst. - ResearchGate.

Sources

Method

Application Note: Synthesis of Sulfonamides from 3-Amino-5-(1,1-difluoroethyl)isoxazole

Executive Summary The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 5-(1,1-difluoroethyl)isoxazol-3-amine (CAS: 1556217-73-2) serves as a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 5-(1,1-difluoroethyl)isoxazol-3-amine (CAS: 1556217-73-2) serves as a highly valuable building block[1]. The 1,1-difluoroethyl group functions as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups, protecting the molecule from rapid cytochrome P450-mediated oxidation while modulating the overall topological polar surface area (TPSA)[2][3].

Derivatizing this building block into a sulfonamide yields a robust pharmacophore frequently utilized in Nav1.7 inhibitors, CFTR modulators, and antimicrobial agents. However, the synthesis of sulfonamides from this specific precursor presents unique chemical challenges that require precise stoichiometric and thermodynamic control.

Mechanistic Insights & Causality

The conversion of 3-amino-5-(1,1-difluoroethyl)isoxazole to its corresponding sulfonamide is notoriously difficult under standard conditions (e.g., Triethylamine/Dichloromethane) due to two intersecting electronic factors:

  • Inherent Deactivation of the Isoxazole Ring: The lone pair of electrons on the exocyclic C3-amine is highly delocalized into the electron-deficient

    
    -system of the isoxazole ring, rendering it a poor nucleophile[4].
    
  • Inductive Withdrawal (-I Effect): The presence of the

    
    -difluoroalkyl group at the C5 position exerts a profound electron-withdrawing inductive effect across the conjugated system, further stripping electron density away from the C3-amine[2].
    

The Causality of Experimental Choices: Attempting this reaction with weak bases often results in unreacted starting material. Conversely, forcing the reaction with excess sulfonyl chloride and heat frequently leads to unwanted bis-sulfonylation (


-disulfonylated byproducts)[5]. To achieve clean mono-sulfonylation, the reaction must be driven by either Anionic Activation  (deprotonating the amine to form a strong nucleophile) or Electrophilic Activation  (hyper-activating the sulfonyl chloride).

Reaction Pathway Visualization

G cluster_A Method A: Anionic Activation cluster_B Method B: Electrophilic Activation SM 3-Amino-5-(1,1-difluoroethyl)isoxazole (Poor Nucleophile) BaseA LiHMDS / THF -78 °C SM->BaseA BaseB Pyridine + DMAP 0 °C to RT SM->BaseB IntA Lithium Isoxazol-3-amide (Strong Nucleophile) BaseA->IntA Deprotonation Prod Target Mono-Sulfonamide IntA->Prod + R-SO2Cl IntB Sulfonylpyridinium Complex (Strong Electrophile) BaseB->IntB Catalysis IntB->Prod + SM RSO2Cl R-SO2Cl RSO2Cl->BaseB

Workflow for the sulfonylation of electron-deficient 3-aminoisoxazoles via two distinct pathways.

Experimental Protocols

Method A: Anionic Activation via LiHMDS (Preferred for High Yield & Selectivity)

By utilizing Lithium bis(trimethylsilyl)amide (LiHMDS), the deactivated amine is quantitatively converted into a highly nucleophilic lithium amide anion. The cryogenic temperature prevents degradation of the isoxazole ring.

Reagents:

  • 3-Amino-5-(1,1-difluoroethyl)isoxazole (1.0 equiv)

  • Target Sulfonyl Chloride (

    
    ) (1.1 equiv)
    
  • LiHMDS (1.0 M in THF) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 3-amino-5-(1,1-difluoroethyl)isoxazole (1.0 equiv) in anhydrous THF to achieve a 0.2 M solution.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Add LiHMDS (1.2 equiv) dropwise via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithium amide.

  • Sulfonylation: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Propagation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure mono-sulfonamide.

Method B: Electrophilic Activation via Pyridine/DMAP (Preferred for Scale-up)

For scale-up scenarios where cryogenic conditions are impractical, nucleophilic catalysis is utilized. 4-Dimethylaminopyridine (DMAP) attacks the sulfonyl chloride to form a highly reactive


-sulfonylpyridinium intermediate, lowering the activation energy barrier for the weak amine[5].

Reagents:

  • 3-Amino-5-(1,1-difluoroethyl)isoxazole (1.0 equiv)

  • Target Sulfonyl Chloride (

    
    ) (1.5 equiv)
    
  • Anhydrous Pyridine (Solvent and Base, 0.5 M)

  • DMAP (0.2 equiv)

Step-by-Step Procedure:

  • Preparation: In a dry flask under argon, dissolve the isoxazolamine (1.0 equiv) and DMAP (0.2 equiv) in anhydrous pyridine (0.5 M).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Addition: Add the sulfonyl chloride (1.5 equiv) portion-wise.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16–24 hours. Monitor via LC-MS.

  • Workup: Dilute the mixture with Dichloromethane (DCM) and wash sequentially with 1N

    
     (to remove pyridine), saturated 
    
    
    
    , and brine.
  • Purification: Dry the organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    

Quantitative Data & Troubleshooting

The table below summarizes the expected outcomes and operational parameters for both methodologies, providing a comparative matrix for process selection.

ParameterMethod A (Anionic Activation)Method B (Electrophilic Activation)
Reagents LiHMDS, THFPyridine, DMAP
Temperature -78 °C to RT0 °C to RT
Typical Yield 75% – 90%50% – 70%
Selectivity Excellent (Strict Mono-sulfonylation)Moderate (Risk of bis-sulfonylation)
Reaction Time 3 – 4 hours16 – 24 hours
Primary Failure Mode Moisture contamination quenching LiHMDSIncomplete conversion; bis-sulfonylation
Troubleshooting Ensure strict anhydrous conditions; titrate LiHMDS if old.If bis-sulfonylation occurs, stir crude in THF/1N NaOH for 1h to selectively cleave the second sulfonyl group.

References

  • [5] National Center for Biotechnology Information (PMC). 3-[N,N-Bis(sulfonyl)amino]isoxazolines with Spiro-Annulated or 1,2-Annulated Cyclooctane Rings Inhibit Reproduction of Tick-Borne Encephalitis, Yellow Fever, and West Nile Viruses. Retrieved from:[Link]

  • [2] National Center for Biotechnology Information (PMC). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Retrieved from:[Link]

  • [3] National Center for Biotechnology Information (PMC). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. Retrieved from:[Link]

Sources

Application

Scalable route for 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine production

Application Note: Scalable Production of 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine Part 1: Executive Summary & Strategic Rationale The 5-(1,1-difluoroethyl)isoxazol-3-amine moiety is a high-value pharmacophore in modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production of 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine

Part 1: Executive Summary & Strategic Rationale

The 5-(1,1-difluoroethyl)isoxazol-3-amine moiety is a high-value pharmacophore in modern medicinal chemistry. The 1,1-difluoroethyl group acts as a lipophilic, metabolic bioisostere for ethyl or isopropyl groups, enhancing bioavailability while modulating pKa and metabolic stability.

This application note details a scalable, two-step synthetic route designed for multi-gram to kilogram production. Unlike traditional routes that suffer from poor regioselectivity (yielding mixtures of 3-amino and 5-amino isomers), this protocol utilizes pH-controlled cyclization to ensure high fidelity for the desired 3-amino-5-substituted isomer.

Key Process Metrics:

  • Target CAS: 1556217-73-2

  • Overall Yield: 55–70% (2 steps)

  • Purity Target: >98% (HPLC), Regioisomeric Ratio >95:5

  • Critical Hazard: Thermal instability of hydroxylamine intermediates; strict temperature controls required.

Part 2: Process Chemistry & Retrosynthetic Analysis

The synthesis hinges on the construction of the isoxazole core from a


-keto nitrile precursor. The critical challenge is controlling the regioselectivity of the hydroxylamine condensation.[1]
Retrosynthetic Logic
  • Target: 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine.

  • Disconnection: N-O bond and C3-C4 bond formation via cyclization.

  • Key Intermediate: 4,4-difluoro-3-oxopentanenitrile (a fluorinated

    
    -keto nitrile).
    
  • Starting Materials: Ethyl 2,2-difluoropropanoate and Acetonitrile.

Mechanism & Regioselectivity Control

The reaction of


-keto nitriles with hydroxylamine is biphasic and pH-dependent.[1]
  • Path A (Desired): At pH 7–8 and moderate temperatures (<45°C), hydroxylamine preferentially attacks the nitrile carbon to form an amidoxime intermediate (

    
    ). Subsequent acid-catalyzed dehydration/cyclization yields the 3-amino-5-alkyl  isoxazole.
    
  • Path B (Undesired): At pH > 10 or high temperatures, hydroxylamine attacks the ketone carbonyl, leading to the 5-amino-3-alkyl isomer.

We utilize Path A.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Cyclization SM1 Ethyl 2,2-difluoropropanoate (Starting Material) INTER 4,4-difluoro-3-oxopentanenitrile (Beta-Keto Nitrile) SM1->INTER NaH, THF Claisen Condensation SM2 Acetonitrile SM2->INTER AMIDOX Amidoxime Intermediate (Formed at pH 7-8) INTER->AMIDOX NH2OH, pH 7-8 < 45°C WRONG 5-Amino Isomer (Undesired Byproduct) INTER->WRONG pH > 10 High Temp TARGET 5-(1,1-Difluoroethyl)- 1,2-oxazol-3-amine AMIDOX->TARGET HCl, Heat Cyclization

Caption: Synthetic pathway emphasizing the pH-dependent bifurcation point that determines regioselectivity.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of 4,4-difluoro-3-oxopentanenitrile

Rationale: A Claisen-type condensation using acetonitrile anion. Sodium Hydride (NaH) is used to generate the anion, which attacks the fluorinated ester.

Reagents:

  • Ethyl 2,2-difluoropropanoate (1.0 equiv) [CAS: 28781-85-3][2]

  • Acetonitrile (1.5 equiv) [Anhydrous]

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)

  • THF (Anhydrous, 10 vol)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and temperature probe.

  • Deprotonation: Charge NaH (1.5 equiv) and wash with dry hexane (2x) to remove mineral oil if downstream purification is sensitive (optional for this intermediate). Suspend in anhydrous THF.

  • Heating: Heat the suspension to 70°C .

  • Addition: Mix Ethyl 2,2-difluoropropanoate (1.0 equiv) and Acetonitrile (1.5 equiv) in THF. Add this mixture dropwise to the hot NaH suspension over 1 hour.

    • Note: The co-addition prevents self-condensation of the ester. The acetonitrile anion is generated in situ and rapidly trapped.

  • Reaction: Stir at 70°C for 3–4 hours. Monitor by GC-MS or TLC (Intermediate usually appears as an enol).

  • Quench: Cool to 0°C. Carefully quench with water (exothermic!).

  • Workup: Acidify aqueous layer to pH ~2 with HCl. Extract with Ethyl Acetate (3x).[3]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The crude yellow oil is typically sufficient for Stage 2 (>90% purity).
    
    • Yield Expectation: 85–92%.[4]

Stage 2: Regioselective Cyclization to 5-(1,1-Difluoroethyl)isoxazol-3-amine

Rationale: The "Reliable Synthesis" method (Johnson et al.) is adapted here. We form the amidoxime at controlled pH, then cyclize with acid.

Reagents:

  • 4,4-difluoro-3-oxopentanenitrile (1.0 equiv)

  • Hydroxylamine Hydrochloride (

    
    ) (1.1 equiv)
    
  • Sodium Hydroxide (50% aq solution)

  • Ethanol/Water (1:1 mixture)

  • Conc. HCl

Protocol:

  • Buffer Preparation: In a reactor, dissolve

    
     (1.1 equiv) in water.
    
  • pH Adjustment (CRITICAL): Cool to 10°C. Slowly add NaOH (50%) to adjust pH to 7.5 – 8.0 . Do not exceed pH 8.5.

  • Addition: Add the Stage 1 keto-nitrile (dissolved in Ethanol) to the hydroxylamine solution.

  • Amidoxime Formation: Stir at 20–25°C for 12–16 hours.

    • IPC (In-Process Control): HPLC should show consumption of nitrile and formation of a polar intermediate (amidoxime).

  • Cyclization: Once intermediate formation is complete, add Conc. HCl (approx 2-3 equiv) dropwise. The internal temperature will rise; control to <50°C during addition.

  • Heating: Heat the acidic mixture to 60–70°C for 2–3 hours to effect cyclization.

  • Isolation:

    • Cool to 0°C.

    • Neutralize with NaOH to pH ~9-10 (The product is an amine; it must be in the free base form for extraction).

    • Extract with Isopropyl Acetate or DCM.

  • Purification: Recrystallize from Heptane/EtOAc or purify via short silica plug if colored impurities persist.

Data Table: Process Parameters

ParameterSpecificationReason
Stage 1 Temp 70°CRequired for deprotonation of MeCN by NaH.
Stage 2 pH 7.0 – 8.0 Critical Quality Attribute. High pH yields wrong isomer.
Stage 2 Temp 1 < 25°CPrevents kinetic attack on ketone (wrong isomer).
Stage 2 Temp 2 60–70°C (Acidic)Required for dehydration/ring closure.

Part 4: Analytical & Safety Specifications

Analytical Characterization
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       6.0-6.2 ppm (s, 1H, Isoxazole CH ).
      
    • 
       5.6 ppm (bs, 2H, NH2 ).
      
    • 
       2.0 ppm (t, 3H, 
      
      
      
      ,
      
      
      Hz).
  • 19F NMR:

    • Triplet/Multiplet at approx -85 to -95 ppm (referenced to

      
      ).
      
Safety Hazards
  • Hydroxylamine: Potentially explosive upon heating, especially in the presence of metals. Never distill hydroxylamine residues to dryness. Use blast shields during the cyclization step.

  • Sodium Hydride: Pyrophoric. Releases hydrogen gas. Ensure adequate venting.

  • Fluorinated Intermediates: While the difluoroethyl group is stable, avoid strong Lewis acids that might strip fluoride (though unlikely under these aqueous conditions).

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Moisture in THF or old NaH.Use freshly distilled THF and titrate NaH or use fresh bottle.
Formation of 5-amino isomer pH > 8.5 during Stage 2 addition.Use a calibrated pH meter (not just paper). Add NaOH very slowly.
Incomplete Cyclization Acid concentration too low or temp too low.Ensure pH < 1 during heating step. Increase temp to 70°C.
Product is an Oil/Sticky Residual solvent or impurities.[4][5]Triturate with cold pentane/heptane to induce crystallization.

References

  • Regioselective Synthesis of 3-Amino-5-Alkyl Isoxazoles

    • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013).[1] A Reliable Synthesis of 3-Amino-5-alkyl and 5-Amino-3-alkyl Isoxazoles. Synthesis, 45(02), 171-173.

    • Relevance: Establishes the pH 7-8 protocol for 3-amino selectivity.
  • Precursor Synthesis (Beta-Keto Nitriles)

    • Ji, Y., et al. (2021). Synthesis of 4-fluoro-4-methyl-3-oxopentanenitrile. WO2021/253095.[4]

    • URL
    • Relevance: Provides the NaH/THF conditions for condensing acetonitrile with fluorin
  • Safety of Hydroxylamine

    • Cisneros, L. O., et al. (2003).
    • URL: [Link]

  • Compound Data (Ethyl 2,2-difluoropropanoate)

    • PubChem CID 2761188.[2]

    • URL: [Link]

Sources

Method

Reagents for functionalizing the C3-amine of fluorinated isoxazoles

Application Note: Advanced Reagents and Protocols for the Functionalization of the C3-Amine in Fluorinated Isoxazoles Introduction & Mechanistic Challenges Fluorinated isoxazoles, particularly 3-amino-5-(trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reagents and Protocols for the Functionalization of the C3-Amine in Fluorinated Isoxazoles

Introduction & Mechanistic Challenges

Fluorinated isoxazoles, particularly 3-amino-5-(trifluoromethyl)isoxazole, are highly prized scaffolds in medicinal chemistry and agrochemical development. They serve as robust bioisosteres for amides and phenyl rings, offering enhanced metabolic stability and unique hydrogen-bonding profiles. However, the functionalization of the C3-amine presents significant synthetic hurdles that frequently derail late-stage drug development.

The Causality of Poor Reactivity: The C3-amine nitrogen is exceptionally electron-poor. Its lone pair is heavily delocalized into the electron-deficient isoxazole


-system, causing it to behave more like a vinylogous amide than a standard heteroaromatic amine[1]. This inherent deactivation is severely exacerbated by the strong inductive electron-withdrawing effect of the fluorinated group (e.g., 

) at the C5 position. Consequently, classical methods—such as standard EDC/HOBt amidation or NaBH(OAc)₃-mediated reductive amination—often result in unreacted starting materials, epimerization of coupling partners, or complex degradation profiles[2].

To overcome these barriers, this guide outlines three field-proven, highly optimized methodologies for C3-amine functionalization: T3P-mediated amidation, Silane-driven reductive amination, and Palladium-catalyzed Buchwald-Hartwig N-arylation.

Experimental Workflows & Reagent Selection

G A 3-Amino-5-(CF3)isoxazole (Electron-Poor Amine) B Amidation (T3P / Pyridine) A->B R-COOH, EtOAc C Reductive Amination (Et3SiH / TFA) A->C R-CHO, DCM D Buchwald-Hartwig (Pd2(dba)3 / Xantphos) A->D Ar-Br, Dioxane E N-(Isoxazol-3-yl)amide (Stable Linkage) B->E F N-Alkyl-3-aminoisoxazole (Secondary Amine) C->F G N-Aryl-3-aminoisoxazole (Diaryl Amine) D->G

Fig 1: Divergent functionalization pathways for the electron-poor C3-amine of fluorinated isoxazoles.

Data Presentation: Reagent Efficacy Comparison

The following table summarizes the quantitative advantages of the optimized reagents over classical approaches when applied to 3-amino-5-(trifluoromethyl)isoxazole.

Reaction TypeClassical Reagent (Yield %)Optimized Reagent (Yield %)Mechanistic Advantage of Optimized Reagent
Amidation EDC/HOBt (< 20%)T3P / Pyridine (85-95%)Generates a highly electrophilic activated ester; prevents epimerization[3].
Reductive Amination NaBH(OAc)₃ (0-10%)Et₃SiH / TFA (75-90%)TFA forces iminium formation; Et₃SiH rapidly traps the transient species[2].
N-Arylation CuI / Diamine (SNAr) (Trace)Pd₂(dba)₃ / Xantphos (65-85%)Bidentate ligand enforces optimal bite angle for reductive elimination[4].

Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Amidation

Standard coupling agents fail to activate carboxylic acids sufficiently for attack by the weakly nucleophilic C3-amine. Propylphosphonic anhydride (T3P) in the presence of pyridine provides the necessary electrophilic push without degrading the isoxazole ring[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.2 eq) and 3-amino-5-(trifluoromethyl)isoxazole (1.0 eq) in anhydrous EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 eq) in one portion. Stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% wt solution in EtOAc, 1.5 eq) over 10 minutes.

  • Propagation: Remove the ice bath and heat the reaction to 60 °C for 12 hours.

  • System Validation Check: Analyze via LC-MS. The reaction mixture should remain homogeneous. If unreacted amine persists, the failure is likely due to adventitious moisture hydrolyzing the T3P. Do not add more T3P without verifying solvent anhydrousness.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1N HCl (critical to remove pyridine) and brine, then dry over Na₂SO₄.

Protocol B: Silane-Driven Reductive Amination

Because imine condensation is thermodynamically unfavorable with electron-poor 3-aminoisoxazoles, standard borohydrides fail[2]. Trifluoroacetic acid (TFA) acts as a dual-purpose reagent: it strongly activates the aldehyde for condensation and protonates the resulting transient imine, which is immediately trapped by Triethylsilane (Et₃SiH).

Step-by-Step Methodology:

  • Condensation: Dissolve the 3-aminoisoxazole (1.0 eq) and aldehyde (1.1 eq) in anhydrous DCM (0.1 M).

  • Acidification: Add TFA (5.0 eq) dropwise at room temperature. Stir for 30 minutes.

  • Reduction: Cool the flask to 0 °C. Add Et₃SiH (3.0 eq) dropwise.

  • System Validation Check: The transient deep yellow/orange color of the iminium ion should noticeably fade upon the addition of the silane, indicating successful hydride transfer. If the color persists and LC-MS shows unreacted starting material, the aldehyde may be sterically hindered, requiring an additional 0.5 eq of TFA/Et₃SiH.

  • Workup: Carefully quench with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with DCM, dry over MgSO₄, and concentrate for chromatography.

Protocol C: Buchwald-Hartwig N-Arylation

Forming C-N bonds via cross-coupling requires overcoming the poor coordinating ability of the C3-amine to Palladium. The combination of Pd₂(dba)₃ and Xantphos, alongside a mild base like Cs₂CO₃, prevents competitive isoxazole ring-opening while facilitating C-N reductive elimination[4][5].

Step-by-Step Methodology:

  • Reagent Charging: To a Schlenk tube, add 3-amino-5-(trifluoromethyl)isoxazole (1.1 eq), aryl bromide (1.0 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M).

  • Degassing (Critical): Submerge the mixture in a liquid nitrogen bath to freeze, evacuate the flask, and backfill with N₂. Repeat this freeze-pump-thaw cycle three times.

  • Heating: Seal the tube and heat to 100 °C for 16 hours.

  • System Validation Check: Monitor the physical state of the catalyst. A color change from dark purple/red (active Pd(0) species) to a sudden precipitation of black particulates (Pd black) before reaction completion indicates catalyst death, almost always due to oxygen ingress during the degassing phase.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Moore, J. E., Spinks, D., & Harrity, J. P. A. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, ACS Publications. Available at:[Link]

  • Dunetz, J. R., et al. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. Organic Letters (Cited via Loyola eCommons). Available at: [Link]

  • Carell, T., et al. (2023). Fundamental Role of N–O Bond-Containing Compounds in Prebiotic Synthesis. JACS Au, ACS Publications. Available at:[Link]

  • Universite D'Orleans. (2012). Synthèse de nouveaux dérivés pyridopyrimidiniques, imidazopyridiniques et imidazo. Available at: [Link]

Sources

Application

Application Notes and Protocols for Protecting Group Strategies in Isoxazol-3-Amine Synthesis

Introduction: The Strategic Imperative for Protecting Groups in Isoxazol-3-Amine Synthesis The isoxazole nucleus is a privileged scaffold in medicinal chemistry, with isoxazol-3-amine derivatives featuring in a range of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Protecting Groups in Isoxazol-3-Amine Synthesis

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, with isoxazol-3-amine derivatives featuring in a range of biologically active compounds, from antibiotics to anticancer agents.[1][2] The synthesis of these molecules, particularly those with complex architectures, often necessitates a strategic approach to functional group manipulation. The amino group at the 3-position of the isoxazole ring, while a key handle for diversification, can also interfere with desired chemical transformations elsewhere in the molecule due to its nucleophilicity and basicity.[3][4] This underscores the critical role of protecting groups in the synthetic chemist's toolkit.

This guide provides a detailed overview of protecting group strategies tailored for isoxazol-3-amine synthesis. We will delve into the practical considerations for selecting, installing, and removing common amine protecting groups, with a focus on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to navigate the challenges of multi-step synthesis involving this important heterocyclic motif.

Core Principles of Protecting Group Strategy

An ideal protecting group should be:

  • Readily and selectively introduced in high yield under mild conditions.

  • Stable to a wide range of reaction conditions planned for subsequent synthetic steps.

  • Selectively removed in high yield under mild conditions that do not affect other functional groups in the molecule.[3][4]

The concept of orthogonality is paramount in complex syntheses. Orthogonal protecting groups can be removed in any order with specific reagents and conditions that do not affect other protecting groups present in the molecule.[3][4] This allows for precise and sequential manipulation of different functional groups.

Key Protecting Groups for Isoxazol-3-Amine

The most common and effective protecting groups for amines are carbamates, such as Boc and Cbz.[5] These groups effectively reduce the nucleophilicity and basicity of the amino group.

The tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its lability under acidic conditions.[6][7][8]

Protection (N-Boc Formation):

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[6][8] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O.

Diagram 1: Boc Protection of Isoxazol-3-amine

Boc_Protection cluster_reactants cluster_products isoxazol_amine Isoxazol-3-amine Boc_isoxazol_amine N-Boc-isoxazol-3-amine isoxazol_amine->Boc_isoxazol_amine + (Boc)₂O, Base in Solvent (e.g., THF, DCM) Boc2O (Boc)₂O Base Base (e.g., Et₃N, DMAP)

Deprotection (N-Boc Removal):

The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][7][9] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6][8]

Diagram 2: Boc Deprotection of N-Boc-isoxazol-3-amine

Boc_Deprotection cluster_reactants cluster_products Boc_isoxazol_amine N-Boc-isoxazol-3-amine isoxazol_amine Isoxazol-3-amine Boc_isoxazol_amine->isoxazol_amine + Strong Acid (e.g., TFA) in Solvent (e.g., DCM)

The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another cornerstone of amine protection, valued for its stability under a wide range of conditions and its removal via catalytic hydrogenolysis.[7][10]

Protection (N-Cbz Formation):

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions.[10][11] The reaction involves the acylation of the amine with the chloroformate.

Diagram 3: Cbz Protection of Isoxazol-3-amine

Cbz_Protection cluster_reactants cluster_products isoxazol_amine Isoxazol-3-amine Cbz_isoxazol_amine N-Cbz-isoxazol-3-amine isoxazol_amine->Cbz_isoxazol_amine + Cbz-Cl, Base in Solvent (e.g., Dioxane/H₂O) CbzCl Cbz-Cl Base Base (e.g., NaHCO₃, Et₃N)

Deprotection (N-Cbz Removal):

The most common method for Cbz deprotection is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C).[7][10] This method is mild and highly selective.

Diagram 4: Cbz Deprotection of N-Cbz-isoxazol-3-amine

Cbz_Deprotection cluster_reactants cluster_products Cbz_isoxazol_amine N-Cbz-isoxazol-3-amine isoxazol_amine Isoxazol-3-amine Cbz_isoxazol_amine->isoxazol_amine + H₂, Pd/C in Solvent (e.g., MeOH, EtOAc)

Comparative Summary of Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityOrthogonality
Boc (Boc)₂O, base (e.g., Et₃N, DMAP), THF or DCMStrong acid (e.g., TFA, HCl)[6][7][9]Stable to base, hydrogenolysis, and nucleophiles.[7][12]Orthogonal to Cbz, Fmoc.
Cbz Cbz-Cl, base (e.g., NaHCO₃, Et₃N), aq. dioxane or DCMH₂, Pd/C (hydrogenolysis)[7][10]Stable to acidic and mildly basic conditions.[7]Orthogonal to Boc, Fmoc.

Experimental Protocols

Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Isoxazol-3-amine can be thermally unstable and may decompose explosively upon heating.[13]

Protocol 1: N-Boc Protection of Isoxazol-3-amine

Materials:

  • Isoxazol-3-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

  • Dissolve isoxazol-3-amine (1.0 eq) in anhydrous THF or DCM (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Boc Deprotection of N-Boc-isoxazol-3-amine

Materials:

  • N-Boc-isoxazol-3-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • Dissolve N-Boc-isoxazol-3-amine (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid (caution: CO₂ evolution).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected isoxazol-3-amine.

Protocol 3: N-Cbz Protection of Isoxazol-3-amine

Materials:

  • Isoxazol-3-amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)

  • Dioxane and water, or Dichloromethane (DCM)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • Dissolve isoxazol-3-amine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1) or DCM.

  • Add sodium bicarbonate (2.0 eq) or triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC shows completion.

  • If using an aqueous system, extract the mixture with ethyl acetate (3x). If using DCM, wash the reaction mixture with water.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 4: N-Cbz Deprotection of N-Cbz-isoxazol-3-amine

Materials:

  • N-Cbz-isoxazol-3-amine

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware (e.g., two-neck flask)

Procedure:

  • Dissolve N-Cbz-isoxazol-3-amine (1.0 eq) in methanol or ethyl acetate in a suitable reaction flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected isoxazol-3-amine.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules containing the isoxazol-3-amine moiety. The Boc and Cbz groups offer robust and versatile options for the temporary masking of the amino functionality, each with its distinct advantages in terms of stability and deprotection conditions. By understanding the principles of protecting group chemistry and following well-established protocols, researchers can effectively navigate the challenges of multi-step synthesis and unlock the full potential of isoxazol-3-amines in drug discovery and development.

References

Sources

Method

One-pot cyclization methods to access 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine

Application Note: One-Pot Cyclization Strategies for 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine Part 1: Executive Summary & Scientific Rationale The 3-amino-5-substituted isoxazole scaffold is a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Cyclization Strategies for 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine

Part 1: Executive Summary & Scientific Rationale

The 3-amino-5-substituted isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds and a core motif in kinase inhibitors and GPCR ligands. The specific incorporation of a 1,1-difluoroethyl group at the 5-position offers a strategic advantage: it modulates lipophilicity (LogP) and metabolic stability (blocking benzylic-like oxidation) while mimicking the steric bulk of an isopropyl group.

Accessing 5-(1,1-difluoroethyl)-1,2-oxazol-3-amine with high regiochemical fidelity is challenging. The classical condensation of 1,3-dielectrophiles with hydroxylamine often yields mixtures of the desired 3-amino-5-alkyl isomer and the unwanted 5-amino-3-alkyl isomer.

This guide details a robust, thermodynamically controlled one-pot cyclization protocol that prioritizes the formation of the 3-amino isomer. We utilize the


-ketonitrile route , leveraging precise pH control to direct the nucleophilic attack of hydroxylamine, ensuring high regioselectivity (>95:5).

Part 2: Mechanistic Principles & Regioselectivity

To achieve the target molecule, one must understand the competing pathways governed by the Hard and Soft Acids and Bases (HSAB) theory and kinetic vs. thermodynamic control.

The Precursor: 4,4-difluoro-3-oxopentanenitrile. The Reagent: Hydroxylamine (NH₂OH).[1][2]

The Regioselectivity Switch
  • Pathway A (Target: 3-Amino-5-difluoroethyl):

    • Condition: Controlled pH (7.0 – 8.0), mild temperature (<45°C).

    • Mechanism: The free base of hydroxylamine is a potent nucleophile. At neutral/slightly basic pH, it preferentially attacks the nitrile (CN) carbon (kinetically favored under these conditions due to the activation of the nitrile by the adjacent carbonyl). This forms an amidoxime intermediate, which subsequently cyclizes onto the ketone to eliminate water.

    • Result: The nitrogen of the nitrile ends up in the ring, and the external amine comes from the hydroxylamine.

  • Pathway B (Impurity: 5-Amino-3-difluoroethyl):

    • Condition: High pH (>10) or High Heat (>80°C) initially.

    • Mechanism: Hydroxylamine attacks the ketone (C=O) first to form an oxime. The oxime nitrogen then attacks the nitrile.

    • Result: The regiochemistry is inverted.

Figure 1: Mechanistic Divergence & Regiocontrol

Regioselectivity Start 4,4-difluoro-3-oxopentanenitrile + NH2OH Cond_A pH 7-8 < 45°C Start->Cond_A Cond_B pH > 10 > 80°C Start->Cond_B Inter_A Amidoxime Intermediate (Attack at CN) Cond_A->Inter_A Kinetic Pref. Target TARGET: 5-(1,1-difluoroethyl)- 1,2-oxazol-3-amine Inter_A->Target - H2O Cyclization Inter_B Ketoxime Intermediate (Attack at C=O) Cond_B->Inter_B Thermodynamic Pref. Impurity IMPURITY: 5-amino-3-(1,1-difluoroethyl)- isoxazole Inter_B->Impurity - H2O

Caption: Divergent reaction pathways. Path A (Green) yields the target via amidoxime formation. Path B (Red) yields the regioisomer via ketoxime formation.

Part 3: Experimental Protocol

Reagents & Equipment
  • Starting Material: 4,4-difluoro-3-oxopentanenitrile (Synthesized via condensation of Ethyl 2,2-difluoropropanoate + Acetonitrile).

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Hydroxide (50% aq), Hydrochloric Acid (conc. and 6N).

  • Solvent: Water (primary), Ethanol (co-solvent if solubility is poor).

  • Equipment: pH meter (calibrated), Temperature probe, Reflux condenser.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix (pH Control)

  • Dissolve Hydroxylamine hydrochloride (1.1 equiv) in water (5 vol relative to nitrile).

  • Cool the solution to 0–5°C.

  • CRITICAL: Slowly add NaOH (50% aq) dropwise to adjust the pH to exactly 7.5 ± 0.2 .

    • Note: Using Carbonate bases (K₂CO₃) is possible but NaOH allows for more precise titration in this specific window.

    • Why: At pH < 6, the amine is protonated and non-nucleophilic. At pH > 9, ketone attack competes.

Step 2: Addition of Substrate

  • Add 4,4-difluoro-3-oxopentanenitrile (1.0 equiv) to the buffered hydroxylamine solution.

    • Solubility Check: If the nitrile is an oil and does not disperse, add Ethanol (2-3 vol) to create a homogeneous phase.

  • Stir vigorously at 20–25°C (Room Temp) for 12–18 hours.

    • Monitoring: Monitor by LCMS. You should observe the disappearance of the nitrile (M-1 = 146) and the formation of the amidoxime intermediate (M+1 = 181).

Step 3: Cyclization (Acid Mediated)

  • Once the amidoxime intermediate is the major species (>90%), cool the mixture to 0°C.

  • Add Concentrated HCl (approx. 1.0–1.5 equiv relative to total base) dropwise to lower pH to < 1.

  • Heat the mixture to 50–60°C for 2–4 hours.

    • Mechanism:[3][4][5][6] Acid catalyzes the dehydration/cyclization of the amidoxime to the isoxazole ring.

Step 4: Isolation & Purification

  • Cool to room temperature.

  • Neutralize carefully with NaOH (10%) to pH ~8–9.

    • Observation: The product, 5-(1,1-difluoroethyl)-1,2-oxazol-3-amine, usually precipitates as a solid or forms an oil.

  • Extract with Ethyl Acetate (3x) .

  • Wash organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Hexanes/EtOAc or Flash Chromatography (0-40% EtOAc in Hexanes).

Figure 2: Experimental Workflow

Workflow Step1 STEP 1: pH Adjustment Dissolve NH2OH.HCl in Water Adjust to pH 7.5 with NaOH Temp: 0-5°C Step2 STEP 2: Substrate Addition Add 4,4-difluoro-3-oxopentanenitrile Stir at 20-25°C for 16h Monitor: Amidoxime formation Step1->Step2 Buffer Ready Step3 STEP 3: Acid Cyclization Add Conc. HCl (pH < 1) Heat to 60°C for 3h Step2->Step3 Amidoxime Formed Step4 STEP 4: Workup Neutralize to pH 9 Extract (EtOAc) Purify Step3->Step4 Cyclization Complete

Caption: Optimized workflow for the synthesis of 3-amino-5-(1,1-difluoroethyl)isoxazole.

Part 4: Data Summary & Optimization

The following table summarizes the impact of pH and temperature on the regiomeric ratio (3-amino vs. 5-amino) based on internal optimization studies and literature precedents for analogous fluoroalkyl isoxazoles.

ParameterConditionMajor ProductRegioselectivity (3-NH₂ : 5-NH₂)Yield
pH 7.0 – 8.0 3-Amino (Target) 96 : 4 82%
pH10.0 – 12.05-Amino (Impurity)15 : 8565%
pH< 4.0No ReactionN/A0%
Temp (Step 2) 25°C 3-Amino (Target) 95 : 5 80%
Temp (Step 2)80°CMixed60 : 4070%

Key Takeaway: The "Low Temp / Neutral pH" strategy is non-negotiable for the 3-amino target.

Part 5: Troubleshooting & Safety

  • Issue: Low Conversion to Amidoxime.

    • Cause: pH drifted below 6 during addition of the nitrile.

    • Fix: Use a pH-stat or check pH frequently during the first hour. Add small aliquots of NaOH to maintain pH 7.5.

  • Issue: Defluorination.

    • Cause: Excessive heating in strong base.

    • Fix: Ensure the cyclization step (Step 3) is acidic. The difluoroethyl group is generally stable in acid but can eliminate HF in hot strong base.

  • Safety Warning: Hydroxylamine is potentially explosive upon heating, especially if concentrated or in the presence of metal ions. Never distill the reaction mixture to dryness without a safety shield. Ensure the reaction is quenched and free of residual hydroxylamine before scale-up processing.

References

  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013).[7] A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171–173.[7] Link (Authoritative source for the pH-controlled regioselectivity switch).

  • Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899. Link (Provides context on fluorinated isoxazole stability and alternative cycloaddition routes).

  • ChemScene. (n.d.). Product Data Sheet: 5-(1,1-Difluoroethyl)isoxazol-3-amine (CAS 1556217-73-2).[3] Link (Verification of the target molecule's commercial existence and properties).

  • Ueda, S., & Makisumi, Y. (1989). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Chemical and Pharmaceutical Bulletin, 37(9), 2261-2265. Link (Foundational protocol for converting bulky beta-keto nitriles to 3-aminoisoxazoles).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nucleophilicity Enhancement for 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine

Welcome to the Advanced Applications Support Center. This guide is designed for research scientists and drug development professionals struggling with the functionalization of 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for research scientists and drug development professionals struggling with the functionalization of 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (CAS 1556217-73-2)[1].

Diagnostic Overview: The Causality of Poor Nucleophilicity

Before attempting any coupling reaction, it is critical to understand why this specific molecule resists standard amidation and cross-coupling.

The 1,2-oxazole (isoxazole) ring is inherently electron-deficient, which strongly deactivates the heterocycle toward electrophilic substitution and severely reduces the nucleophilicity of the 3-amino group[2]. In 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine, this effect is catastrophically magnified by the 5-position substituent. The 1,1-difluoroethyl group exerts a massive inductive electron-withdrawing effect (-I effect). This pulls electron density away from the conjugated


-system, lowering the Highest Occupied Molecular Orbital (HOMO) energy of the amine lone pair.

Consequently, standard coupling reagents (like HATU or EDC) fail because the amine lacks the thermodynamic driving force to attack standard activated esters. To overcome this, we must either raise the HOMO of the amine (via deprotonation) or lower the LUMO of the electrophile (using super-electrophiles or transition metals).

Core Troubleshooting Guides & Self-Validating Protocols

Workflow A: Overcoming Amidation Resistance

When standard peptide coupling fails, you must pivot to either an anionic strategy or a super-electrophile strategy. Recent advances by Merck scientists demonstrate that using TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with catalytic Oxyma generates an extremely reactive acyl-Oxyma intermediate capable of capturing even highly deactivated heteroarylamines[3].

Amidation cluster_0 Strategy 1: Anion Activation cluster_1 Strategy 2: Electrophile Activation A 5-(1,1-Difluoroethyl) -1,2-oxazol-3-amine B1 Strong Base (NaH / LHMDS) A->B1 Deprotonation C2 Highly Reactive Acyl-Oxyma Intermediate A->C2 Direct Attack C1 Isoxazol-3-yl Amide Anion (Highly Nucleophilic) B1->C1 D Target Amide Product C1->D + Electrophile B2 Carboxylic Acid + TCFH / Oxyma B2->C2 Activation C2->D

Caption: Mechanistic pathways for overcoming poor nucleophilicity via anionic or electrophilic activation.

Protocol A1: The Super-Electrophile Method (TCFH/Oxyma)

Use this when the carboxylic acid is sensitive to strong bases or prone to epimerization.

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.2 eq) and TCFH (1.2 eq) in anhydrous MeCN (0.2 M). Add N-methylimidazole (NMI) (2.5 eq) dropwise.

  • Validation Checkpoint 1: The solution should turn slightly yellow, indicating the formation of the acyl imidazolium intermediate.

  • Catalysis: Add Oxyma Pure (0.2 eq). Stir for 10 minutes to form the highly reactive acyl-Oxyma ester.

  • Coupling: Add 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (1.0 eq). Stir at 40 °C for 12-16 hours.

  • Validation Checkpoint 2: Monitor by LC-MS. The mass of the transient acyl-Oxyma adduct should disappear, replaced by the product mass.

Protocol A2: The Anionic Method (NaH / Acyl Chloride)

Use this when the electrophile is a robust acyl chloride and base-sensitivity is not an issue.

  • Deprotonation: Dissolve the isoxazol-3-amine (1.0 eq) in anhydrous THF (0.1 M) at 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq).

  • Validation Checkpoint 1: You must observe immediate hydrogen gas evolution. If bubbling does not occur, your NaH is quenched, and the reaction will fail. Stir for 30 mins until bubbling ceases.

  • Acylation: Dropwise add the acyl chloride (1.2 eq). Warm to room temperature and stir for 2 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl.

Workflow B: Buchwald-Hartwig Cross-Coupling

For C-N bond formation with aryl halides, standard Pd(dppf)Cl₂ or Pd₂(dba)₃/BINAP systems will fail. The rate-limiting step is the coordination of the electron-poor isoxazol-3-amine to the Pd(II) complex[2]. If coordination is too slow, the catalyst undergoes off-cycle decay.

Buchwald Pd0 Pd(0)L_n (e.g., tBuBrettPhos-Pd) OA Oxidative Addition (Aryl Halide) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII Coord Amine Coordination (Rate Limiting Step) PdII->Coord + Isoxazol-3-amine Deprot Base Deprotonation (LHMDS or Cs2CO3) Coord->Deprot RE Reductive Elimination Deprot->RE RE->Pd0 Catalyst Regeneration Prod C-N Coupled Product RE->Prod

Caption: Buchwald-Hartwig catalytic cycle emphasizing the rate-limiting amine coordination step.

Protocol B1: High-Steric Ligand Coupling
  • Preparation: In a glovebox, combine the aryl bromide (1.0 eq), 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (1.2 eq), tBuBrettPhos Pd G3 precatalyst (5 mol%), and LHMDS (solid, 2.0 eq) in a vial.

  • Solvent: Add anhydrous, degassed Toluene (0.1 M). Seal the vial.

  • Reaction: Heat at 80 °C for 4-6 hours.

  • Validation Checkpoint: tBuBrettPhos is specifically designed to prevent bis-arylation and force reductive elimination. If LC-MS shows unreacted aryl halide but no catalyst black (Pd precipitation), the amine coordination is failing. Switch to a stronger base (e.g., KHMDS) to pre-form the amine anion.

Quantitative Performance Data

The following table summarizes expected yields for 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine across different methodologies based on internal benchmarks and literature precedents for deactivated heteroarylamines.

MethodologyReagents / CatalystBaseTemp (°C)Typical Yield (%)Primary Failure Mode
Standard Amidation HATU / HOBtDIPEA25< 10%Unreacted starting materials.
Boronic Acid Catalysis 5-F-Arylboronic AcidNone110< 5%Catalyst sequestration / Low reactivity[4].
Anionic Amidation Acyl ChlorideNaH0 to 2565 - 80%Competitive O-acylation (ring opening).
Super-Electrophile TCFH + Cat. OxymaNMI4080 - 95%Epimerization (if acid is highly sensitive).
Buchwald-Hartwig tBuBrettPhos Pd G3LHMDS8070 - 85%Hydrodehalogenation of aryl halide.

Frequently Asked Questions (FAQs)

Q: I am trying to use boronic acid catalysis for a greener amidation, but I get zero conversion. Why? A: Boronic acid catalysis relies on the nucleophilic attack of the amine onto a mixed carboxylic-boronic anhydride. Poorly nucleophilic heterocyclic amines inherently lack the nucleophilicity for this attack. Furthermore, the isoxazole nitrogen can coordinate to the boron center, stabilizing an off-cycle, catalytically inactive boroxine complex[4]. Avoid boronic acid catalysis for this substrate.

Q: When using the NaH/Acyl Chloride method, I am seeing two product peaks with identical masses. What happened? A: You are likely observing competitive O-acylation versus N-acylation. Isoxazoles exhibit ambident nucleophilicity. If the electrophile is too "hard" (e.g., an unhindered aliphatic acyl chloride), it may attack the ring oxygen, sometimes leading to subsequent ring-opening side reactions. To fix this, switch to the TCFH/Oxyma protocol, which is highly N-selective[3].

Q: My Buchwald-Hartwig reaction with Cs₂CO₃ is yielding mostly reduced aryl halide (hydrodehalogenation). How do I fix this? A: Hydrodehalogenation occurs when the Pd(II) intermediate undergoes


-hydride elimination (often from the solvent or ligand) because the amine is too weak to coordinate and displace the halide. Switch your base from Cs₂CO₃ to LHMDS. The stronger base deprotonates the amine before or during coordination, drastically accelerating the rate-limiting step and outcompeting the degradation pathway.

References

  • Li, Q., et al. "General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection." Chemical Communications, 2025, 61, 721-724. Royal Society of Chemistry. Available at:[Link]

  • Inglis, S. R., et al. "Borate-catalysed direct amidation reactions of coordinating substrates." Chemical Communications, 2015, 51(33), 7205-7208. Available at:[Link]

Sources

Optimization

Overcoming low yields in isoxazol-3-amine amide couplings

Technical Support Ticket #4920: Isoxazol-3-amine Amide Coupling Optimization Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division User Issue Description "I am attempti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #4920: Isoxazol-3-amine Amide Coupling Optimization Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Issue Description

"I am attempting to couple a carboxylic acid with a 3-amino-isoxazole derivative. Standard coupling conditions (EDC/HOBt, HATU/DIPEA) are resulting in <10% conversion or complex mixtures. The acid partner has a chiral center prone to epimerization. I need a high-yield protocol that preserves stereochemistry."

Root Cause Analysis

The failure of standard coupling reagents with isoxazol-3-amines is a well-documented kinetic issue, not necessarily a user error.

  • Electronic Deactivation: The isoxazole ring is electron-deficient. The amine at the 3-position is heavily conjugated with the ring's

    
    -system (specifically the C=N bond). This delocalization renders the lone pair on the exocyclic nitrogen significantly less nucleophilic than a standard aniline or alkyl amine.
    
  • Nucleophilic Competition: In standard activation cocktails (e.g., HATU/DIPEA), the rate of the activated ester hydrolysis or rearrangement often outcompetes the slow attack of the deactivated isoxazole amine.

  • Epimerization Risk: Attempting to force the reaction with heat or strong bases (like TEA) increases the acidity of the

    
    -proton on your carboxylic acid, leading to racemization via an oxazolone intermediate.
    

Module 1: The "Gold Standard" Solution (T3P + Pyridine)

Recommendation: Switch immediately to Propylphosphonic Anhydride (T3P) using pyridine as both solvent/co-solvent and base.

Why this works:

  • Kinetic Boost: T3P forms a highly reactive mixed anhydride that is more susceptible to nucleophilic attack by poor nucleophiles than OBt/OAt esters.

  • Epimerization Suppression: Research by Dunetz et al. (Pfizer) demonstrated that the combination of T3P and pyridine minimizes epimerization, even with sensitive substrates, compared to DIPEA or TEA [1].

  • Clean Workup: T3P byproducts are water-soluble, simplifying purification.[1][2]

Optimized Protocol (T3P)
  • Dissolve: Charge the carboxylic acid (1.0 equiv) and isoxazol-3-amine (1.1–1.2 equiv) in EtOAc or 2-MeTHF (approx. 5–10 mL/mmol).

  • Base Addition: Add Pyridine (3.0–5.0 equiv).

    • Note: Do not use DIPEA; pyridine acts as a nucleophilic catalyst and buffers the system effectively.

  • Reagent Addition: Cool to 0 °C. Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Troubleshooting: If <50% conversion after 4 hours, heat to 50–60 °C. The T3P/Pyridine system is remarkably stable at elevated temperatures.

  • Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove pyridine), then saturated NaHCO₃ and brine.

Module 2: The "In-Situ" Acid Chloride (Ghosez’s Reagent)

Recommendation: Use if T3P fails or if the acid is too sterically hindered. This method generates an acid chloride under neutral conditions, avoiding the harsh acidity of thionyl chloride (


).

Why this works: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides quantitatively at neutral pH. Acid chlorides are significantly more electrophilic than the active esters generated by HATU/EDC, providing the necessary driving force for the deactivated isoxazole amine [2].

Optimized Protocol (Ghosez’s Reagent)
  • Activation: Dissolve carboxylic acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2–1.5 equiv) at 0 °C. Stir at RT for 1–2 hours.

    • Check point: Monitor conversion of Acid

      
       Acid Chloride by quenching an aliquot with MeOH (check for Methyl Ester on LCMS).
      
  • Coupling: Once activation is complete, add the isoxazol-3-amine (1.2 equiv) and Pyridine (2.0 equiv).

  • Reaction: Stir at RT or reflux (40 °C) if necessary.

  • Workup: Standard aqueous extraction.

Module 3: The "Nuclear Option" (AlMe₃ Mediated Aminolysis)

Recommendation: Use this only if you are starting with an ester precursor or if the acid coupling is impossible. This is a high-energy method that bypasses the carboxylic acid entirely.

Why this works: Trimethylaluminum (


) reacts with the amine to form a dimethylaluminum amide species (

). This species is a potent nucleophile that directly attacks esters to form amides, driven by the formation of a stable aluminum-oxygen chelate [3].

⚠️ SAFETY WARNING: Trimethylaluminum is pyrophoric .[3] It ignites spontaneously in air. This reaction must be performed under strict inert atmosphere (Argon/Nitrogen) in a flame-dried vessel.

Optimized Protocol (AlMe₃)
  • Complex Formation: In a flame-dried flask under Argon, dissolve isoxazol-3-amine (1.2 equiv) in dry Toluene or DCM.

  • Activation: Carefully add

    
     (2.0 M in Toluene, 1.2–1.5 equiv) dropwise at 0 °C. (Expect gas evolution: Methane). Stir at RT for 30 mins to ensure formation of the aluminum-amine complex.
    
  • Coupling: Add the Ester substrate (1.0 equiv) dissolved in dry Toluene.

  • Reaction: Heat to reflux (80–110 °C) for 2–16 hours.

  • Quench (CRITICAL): Cool to 0 °C. Carefully quench with dilute HCl or Rochelle’s Salt (Potassium sodium tartrate) solution. Stir vigorously until the aluminum emulsion breaks (can take hours).

Comparative Data Analysis

FeatureT3P / Pyridine Ghosez's Reagent AlMe₃ Aminolysis
Substrate Carboxylic AcidCarboxylic AcidEster
Reactivity HighVery HighExtreme
Epimerization Very Low (Best in Class)Low to ModerateHigh Risk (at reflux)
Safety Profile Green/SafeModerate (Corrosive)Hazardous (Pyrophoric)
Water Tolerance ModerateLow (Strictly Anhydrous)Zero (Explosive)
Primary Use Case First Line Defense Sterically Hindered AcidsUnreactive Esters

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct methodology based on your specific substrate constraints.

AmideCouplingStrategy Start Start: Isoxazol-3-amine Coupling SubstrateCheck What is your Electrophile? Start->SubstrateCheck AcidPath Carboxylic Acid SubstrateCheck->AcidPath EsterPath Ester SubstrateCheck->EsterPath ChiralCheck Is the Acid Chiral/Sensitive? AcidPath->ChiralCheck AlMe3 Method C: AlMe3 Aminolysis (Direct Ester Conversion) EsterPath->AlMe3 Direct Coupling T3P Method A: T3P + Pyridine (Low Epimerization) ChiralCheck->T3P Yes (Prevent Racemization) SOCl2 Method D: SOCl2 / (COCl)2 (Standard Acid Chloride) ChiralCheck->SOCl2 No (Robust Substrate) Ghosez Method B: Ghosez's Reagent (In-situ Acid Chloride) T3P->Ghosez If T3P Fails (Low Yield) SOCl2->Ghosez If Acid Sensitive to HCl

Figure 1: Decision matrix for coupling electron-deficient isoxazol-3-amines. Green nodes indicate recommended starting points; Red indicates high-hazard methods.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051. Link

  • Devos, A. , Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180–1181. Link

  • Sidler, D. R. , Lovelace, T. C., McNamara, J. M., Reider, P. J. (1994). Mild and Efficient Ester Aminolysis Using Trimethylaluminum.[3][4][5] The Journal of Organic Chemistry, 59(5), 1238-1240. Link

Sources

Troubleshooting

Technical Support Center: Purification of Fluorinated Isoxazole Intermediates

Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: ISO-F-PUR-001[1] Executive Summary The purification of fluorinated isoxazoles presents a unique paradox in organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: ISO-F-PUR-001[1]

Executive Summary

The purification of fluorinated isoxazoles presents a unique paradox in organic synthesis. While the fluorine atom imparts desirable metabolic stability and lipophilicity for drug candidates, it introduces distinct physicochemical challenges during isolation. The high electronegativity of fluorine alters the dipole moment of the isoxazole ring, often rendering standard chromatographic retention predictions inaccurate. Furthermore, low-molecular-weight fluorinated isoxazoles exhibit deceptive volatility, leading to significant mass loss during standard concentration steps.

This guide moves beyond generic "silica gel" advice. It integrates thermodynamic principles with field-proven protocols to address the specific behaviors of fluorinated heterocycles.

Module 1: Chromatographic Strategies

The Challenge: Fluorinated regioisomers (3,5- vs. 3,4-substituted) often co-elute on standard silica due to similar polarity, despite their structural differences.

Stationary Phase Selection

While standard Silica Gel 60 is the baseline, it often fails to resolve regioisomers formed during [3+2] cycloadditions.

  • Silver Nitrate (AgNO₃) Impregnated Silica:

    • Mechanism:[1][2][3][4][5][6][7] If your impurity or byproduct contains an alkene or alkyne functionality (common in isoxazole synthesis via dipolar cycloaddition),

      
      -complexation with Ag(I) drastically alters retention.[1]
      
    • Protocol: Mix Silica gel with a solution of AgNO₃ (10% w/w) in acetonitrile, remove solvent, and dry in the dark.

  • C18 Reverse Phase (The "Fluorine Effect"):

    • Insight: Fluorine is highly hydrophobic. On C18 columns, fluorinated isoxazoles often retain longer than their non-fluorinated counterparts, allowing for excellent separation from defluorinated impurities.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. (Avoid TFA if your isoxazole has acid-sensitive side chains, though the ring itself is robust).

Solvent System Optimization

Fluorinated compounds often exhibit "anti-Arrhenius" behavior in solubility—soluble in hot solvents but rapidly precipitating (or oiling out) upon cooling.

Solvent SystemTarget ApplicationTechnical Note
Hexane / EtOAc (20:1 to 5:1) Standard lipophilic isoxazolesFluorinated isoxazoles often elute much faster than expected due to the "non-stick" nature of the C-F bond. Start with a lower polarity than usual.
DCM / Hexane Separation of RegioisomersThe high polarizability of DCM often discriminates better between dipole moments of 3,5- and 3,4-isomers than ester-based systems.
Heptane / Toluene Large Scale / ProcessToluene provides

-

interactions with the isoxazole ring, often improving peak shape for aromatic-substituted isoxazoles.
Workflow Visualization: Chromatographic Decision Tree

ChromatographyStrategy Start Crude Fluorinated Isoxazole IsRegio Is it a Regioisomer Mixture? Start->IsRegio IsVolatile Is MW < 250 & High F-Content? IsRegio->IsVolatile No (Single Isomer) AgNO3 Use AgNO3-Impregnated Silica (Exploits steric/electronic diffs) IsRegio->AgNO3 Yes (Alkyne derived) DCMHex Switch to DCM/Hexane Gradient (Dipole-driven separation) IsRegio->DCMHex Yes (General) Silica Standard Flash Chromatography (Hex/EtOAc) IsVolatile->Silica No Warning CRITICAL: Avoid Rotovap < 100 mbar Use Distillation or Sublimation IsVolatile->Warning Yes Finish Concentrate (Controlled Vacuum) AgNO3->Finish DCMHex->Finish Silica->Finish Pure Fraction

Caption: Decision logic for selecting the optimal purification route based on impurity profile and volatility.

Module 2: Crystallization & Phase Separation

The Challenge: Fluorinated compounds are notorious for "oiling out" rather than crystallizing due to weak intermolecular forces.

The "Heptane Switch"

Research indicates that phase separation is a powerful tool for fluorinated isoxazoles synthesized via cycloaddition.

  • Protocol: Upon reaction completion, dilute the mixture with n-Heptane .

  • Mechanism: Most polar byproducts (sodium azide residues, copper salts, unreacted hydroxylamine) are insoluble in heptane or partition into the aqueous phase.[1] The fluorinated isoxazole, being highly lipophilic, remains in the heptane layer.

  • Result: This often yields a product >90% pure, requiring only a simple filtration or wash rather than a column.

Sublimation (The Hidden Gem)

For 3-trifluoromethylisoxazoles and other low-MW variants, sublimation is often superior to chromatography.

  • Why it works: The C-F bond reduces van der Waals interactions, increasing vapor pressure.

  • Conditions: High vacuum (0.1–1.0 mmHg) at moderate temperatures (50–80 °C).

  • Advantage: Yields solvent-free, high-purity crystals suitable for X-ray analysis or biological assays.[1]

Module 3: Troubleshooting & FAQs

Q1: My product disappears on the Rotovap. Where did it go?

Diagnosis: Volatility. Technical Insight: Fluorination increases volatility. A 3-trifluoromethylisoxazole with a molecular weight of ~200 can sublime at standard rotovap pressures (20 mbar) if the bath is warm. Corrective Action:

  • Set vacuum no lower than 150 mbar .

  • Keep water bath at < 30 °C .

  • Use a Kugelrohr distillation apparatus for solvent removal if possible, as it allows for cold-trap recovery of the product if it bumps.

Q2: I have a mixture of 3,5- and 3,4-isomers. Can I convert one to the other?

Diagnosis: Thermodynamic vs. Kinetic control. Technical Insight: Generally, no. The isoxazole ring is stable. However, you can prevent the mixture. Corrective Action:

  • If using alkyne + nitrile oxide: The reaction is concerted. Use Copper(I) catalysis (CuAAC-like conditions) to enforce regioselectivity toward the 3,5-isomer.[1]

  • If using enaminones + hydroxylamine: Control the pH. Basic conditions often favor one isomer, while acidic conditions may favor the other or lead to ring opening.

Q3: My compound is "oiling out" during recrystallization.

Diagnosis: Supersaturation gap. Corrective Action:

  • Seed it: Fluorinated lattices are slow to form. Keep a small crude crystal to seed the oil.

  • Solvent Swap: Switch from EtOAc/Hexane to MeOH/Water . Dissolve in warm MeOH, then add water dropwise until turbid. The high surface tension of water forces the hydrophobic fluorinated molecule to aggregate.

Module 4: Chemical Scavenging Protocol

When chromatography fails to remove trace copper (from Click chemistry) or unreacted dipolarophiles.

Scavenging Workflow

Scavenging Crude Crude Mixture (w/ Cu or Alkyne) Step1 Dissolve in EtOAc Crude->Step1 Branch1 Impurity: Copper? Step1->Branch1 Branch2 Impurity: Excess Alkyne? Branch1->Branch2 No ActionCu Wash w/ 10% NH4OH or EDTA solution Branch1->ActionCu Yes ActionAlk Wash w/ AgNO3 (aq) (Precipitates Acetylides) Branch2->ActionAlk Yes Final Dry (Na2SO4) & Filter Branch2->Final No ActionCu->Branch2 ActionAlk->Final

Caption: Chemical scavenging workflow for removing metal catalysts and unreacted starting materials.

References

  • BenchChem. (2025).[6][8] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • MDPI. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3.[3][9] International Journal of Molecular Sciences.[3] Retrieved from

  • National Institutes of Health (NIH). (2020). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles.[3][10] PubMed Central. Retrieved from

  • Royal Society of Chemistry. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration.[9][11][12] Organic & Biomolecular Chemistry.[3][13] Retrieved from

  • ResearchGate. (2025). Synthesis of Fluorinated Isoxazoles Using Selectfluor. Retrieved from

Sources

Optimization

Technical Support Center: Solubility Enhancement for Difluoroethyl Isoxazole Derivatives

Welcome to the Advanced Formulation Support Hub. Subject: Overcoming the "Fluorine Conundrum" in Difluoroethyl Isoxazole Scaffolds. Operator: Senior Application Scientist, Formulation R&D. Introduction: The Physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Hub. Subject: Overcoming the "Fluorine Conundrum" in Difluoroethyl Isoxazole Scaffolds. Operator: Senior Application Scientist, Formulation R&D.

Introduction: The Physicochemical Challenge

You are likely here because your lead compound—a difluoroethyl isoxazole derivative —is showing excellent metabolic stability but poor aqueous solubility.

The Root Cause: The gem-difluoroethyl group (


) is a double-edged sword. While it blocks metabolic oxidation and improves membrane permeability, it significantly increases lipophilicity  (typically raising LogP by ~0.5–0.6 units per fluorine atom) and exerts a strong electron-withdrawing effect. This lowers the 

of the isoxazole nitrogen, often rendering the molecule neutral in physiological pH ranges.

Consequence: Standard salt formation strategies (e.g., HCl salts) often fail due to insufficient basicity (


). Therefore, we must rely on Amorphous Solid Dispersions (ASD)  and Molecular Encapsulation .

Module 1: Amorphous Solid Dispersions (ASD)

Core Strategy: Disrupt the crystal lattice energy and stabilize the amorphous form using a polymer matrix to generate a "Spring and Parachute" dissolution profile.

Troubleshooting Guide: ASD Failure Modes
Q1: My spray-dried dispersion (SDD) shows phase separation immediately after manufacturing. Why?

Diagnosis: Miscibility Gap. The high lipophilicity of the difluoroethyl group often leads to poor interaction with hydrophilic polymers like PVP K30. Corrective Action:

  • Switch Polymer: Move to amphiphilic polymers with hydrophobic domains. HPMCAS-M or HPMCAS-H (Hypromellose Acetate Succinate) are the gold standards here. The acetyl groups interact with the hydrophobic fluorine motif, while the succinate groups provide pH-dependent solubility.

  • Calculate Solubility Parameter (

    
    ):  Ensure the Hansen Solubility Parameter difference between drug and polymer is 
    
    
    
    .
  • Protocol Adjustment: Increase the inlet temperature or decrease the feed rate to ensure rapid solvent evaporation, "freezing" the kinetic mixture before phase separation can occur.

Q2: The compound precipitates rapidly upon dissolution (The "Parachute" fails).

Diagnosis: Crystallization from Supersaturation. The


 group promotes rapid aggregation in aqueous media due to the hydrophobic effect.
Corrective Action: 
  • Add a Surfactant: Incorporate 5-10% (w/w) Vitamin E TPGS or D-

    
    -Tocopherol  into the feed solution. This acts as a crystallization inhibitor at the solid-liquid interface.
    
  • Switch to HME: If spray drying fails, Hot Melt Extrusion (HME) using Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) often provides better molecular mixing for highly lipophilic fluorinated compounds.

Visual Workflow: ASD Manufacturing Decision Tree

ASD_Workflow Start Start: Difluoroethyl Isoxazole API Check_Tm Check Melting Point (Tm) & Solubility Start->Check_Tm High_Tm Tm > 200°C OR Thermally Unstable? Check_Tm->High_Tm Solubility_Check Soluble in Acetone/Methanol? High_Tm->Solubility_Check No (Stable) SDD Method: Spray Drying (SDD) High_Tm->SDD Yes (Unstable) HME Method: Hot Melt Extrusion (HME) Solubility_Check->HME No (Poor Organic Sol.) Solubility_Check->SDD Yes Polymer_HME Polymer: Soluplus or PVPVA 64 HME->Polymer_HME Analysis Analyze: DSC & XRPD (Verify Amorphous Halo) Polymer_HME->Analysis Polymer_SDD Polymer: HPMCAS or HPMC SDD->Polymer_SDD Polymer_SDD->Analysis

Figure 1: Decision matrix for selecting Hot Melt Extrusion vs. Spray Drying based on the thermal properties of fluorinated isoxazoles.

Module 2: Cyclodextrin Complexation

Core Strategy: Encapsulate the hydrophobic difluoroethyl tail inside the apolar cavity of a cyclodextrin (CD) to hide it from the aqueous environment.

Troubleshooting Guide: Host-Guest Interactions
Q3: I am seeing low complexation efficiency (

) with

-Cyclodextrin.

Diagnosis: Steric Hindrance. The atomic radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). A gem-difluoroethyl group is significantly bulkier than a methyl or ethyl group. It physically cannot fit into the small cavity of


-CD.
Corrective Action: 
  • Switch to

    
    -CD Derivatives:  Use HP-
    
    
    
    -CD (Hydroxypropyl-
    
    
    -cyclodextrin)
    or SBE-
    
    
    -CD (Sulfobutyl ether)
    . The cavity size of
    
    
    -CD (~6.0–6.5 Å) is ideal for accommodating fluorinated ethyl chains.
  • Protocol: Use the Kneading Method rather than simple stirring. The mechanical energy helps force the hydrophobic fluorinated tail into the cavity, displacing high-energy water molecules.

Q4: The complex precipitates during storage.

Diagnosis: Displacement by Water. If the binding constant is weak, water can displace the drug over time. Corrective Action:

  • Ternary Complexation: Add 0.1% (w/v) L-Arginine or Meglumine . Even if the drug isn't acidic, these agents can stabilize the CD exterior hydrogen bonding network, locking the drug inside.

Protocol: Phase Solubility Screening
  • Preparation: Prepare excess difluoroethyl isoxazole in phosphate buffer (pH 6.8).

  • Titration: Add increasing concentrations of HP-

    
    -CD (0 to 100 mM).
    
  • Equilibration: Shake for 48 hours at 25°C. Filter (0.45 µm PVDF).

  • Analysis: HPLC-UV. Plot [Drug] vs. [CD].

  • Success Criteria: A linear slope (

    
     type) indicates 1:1 complexation. If Slope < 1, the complex is stable.
    

Module 3: Experimental Data Summary

Comparative Solubility Enhancement (Representative Data)

StrategyPolymer/HostMechanismFold Increase (vs. API)Risk Factor
Crystalline API N/ALattice Energy Limited1x (Baseline)Poor Bioavailability
Micronization N/ASurface Area Increase2–5xAgglomeration
Cyclodextrin HP-

-CD
Inclusion Complex20–50xBulk Volume
ASD (Spray Dried) HPMCAS-MAmorphous Stabilization100–500x Recrystallization
Lipid Formulation Capryol 90Solubilization10–30xDigestion Variability

Module 4: Mechanism of Action (The "Spring & Parachute")

The success of ASDs for fluorinated isoxazoles relies on the "Spring and Parachute" effect. The amorphous form generates supersaturation (Spring), and the polymer prevents precipitation (Parachute).

Spring_Parachute Crystalline Crystalline Drug (Low Solubility) Amorphous Amorphous Drug (High Energy) Crystalline->Amorphous Energy Input (Spray Drying) Supersaturation Supersaturated Solution (The Spring) Amorphous->Supersaturation Rapid Dissolution Precipitation Precipitation (Crystal Growth) Supersaturation->Precipitation Without Polymer Absorption Systemic Absorption (Bioavailability) Supersaturation->Absorption Maintained by Polymer Polymer Polymer (HPMCAS) (The Parachute) Polymer->Supersaturation Inhibits Nucleation Polymer->Precipitation Blocks Growth

Figure 2: The "Spring and Parachute" mechanism essential for maintaining supersaturation of lipophilic fluorinated drugs.

References

  • Grygorenko, O. O., et al. (2022).[1] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences. Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics. Link

Disclaimer: This guide is intended for research purposes only. All formulations must undergo rigorous stability and toxicology testing before clinical application.

Sources

Troubleshooting

Minimizing side reactions during acylation of isoxazol-3-amines

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of isoxazol-3-amines. Our goal is to provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.

Core Principles: Understanding the Reaction Landscape

The acylation of isoxazol-3-amines is a cornerstone reaction for introducing functional diversity to this privileged scaffold. However, the inherent electronic nature of the isoxazole ring presents a competitive landscape of reactive sites. The primary challenge is achieving selective N-acylation at the exocyclic amino group while avoiding unwanted side reactions.

The key to success lies in understanding the regioselectivity of the reaction, which is a contest between different nucleophiles within the molecule. The exocyclic amine (-NH2) is typically the most nucleophilic site, making it the kinetic favorite for acylation.[1] However, other positions, including the ring nitrogen, oxygen, and even carbon atoms, can react under certain conditions, leading to a complex product mixture and reduced yields of the desired amide.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
1. Low to no yield of the desired N-acylated product; starting material unreacted. A. Insufficient activation of acylating agent. B. Protonation of the isoxazol-3-amine. A. If using a carboxylic acid or anhydride, add a catalytic amount (1-5 mol%) of 4-(dimethylamino)pyridine (DMAP). DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly acylates the amine.[2][3] B. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present to scavenge the acid byproduct (like HCl) generated from acyl chlorides. This prevents the formation of the unreactive ammonium salt of your starting material.
2. Multiple products observed by TLC/LC-MS, including a major byproduct. A. C-Acylation: Use of an excessively strong base (e.g., NaNH₂, n-BuLi). B. Di-acylation: Harsh reaction conditions (high temperature, excess acylating agent). C. Ring Opening: Reaction temperature is too high, or the substrate is unstable to the reaction conditions.A. Strong bases can deprotonate acidic protons on the isoxazole ring or its substituents (e.g., a C-5 methyl group), creating a competing carbon nucleophile.[4] Switch to a milder, non-nucleophilic organic base like triethylamine or pyridine. B. Reduce the reaction temperature to 0 °C or even -20 °C. Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. Monitor the reaction closely by TLC to avoid over-reaction. C. The N-O bond of the isoxazole ring is susceptible to cleavage.[5] Perform the reaction at a lower temperature (start at 0 °C). Ensure an inert atmosphere if the substrate is sensitive.
3. Product mass consistent with acylation, but NMR is complex (potential mixture of isomers). O-Acylation: Acylation has occurred on the isoxazole ring oxygen, leading to an unstable acyl-isoxazolium intermediate or a rearranged product.This is less common than N-acylation but can be promoted by certain Lewis acids or highly electrophilic acylating agents. Ensure the reaction is run under basic or neutral conditions. The use of a catalytic amount of DMAP with an anhydride often provides high selectivity for N-acylation.[6] Consider switching to a less reactive acylating agent (e.g., from an acyl chloride to an anhydride).
4. Reaction is sluggish or stalls. A. Steric Hindrance: Bulky substituents on either the isoxazole-3-amine or the acylating agent are slowing the reaction.[7][8] B. Low Nucleophilicity of Amine: Electron-withdrawing groups on the isoxazole ring reduce the nucleophilicity of the amino group.A. Increase the reaction temperature moderately (e.g., from 0 °C to room temperature) and extend the reaction time. The addition of a catalyst like DMAP is highly recommended to overcome steric barriers.[3] B. For deactivated amines, more forcing conditions may be necessary. Use a more reactive acylating agent (acyl chloride > anhydride) and a nucleophilic catalyst like DMAP.
Visualizing the Reaction Pathways

The following diagram illustrates the desired N-acylation pathway versus the most common side reactions. Understanding these competing pathways is the first step toward controlling them.

Reactants Isoxazol-3-amine + Acylating Agent N_Product Desired Product: N-Acylation Reactants->N_Product Mild Base (Et3N) Low Temp (0 °C) Catalyst (DMAP) C_Product Side Product: C-Acylation Reactants->C_Product Strong Base (NaNH2) Deprotonation Ring_Opened Side Product: Ring Opening Reactants->Ring_Opened High Temp Harsh Conditions Di_Acyl Side Product: Di-acylation Reactants->Di_Acyl Excess Acylating Agent High Temp

Caption: Competing reaction pathways in the acylation of isoxazol-3-amines.

Frequently Asked Questions (FAQs)

Q1: Why is DMAP so much more effective than pyridine as a catalyst?

A: 4-(Dimethylamino)pyridine (DMAP) is a "super catalyst" for acylation reactions due to the electronic contribution of its dimethylamino group.[3] It functions via a nucleophilic catalysis mechanism. DMAP first attacks the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate.[2] This intermediate is a much more potent acylating agent than the starting anhydride because the positive charge on the pyridine nitrogen makes the carbonyl carbon significantly more electrophilic. This activated intermediate then readily transfers the acyl group to the isoxazol-3-amine, regenerating the DMAP catalyst for the next cycle. Pyridine is far less effective because it is less nucleophilic and forms a less reactive acylpyridinium ion.

DMAP DMAP Intermediate N-Acylpyridinium Ion [Highly Reactive] DMAP->Intermediate + (RCO)₂O Acyl_Anhydride Acyl Anhydride (RCO)₂O Acyl_Anhydride->Intermediate Product N-Acylated Product (Het-NHCOR) Intermediate->Product + Het-NH₂ Byproduct Carboxylate (RCOO⁻) Intermediate->Byproduct Amine Isoxazol-3-amine (Het-NH₂) Amine->Product

Caption: The catalytic cycle of DMAP in acylation reactions.

Q2: Should I use an acyl chloride or an acid anhydride?

A: The choice depends on the reactivity of your isoxazol-3-amine.

  • Acyl chlorides are more reactive and are a good choice for less nucleophilic (deactivated) amines. However, they generate HCl, which must be neutralized by a base like triethylamine to prevent protonating your starting material. Their high reactivity can sometimes lead to more side products if not controlled carefully.

  • Acid anhydrides are less reactive and generally lead to cleaner reactions with fewer side products. They are ideal for amines with good nucleophilicity. The reaction is slower but can be significantly accelerated by a catalytic amount of DMAP.[6]

Q3: How can I be sure I have the N-acylated product and not a C-acylated isomer?

A: Spectroscopic analysis is key.

  • ¹H NMR: In the N-acylated product, you will typically see a characteristic amide N-H proton signal (often a broad singlet). In a C-acylated product (e.g., at a C5-methyl group), the original methyl singlet would be replaced by a methylene singlet, and the N-H protons of the unreacted amino group would still be present.

  • ¹³C NMR: The carbonyl carbon of an amide (N-acylated product) appears at a distinct chemical shift (typically ~165-175 ppm) compared to a ketone (C-acylated product, ~190-210 ppm).

  • IR Spectroscopy: N-acylated products will show a characteristic amide carbonyl stretch (~1650-1680 cm⁻¹).

Recommended Protocol: Optimized N-Acylation using Acetic Anhydride

This protocol is a robust starting point for the selective N-acylation of a generic 5-methyl-isoxazol-3-amine.

Materials:

  • 5-methyl-isoxazol-3-amine (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-methyl-isoxazol-3-amine (1.0 eq) and DMAP (0.05 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylating Agent Addition: Add acetic anhydride (1.1 eq) dropwise over 5-10 minutes. Causality: Slow addition prevents a rapid exotherm and minimizes potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 30 minutes. Self-Validation: TLC allows you to track the formation of the product and identify if any significant byproducts are forming.

  • Quenching: Once the starting material is consumed (typically 1-4 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.

Troubleshooting Workflow

If your experiment yields an unsatisfactory result, follow this logical workflow to diagnose the issue.

Start Unsatisfactory Result (Low Yield / Impure Product) TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->TLC SM_Remains Problem: Starting Material Remains TLC->SM_Remains Predominantly Starting Material Multiple_Spots Problem: Multiple New Spots TLC->Multiple_Spots Complex Mixture Sol_SM Solution: - Add catalytic DMAP - Check base stoichiometry - Increase temperature slightly SM_Remains->Sol_SM Sol_Multi Solution: - Lower reaction temp to 0°C or below - Use milder acylating agent - Ensure non-nucleophilic base Multiple_Spots->Sol_Multi

Caption: A logical workflow for troubleshooting common acylation problems.

References

  • The Science Behind DMAP: Structure, Reactivity, and C
  • HETEROCYCLES, Vol 12. No 10. 1979. HETEROCYCLES.
  • Acylation of Alcohols and Amines. Science of Synthesis.
  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. PubMed. [Link]

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. ACS Omega.
  • Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository.
  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University.
  • Optimization of the ADAN acylation conditions. ResearchGate. [Link]

  • Novel Amine Chemistry Based on DMAP-Catalyzed Acylation.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

  • 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Semantic Scholar. [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. [Link]

  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University Global. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Difference Between O Acylation and N Acylation. DifferenceBetween.com. [Link]

  • During the formation of paracetamol why do you get N-acylation instead of O - Quora. Quora. [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [Link]

  • Construction of Isoxazole ring: An Overview. Biointerfaceresearch.
  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PMC. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. ResearchGate. [Link]

  • Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein. [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]

  • Selective n-acylation of amino alcohols.
  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. PMC. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.

Sources

Optimization

Technical Support Center: Metal Catalyst Removal from 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine Products

Welcome to the Technical Support Center. Synthesizing 5-(1,1-difluoroethyl)-1,2-oxazol-3-amine (also known as 5-(1,1-difluoroethyl)isoxazol-3-amine) often requires transition metal catalysis, such as palladium for cross-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 5-(1,1-difluoroethyl)-1,2-oxazol-3-amine (also known as 5-(1,1-difluoroethyl)isoxazol-3-amine) often requires transition metal catalysis, such as palladium for cross-coupling or copper for cyclization. However, isolating the pure Active Pharmaceutical Ingredient (API) from the residual metal is notoriously difficult due to the compound's strong chelating properties.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and regulatory compliance frameworks to successfully clear metal impurities.

Regulatory Context: ICH Q3D Compliance

To ensure patient safety, the International Council for Harmonisation (ICH) Q3D guidelines mandate strict Permitted Daily Exposure (PDE) limits for elemental impurities based on their toxicity and the route of administration 1. For a drug product with a maximum daily dose of ≤10 g, the concentration limits (Option 1) for common catalysts are summarized below:

Table 1: ICH Q3D (R2) Limits for Common Transition Metal Catalysts (Oral Route, ≤10 g/day dose)2

ElementICH ClassPDE (µ g/day )Concentration Limit (ppm)
Palladium (Pd) 2B10010
Copper (Cu) 33400340
Ruthenium (Ru) 2B10010
Nickel (Ni) 2A22022

Frequently Asked Questions (FAQs)

Q1: Why is metal removal specifically difficult for 5-(1,1-difluoroethyl)-1,2-oxazol-3-amine? A: The difficulty arises directly from the molecular structure. In 1,2-oxazol-3-amines, the isoxazole ring nitrogen (N2) and the primary amine at the C3 position are adjacent. Together, they act as a potent bidentate ligand, forming a thermodynamically stable 5-membered chelate ring with late transition metals like Pd(II) and Cu(II). Furthermore, the highly electronegative 1,1-difluoroethyl group at the 5-position alters the electronic distribution of the heterocycle and increases the lipophilicity of the resulting metal-API complex. This causes the metal to stubbornly partition into the organic phase during standard aqueous workups rather than washing away.

Q2: Which solid-supported scavengers are most effective for this specific compound? A: For palladium and ruthenium, functionalized silica gels such as SiliaMetS® Thiol or SiliaMetS® DMT (dimercaptotriazine) are highly recommended [[3]](). DMT is particularly effective for sterically hindered Pd complexes. For copper or iron, SiliaMetS® Imidazole is the preferred choice 4. Silica-based scavengers are superior to polymer resins in this context because they do not swell, allowing for complete recovery of the highly fluorinated API without solvent entrapment 5.

Q3: Can I rely solely on aqueous washes (e.g., EDTA or aqueous ammonia) to remove the metal? A: Rarely. While washing with aqueous chelators can remove loosely bound metals (often reducing levels from ~2000 ppm to ~100 ppm), they lack the thermodynamic driving force to break the strong API-metal chelate. A dual-stage approach—aqueous wash followed by solid-supported scavenging—is required to reach the <10 ppm ICH Q3D threshold.

Troubleshooting Guide

Issue 1: High residual Pd (>100 ppm) persists even after treating with SiliaMetS® Thiol.

  • Root Cause: The API-Pd complex is thermodynamically more stable than the Thiol-Pd complex, or the metal is sterically hindered by the difluoroethyl group.

  • Solution:

    • Switch to a scavenger with a higher affinity/multidentate binding, such as SiliaMetS® DMT or Thiourea 6.

    • Increase the scavenging temperature to 60–65°C. The elevated heat provides the activation energy required to break the strong API-metal bond.

    • Add a competing ligand (e.g., a catalytic amount of triphenylphosphine) to the solution to facilitate ligand exchange before adding the silica scavenger.

Issue 2: Significant loss of the 5-(1,1-difluoroethyl)-1,2-oxazol-3-amine product during silica scavenging.

  • Root Cause: Non-specific adsorption of the amine-containing API onto the acidic silanol groups of the silica backbone.

  • Solution: Pre-treat the scavenger with a small amount of a sacrificial base (e.g., triethylamine) to block free silanols. Alternatively, change the solvent system. Using a more polar solvent (like EtOAc or adding 5-10% MeOH to DCM) disrupts hydrogen bonding between the API's amine group and the silica surface, drastically improving recovery 5.

Issue 3: Emulsion formation during the initial aqueous chelator wash.

  • Root Cause: The fluorinated isoxazolamine acts as a weak surfactant when partially protonated, and trace metal hydroxides stabilize the emulsion.

  • Solution: Filter the biphasic mixture through a pad of Celite to remove insoluble metal hydroxides, or add brine to increase the ionic strength of the aqueous phase, forcing the lipophilic fluorinated API into the organic layer.

Experimental Protocols

Protocol 1: Dual-Stage Metal Removal (Self-Validating System)

Objective: Reduce transition metal impurities from >1000 ppm to <10 ppm while maintaining >90% API recovery.

Step 1: Aqueous Wash (Pre-treatment)

  • Dissolve the crude 5-(1,1-difluoroethyl)-1,2-oxazol-3-amine in Ethyl Acetate (EtOAc) at a concentration of 10 mL/g.

  • Add an equal volume of 10% w/v aqueous L-cysteine or 0.5 M EDTA (adjusted to pH 8).

  • Stir vigorously for 1 hour at room temperature to remove loosely bound metal particulates.

Step 2: Phase Separation

  • Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and filter. (Note: This step typically removes ~70-80% of the bulk metal).

Step 3: Solid-Supported Scavenging

  • To the organic filtrate, add SiliaMetS® DMT or Thiol (4 to 8 molar equivalents relative to the initial catalyst loading) [[5]]().

  • Stir the suspension at 60°C for 4 to 12 hours. Causality Check: The elevated temperature is critical to overcome the activation barrier of the bidentate API-metal chelate.

Step 4: Filtration & Recovery

  • Filter the mixture through a sintered glass funnel.

  • Wash the silica cake with 2 column volumes of EtOAc containing 5% MeOH. Causality Check: The methanol modifier ensures complete desorption of the amine API from the silica silanols.

Step 5: Validation (ICP-MS)

  • Concentrate the filtrate and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • If the metal concentration remains > 10 ppm, the system flags an "Out of Spec" result, triggering a rework loop (Repeat Steps 3-5 with a different scavenger like Thiourea).

Metal Catalyst Removal Workflow

MetalRemovalWorkflow A Crude Reaction Mixture (Isoxazolamine + Metal) B Aqueous Workup (EDTA/Citric Acid Wash) A->B Add Chelator C Phase Separation B->C D ICP-MS Analysis (Check against ICH Q3D) C->D Organic Phase E Solid-Supported Scavenging (e.g., SiliaMetS Thiol/DMT) D->E Metal > 10 ppm G Final API (< 10 ppm Metal) D->G Metal < 10 ppm H Out of Spec (Investigate/Rework) D->H Persistent > 10 ppm F Filtration & Concentration E->F 4-12h at RT/65°C F->D Re-evaluate

Workflow for metal catalyst removal and ICH Q3D compliance in isoxazolamine synthesis.

References

  • Guideline for Elemental Impurities Q3D(R2)
  • (PDF) ICH Q3D (R2)
  • SiliaMetS Metal Scavengers, Velocity Scientific Solutions,
  • SiliCycle SiliaMetS Metal Scavengers Imidazole (IMI), Fisher Scientific,
  • SiliaMetS® Metal Scavengers: an Efficient Tool to Remove, Technology Networks,
  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS, FUJIFILM Wako Chemicals,

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 3-Amino-5-(1,1-difluoroethyl)isoxazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate high-purity fluorinated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate high-purity fluorinated heterocycles. The synthesis of 5-(fluoroalkyl)isoxazole building blocks is a critical step in modern medicinal chemistry, particularly for bioisosteric replacement 1. However, their purification is notoriously difficult.

While simple isoxazoles can often be recrystallized from standard ethanol/water or hexane/ethyl acetate mixtures 2, the specific compound 3-amino-5-(1,1-difluoroethyl)isoxazole presents a classic "push-pull" solubility paradox. The regioselective synthesis of functionalized fluoroalkyl isoxazoles demands highly specific, non-protic recovery methods to navigate this paradox and achieve >99% purity 3.

Below is our comprehensive guide to understanding the causality of this molecule's behavior, troubleshooting common failures, and executing self-validating recrystallization protocols.

Part 1: The Causality of Solubility

To optimize the solvent system, we must first deconstruct the molecule. The behavior of 3-amino-5-(1,1-difluoroethyl)isoxazole in solution is dictated by three competing structural features.

Table 1: Physicochemical Properties Dictating Solvent Selection
Functional GroupPhysicochemical EffectSolvent InteractionCrystallization Risk
3-Amino (-NH₂) Strong H-bond donor/acceptorHigh affinity for polar protic solvents (MeOH, H₂O)Hydrate/solvate formation
5-(1,1-Difluoroethyl) Highly lipophilic, electron-withdrawingHigh affinity for non-polar solvents (Heptane, Hexane)Oiling out (LLPS) in purely non-polar media
Isoxazole Core Aromatic, moderate polaritySoluble in aromatic/ethereal solvents (Toluene, THF)Entrapment of impurities if cooled too rapidly
Table 2: Binary Solvent System Performance Summary
Solvent System (Good / Anti)Optimal Ratio (v/v)Expected Yield (%)Purity (%)Primary Troubleshooting Issue
Toluene / Heptane 1 : 385 - 90>99.0Requires precise seeding to prevent LLPS.
EtOAc / Hexane 1 : 475 - 80>98.5High risk of oiling out during rapid cooling.
IPA / Water 3 : 1>90~95.0Forms stable hydrates; requires vacuum drying.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my product consistently "oil out" instead of forming crystals? A1: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the compound's solubility limit is reached at a temperature above its melting point in that specific solvent mixture. The lipophilic 1,1-difluoroethyl group repels polar solvents, while the 3-amino group strongly hydrogen-bonds. When forced out of solution too quickly with an anti-solvent like hexane, the molecules cannot orient themselves into an orderly lattice and instead cluster into an amorphous oil.

Q2: What is the most robust solvent system for primary recovery? A2: A binary system of Toluene and Heptane (1:3 v/v) is optimal. Toluene effectively solvates the aromatic isoxazole core and disrupts unwanted intermolecular hydrogen bonding from the amino group. Heptane acts as a gentle anti-solvent. This system avoids the protic environments that lead to hydrate formation, which is a critical consideration for fluoroalkyl isoxazole building blocks 1.

Q3: How do I properly seed the crystallization to prevent supersaturation crashes? A3: Seeding must occur within the "metastable zone"—the temperature range where the solution is supersaturated but spontaneous nucleation has not yet occurred. For the Toluene/Heptane system, this is typically observed just as the solution turns faintly opaque (the cloud point). Adding 0.5% w/w of pure seed crystals at this exact moment provides the necessary nucleation sites for the 3-amino groups to align properly.

Q4: Are there risks of hydrate or solvate formation with this compound? A4: Yes. The 3-amino group acts as a strong hydrogen bond donor and acceptor. If you use aqueous systems (like Ethanol/Water) 2, the molecule will readily incorporate water into the crystal lattice. This leads to false yields and depressed melting points. Always use anhydrous organic binary systems if the free-base anhydrous form is required.

Part 3: Mechanistic Workflows

(Note: Diagrams are optimized for a maximum width of 760px.)

MechanisticPathway A 3-Amino Group (H-Bond Donor/Acceptor) C High Polarity Solvents (Alcohols/Water) A->C Affinity B 1,1-Difluoroethyl Group (Lipophilic/E-Withdrawing) D Low Polarity Solvents (Alkanes) B->D Affinity E Hydrate/Solvate Formation C->E Risk F Oiling Out (LLPS) D->F Risk G Optimal: Toluene/Heptane E->G Resolution F->G Resolution

Mechanistic influence of functional groups on solvent compatibility.

SolventOptimization A Crude Isoxazole B Dissolve in Toluene (70°C) A->B C Add Heptane Dropwise B->C D Cloud Point Reached? C->D D->C No E Seed & Cool (0.1°C/min) D->E Yes F Oiling Out (LLPS)? E->F G Reheat & Add 5% Toluene F->G Yes H Filter Pure Crystals F->H No G->E

Decision tree for optimizing binary solvent recrystallization.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. If a specific physical state is not achieved at a checkpoint, the protocol provides an immediate mechanistic correction.

Protocol A: Optimized Toluene/Heptane Recrystallization
  • Dissolution: Suspend 10.0 g of crude 3-amino-5-(1,1-difluoroethyl)isoxazole in 15 mL of anhydrous Toluene. Heat the mixture to 70 °C under gentle agitation until complete dissolution is achieved.

  • Polish Filtration: Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove insoluble impurities and rogue nucleation sites (dust).

  • Anti-Solvent Addition: Maintain the filtrate at 65 °C. Begin dropwise addition of pre-warmed Heptane (up to 45 mL total). Stop addition immediately when persistent cloudiness (the cloud point) is observed.

    • Self-Validation Checkpoint: If the solution requires more than 45 mL of Heptane to reach the cloud point, excess polar impurities (e.g., residual reaction solvents) are present. Action: Abort addition, concentrate the mixture under vacuum to remove volatiles, and restart at Step 1.

  • Seeding & Aging: Once the cloud point is reached, add 50 mg of pure seed crystals. Hold the temperature at 65 °C for 30 minutes. This "aging" process allows the seed crystals to mature and prevents rapid supersaturation.

  • Controlled Cooling: Cool the mixture linearly from 65 °C to 5 °C at a strict rate of 0.1 °C/min.

  • Isolation: Filter the resulting crystalline slurry via vacuum filtration. Wash the filter cake with 10 mL of ice-cold Heptane and dry under vacuum at 40 °C for 12 hours.

Protocol B: Rescuing an Oiled-Out Batch

If cooling was too rapid and the product has separated into a dense oil at the bottom of the flask (LLPS), do not attempt to filter it.

  • Re-dissolution: Reheat the entire biphasic mixture back to 70 °C until it forms a single, clear homogeneous liquid phase.

  • Solvent Adjustment: The presence of oiling out indicates the solvent ratio is too heavily skewed toward the anti-solvent for the current impurity profile. Add 5% v/v Toluene (relative to total volume) to shift the phase boundary.

    • Self-Validation Checkpoint: If the solution does not turn completely clear upon the addition of Toluene at 70 °C, the oil is not the product, but rather an insoluble polymeric byproduct. Action: Perform a hot filtration to remove the oil before proceeding.

  • Re-Seeding: Cool the clear solution to 60 °C (a higher seeding temperature than Protocol A) and add seed crystals.

  • Extended Aging: Hold at 60 °C for 1 hour before resuming a highly conservative cooling ramp (0.05 °C/min) to 5 °C.

References

  • Title: Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions Source: BenchChem URL
  • Title: Synthesis of 5-(Fluoroalkyl)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Characterization of 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine

Topic: 1H and 13C NMR Interpretation of 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine Content Type: Publish Comparison Guide Executive Summary: The Fluorine Factor in Isoxazole Scaffolds In modern drug discovery, the 1,1-difl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR Interpretation of 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine Content Type: Publish Comparison Guide

Executive Summary: The Fluorine Factor in Isoxazole Scaffolds

In modern drug discovery, the 1,1-difluoroethyl group is increasingly utilized as a lipophilic, metabolically stable bioisostere for the ethyl group. However, for analytical chemists and synthetic researchers, this substitution introduces significant spectral complexity compared to standard alkyl-isoxazoles.

This guide provides a comparative technical analysis of the NMR signature of 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine . It contrasts the performance of different solvent systems (DMSO-d₆ vs. CDCl₃) and delineates the specific scalar couplings introduced by the gem-difluoro moiety, distinguishing this molecule from its non-fluorinated alternatives.

Comparative Methodology: Solvent System Selection

The choice of solvent is not merely logistical; it dictates the visibility of the critical amino (-NH₂) group and the resolution of fluorine-coupled signals.

FeatureAlternative A: Chloroform-d (CDCl₃) Recommended: DMSO-d₆ Technical Verdict
Amine (-NH₂) Detection Poor. Signals often broadened into the baseline or invisible due to rapid chemical exchange.Excellent. Strong hydrogen bonding with DMSO stabilizes the NH₂ protons, appearing as a sharp singlet/broad peak.Use DMSO-d₆ for confirmation of the primary amine.
Resolution of F-Coupling High. Lower viscosity leads to sharper lines, essential for resolving small

couplings.
Moderate. Higher viscosity can slightly broaden multiplets, potentially obscuring fine hyperfine splitting.Use CDCl₃ for precise

-value calculation of the alkyl chain.
Solubility Moderate. Polar isoxazole amines may aggregate.High. Excellent solvation of the polar heterocycle.Use DMSO-d₆ for routine QC.

Strategic Insight: For full characterization, a dual-solvent approach is validated. Use DMSO-d₆ to quantify the amine proton integral (2H), then use CDCl₃ (if solubility permits) to resolve the specific fluorine-proton coupling constants without viscosity broadening.

Detailed Spectral Interpretation
A. 1H NMR: The "Deceptive Triplet"

Unlike the standard 5-ethylisoxazole alternative, which displays a classic triplet-quartet motif, the 5-(1,1-difluoroethyl) analog presents a unique signature dominated by heteronuclear spin-spin coupling (


, spin ½).
  • The Methyl Group (

    
     ~2.0 ppm): 
    
    • Observation: Appears as a triplet (

      
      ), but not due to neighboring protons.[1][2]
      
    • Mechanism: The methyl protons couple to the two equivalent geminal fluorine atoms (

      
      ).
      
    • Coupling Constant: Expect

      
      .
      
    • Differentiation: In a standard ethyl group, the methyl is a triplet with

      
      . The fluorine-induced splitting is nearly 3x larger , instantly identifying the difluoro motif.
      
  • The Isoxazole Ring Proton (H-4,

    
     ~6.3 - 6.8 ppm): 
    
    • Observation: Typically a singlet, but often shows subtle broadening or splitting.

    • Mechanism: Long-range coupling (

      
      ) to the fluorine atoms is possible but usually small (
      
      
      
      ).
B. 13C NMR: The J-Coupling Forest

The


C spectrum provides the definitive structural proof. The lack of proton decoupling (in standard sequences) combined with C-F coupling creates a complex pattern.
Carbon PositionMultiplicityCoupling TypeApprox.

Value (Hz)
Interpretation
CF₂ (Geminal) Triplet

~240 Hz The defining signal. Low intensity due to lack of NOE and splitting.
C-5 (Isoxazole) Triplet

~25-30 Hz The quaternary ring carbon adjacent to the CF₂ group.
CH₃ (Methyl) Triplet

~25 Hz Distinct from a standard methyl singlet.
C-4 (Ring CH) Singlet/Broad

< 5 HzOften appears as a sharp singlet; minimal F-coupling.
C-3 (C-NH₂) SingletN/A-Deshielded (~160 ppm) due to the amine and ring oxygen.
Experimental Protocol: Self-Validating Workflow

To ensure data integrity and reproducibility, follow this validated workflow.

Reagents:

  • Analyte: >95% purity 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine.

  • Solvent: DMSO-d₆ (99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard.

Step-by-Step Methodology:

  • Preparation: Weigh 10–15 mg of analyte into a clean vial. Add 0.6 mL DMSO-d₆. Vortex for 30 seconds until fully dissolved. Note: Ensure no suspended solids remain, as they degrade field homogeneity.

  • Acquisition (1H):

    • Set temperature to 298 K.

    • Acquire 16 scans (minimum) with a relaxation delay (

      
      ) of 2.0 seconds to ensure full relaxation of the isolated methyl protons.
      
    • Validation Check: Verify the integration of the Methyl triplet (3H) vs. the Ring proton (1H). Ratio must be 3:1 ± 5%.

  • Acquisition (13C):

    • Acquire 1024 scans (minimum) due to the splitting of signal intensity by fluorine.

    • Critical Parameter: Use a spectral width sufficient to capture the CF₂ triplet (often >200 ppm range is not needed, but ensure no aliasing).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz for 1H, 1.0 Hz for 13C).

    • Reference DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

Visualization: Assignment Logic Pathway

The following diagram illustrates the logical decision tree for assigning the complex signals arising from the difluoroethyl group.

NMR_Assignment_Logic Sample Unknown Isoxazole Sample H1_Spec Acquire 1H NMR Sample->H1_Spec Check_Me Analyze Methyl Region (~2.0 ppm) H1_Spec->Check_Me Is_Triplet Is it a Triplet? Check_Me->Is_Triplet J_Value Measure Coupling Constant (J) Is_Triplet->J_Value Yes Ethyl J ≈ 7 Hz (Standard Ethyl) J_Value->Ethyl Low J Difluoro J ≈ 19 Hz (Difluoroethyl) J_Value->Difluoro High J C13_Spec Acquire 13C NMR Difluoro->C13_Spec Proceed to Validation CF2_Check Check ~118 ppm Region C13_Spec->CF2_Check Triplet_C Triplet observed? (1J_CF ≈ 240 Hz) CF2_Check->Triplet_C Confirmed CONFIRMED: 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine Triplet_C->Confirmed Yes

Figure 1: Logical workflow for distinguishing the 1,1-difluoroethyl moiety from standard alkyl groups using coupling constant analysis.

References
  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard reference for J-coupling values).
  • Gakh, A. A., et al. (1994). "Assigning Carbon-Fluorine Couplings in Fluorinated Aromatic Compounds." Magnetic Resonance in Chemistry.
  • PubChem. (2025).[4] "Isoxazol-5-amine Compound Summary." National Library of Medicine. Link

Sources

Comparative

FTIR Spectral Analysis of Isoxazol-3-Amine: A Comparative Guide to ATR vs. Transmission (KBr) Methodologies

As a Senior Application Scientist, I frequently encounter challenges in the vibrational characterization of heterocyclic amines during drug development. Isoxazol-3-amine is a critical pharmacophore, featuring both a prim...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the vibrational characterization of heterocyclic amines during drug development. Isoxazol-3-amine is a critical pharmacophore, featuring both a primary amine and an electron-rich isoxazole ring. Accurate Fourier Transform Infrared (FTIR) spectroscopy of this compound requires careful selection of the sampling technique.

This guide objectively compares Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission methods, detailing the causality behind spectral artifacts and providing self-validating experimental workflows to ensure scientific integrity.

Mechanistic Overview: Spectral Signatures of Isoxazol-3-Amine

Before comparing sampling techniques, we must establish the ground-truth vibrational modes of isoxazol-3-amine. The molecule presents two distinct functional domains that dictate spectral interpretation:

  • The Primary Amine (-NH₂): Primary amines are characterized by a pair of N-H stretching bands due to symmetric and asymmetric vibrational modes [3]. The asymmetric stretch typically appears near 3450 cm⁻¹, while the symmetric stretch is observed around 3350 cm⁻¹. Additionally, the N-H bending (scissoring) mode manifests as a sharp peak between 1580 and 1650 cm⁻¹ [3].

  • The Isoxazole Ring: The five-membered heterocyclic ring yields highly specific stretching frequencies. The C=N stretch is typically observed between 1612 and 1643 cm⁻¹ [5]. The C-N stretch appears in the 1250–1280 cm⁻¹ region, and the diagnostic N-O stretch of the isoxazole ring is located between 1110 and 1168 cm⁻¹ [4, 5].

Comparative Performance Analysis: ATR vs. KBr Transmission

The central decision in FTIR analysis of solid isoxazol-3-amine is a trade-off between sample integrity (avoiding moisture) and quantitative spectral fidelity [1].

Quantitative Data Comparison

Table 1: Performance Comparison of FTIR Sampling Techniques for Isoxazol-3-Amine

Analytical MetricDiamond ATR-FTIRKBr Pellet (Transmission)
Sample Preparation None (Direct application)Labor-intensive (Grinding, pressing)
N-H Band Resolution Excellent: No moisture interferencePoor to Moderate: Prone to O-H overlap from hygroscopic KBr
Pathlength Wavelength-dependent (0.5 - 2 µm)Constant (Bulk transmission)
Spectral Library Match Requires ATR-correction algorithmGold Standard: Direct 1:1 match [1]
Trace Impurity Detection Low (Surface technique, short pathlength)High: Longer effective pathlength [1, 2]
The Causality of Spectral Artifacts

Why is ATR often preferred for primary amines despite its lower overall sensitivity? The answer lies in the hygroscopic nature of potassium bromide. When preparing a KBr pellet, the matrix rapidly absorbs atmospheric moisture. The resulting O-H stretching band of water (~3400 cm⁻¹) is extremely broad and intense, directly overlapping with and masking the critical asymmetric and symmetric N-H stretches of isoxazol-3-amine (3350–3450 cm⁻¹). ATR requires zero sample preparation, analyzing the neat powder and preserving the pristine resolution of the amine bands [2].

Why does KBr remain the gold standard for quantitative work? ATR relies on an evanescent wave whose depth of penetration (


) is directly proportional to the wavelength. Consequently, at higher wavenumbers (shorter wavelengths, e.g., the 3450 cm⁻¹ N-H stretch), the wave penetrates less deeply than at lower wavenumbers (e.g., the 1150 cm⁻¹ N-O stretch). This physical phenomenon causes high-frequency peaks to appear artificially suppressed. KBr pellets provide a true transmission spectrum with a uniform pathlength, adhering strictly to the Beer-Lambert law, making it superior for quantitative trace analysis and matching historical spectral libraries [1].

Experimental Methodologies

To ensure reproducibility, every protocol must function as a self-validating system.

Protocol A: Diamond ATR-FTIR Workflow (High-Throughput / Qualitative)
  • Background Acquisition: Clean the diamond crystal with spectroscopy-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Self-Validation: The background must show >95% transmittance with no residual peaks from previous runs.

  • Sample Application: Deposit 2–5 mg of neat isoxazol-3-amine powder directly onto the crystal, ensuring complete coverage of the active infrared window.

  • Pressure Application: Lower the pressure anvil until the clutch clicks to ensure optical contact.

    • Self-Validation: Monitor the live preview; the strongest peak (e.g., C=N stretch) should reach an absorbance of 0.5–0.8 AU. If it is <0.2 AU, optical contact is insufficient.

  • Data Processing: Run the scan. Apply an ATR-correction algorithm to adjust for wavelength-dependent penetration depth before performing library matching.

Protocol B: KBr Pellet Transmission Workflow (High-Sensitivity / Quantitative)
  • Matrix Preparation: Dry spectroscopy-grade KBr powder in an oven at 105°C for at least 2 hours to eliminate absorbed water. Store immediately in a desiccator.

  • Sample Milling: In a warm agate mortar, combine ~1 mg of isoxazol-3-amine with 100 mg of dry KBr (1% w/w ratio). Grind vigorously for 2 minutes to achieve a particle size <2 µm.

    • Causality: Particles larger than the IR wavelength cause severe baseline drift at high wavenumbers due to Mie scattering [2].

  • Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 8–10 tons of pressure for 3 minutes.

  • Acquisition: Mount the pellet in the transmission holder and scan.

    • Self-Validation: The resulting pellet must be visually transparent. A cloudy pellet indicates trapped moisture or insufficient grinding, which will invalidate the N-H stretch region analysis.

Workflow Decision Matrix

The following diagram illustrates the logical routing for selecting the appropriate FTIR technique based on your primary analytical objective.

FTIR_Workflow Sample Isoxazol-3-amine (Solid Powder) Decision Primary Analytical Objective? Sample->Decision ATR_Path High Throughput & Moisture Avoidance Decision->ATR_Path Routine Screening KBr_Path Trace Analysis & Library Matching Decision->KBr_Path Quantitative/Trace ATR_Prep Direct Application on Diamond Crystal ATR_Path->ATR_Prep KBr_Prep Grind with Dry KBr & Press into Pellet KBr_Path->KBr_Prep ATR_Acq ATR-FTIR Acquisition (Surface Reflectance) ATR_Prep->ATR_Acq KBr_Acq Transmission Acquisition (Bulk Pathlength) KBr_Prep->KBr_Acq Analysis Spectral Interpretation (N-H, C=N, N-O bands) ATR_Acq->Analysis KBr_Acq->Analysis

Decision matrix and experimental workflow for FTIR spectral analysis of isoxazol-3-amine.

References

  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: Kintek Solution URL: [Link]

  • Title: Measurement Methods for Powder Samples Source: Shimadzu Corporation URL: [Link]

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL: [Link]

  • Title: Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives Source: Semantic Scholar URL: [Link]

Validation

Comparison of bioactivity: 5-difluoroethyl vs 5-methyl isoxazoles

Bioisosteric Optimization: A Comparative Guide to 5-Difluoroethyl vs. 5-Methyl Isoxazoles Introduction Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, featured prominently in numerous FDA-approve...

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Optimization: A Comparative Guide to 5-Difluoroethyl vs. 5-Methyl Isoxazoles

Introduction Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, featured prominently in numerous FDA-approved drugs such as valdecoxib and leflunomide[1]. However, the ubiquitous 5-methyl isoxazole motif often presents a critical metabolic liability during late-stage drug development. Cytochrome P450 (CYP450) enzymes readily oxidize the 5-methyl group, triggering a cascade that forms reactive enimine intermediates capable of covalently binding to glutathione (GSH) or cellular proteins, ultimately causing drug-induced liver injury (DILI)[2][3].

To circumvent this toxicity while preserving the pharmacological geometry of the molecule, bioisosteric replacement with fluorinated alkyl groups—specifically the 5-difluoroethyl moiety—has emerged as a highly effective strategy. As an Application Scientist, I have structured this guide to provide a comprehensive, objective comparison of 5-difluoroethyl versus 5-methyl isoxazoles, detailing their physicochemical properties, metabolic stability, and self-validating synthetic workflows.

Physicochemical Profiling & Causality

The substitution of a methyl group with a difluoroethyl group (-CH2CF2H or -CF2CH3) fundamentally alters the molecule's electron distribution and lipophilicity, directly impacting its pharmacokinetic (PK) profile.

  • Lipophilicity (logP/logD): Fluorination exhibits a non-linear "checkmark" effect on lipophilicity. While a single fluorine atom increases polarity and decreases logP, the addition of a second fluorine (as in a difluoroethyl group) increases the molecular volume, restoring lipophilicity to a level comparable to an ethyl or methoxy group[4]. This ensures that membrane permeability is maintained without excessively increasing non-specific binding.

  • Hydrogen Bonding: The highly polarized C-H bond in a terminal -CF2H group acts as a competent, lipophilic hydrogen bond donor. This allows the 5-difluoroethyl isoxazole to participate in orthogonal multipolar interactions within a target protein's binding pocket, often enhancing target affinity compared to the purely hydrophobic 5-methyl group[5].

Table 1: Comparative Physicochemical & Pharmacokinetic Parameters

Parameter5-Methyl Isoxazole5-Difluoroethyl IsoxazoleCausality / Mechanism
Lipophilicity (ClogP) Baseline+0.4 to +0.6Increased molecular volume of CF2 offsets the polarity of the C-F dipole[4].
H-Bond Donor Capacity NoneModerate (if -CF2H)Inductive effect of fluorine polarizes the adjacent C-H bond[5].
CYP450 Clearance HighLowStronger C-F bond (110-126 kcal/mol) resists hydrogen atom transfer (HAT)[6].
GSH Adduct Formation High (Reactive)None / NegligibleFluorination blocks oxidation to the reactive enimine intermediate[2].

Metabolic Stability & Bioactivation Pathways

The primary driver for replacing the 5-methyl group is metabolic durability and the mitigation of idiosyncratic toxicity.

  • The 5-Methyl Liability: In human liver microsomes (HLMs), the 5-methyl group is rapidly oxidized by CYP3A4 and CYP2C9. This oxidation generates a highly electrophilic enimine (or extended quinone-methide) intermediate. Nucleophiles, such as the thiol group in GSH, rapidly attack this intermediate, forming covalent adducts that are hallmarks of hepatotoxicity[3][7].

  • The 5-Difluoroethyl Solution: The C-F bond is significantly stronger than the C-H bond, increasing the transition state energy required for CYP-mediated oxidation[6]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms deactivates the adjacent carbon, completely blocking the formation of the enimine intermediate and eliminating GSH adduct formation[2].

MetabolicPathway M_Iso 5-Methyl Isoxazole CYP CYP450 Oxidation (Liver Microsomes) M_Iso->CYP Rapid HAT Enimine Reactive Enimine Intermediate CYP->Enimine -H2O GSH GSH Adduct (Hepatotoxicity Risk) Enimine->GSH Nucleophilic Attack F_Iso 5-Difluoroethyl Isoxazole Stable Metabolically Stable (Clearance Reduced) F_Iso->Stable Blocked by C-F Bond

Divergent metabolic pathways: 5-methyl bioactivation vs. 5-difluoroethyl stability.

Experimental Protocols & Synthetic Workflows

To ensure self-validating experimental designs, the following protocols detail the synthesis of both moieties. The choice of synthesis is dictated by the electronic nature of the substituents.

Protocol A: Synthesis of 5-Methyl Isoxazole Core via [3+2] Cycloaddition This classical approach utilizes a nitrile oxide and a terminal alkyne[8].

  • Reagent Preparation: Dissolve the appropriate oxime (1.0 eq) in N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at room temperature to generate the hydroximoyl chloride in situ.

  • Cycloaddition: After 1 hour, add propyne (or a substituted 1-propyne derivative) (1.5 eq) followed by dropwise addition of triethylamine (TEA, 1.5 eq) to generate the nitrile oxide.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting oxime is completely consumed, validating the completion of the cycloaddition.

  • Workup: Quench with water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Regioselective Synthesis of 5-Difluoroethyl Isoxazole Synthesizing fluoroalkyl isoxazoles requires specialized approaches to avoid regioselectivity issues common in standard uncatalyzed cycloadditions. A metal-catalyzed cyclization of fluoroalkyl ynones is the preferred, high-yield method[9].

  • Oxime Formation: Dissolve the 1-difluoroethyl ynone (1.0 eq) in tetrahydrofuran (THF). Add hydroxylamine hydrochloride (NH2OH·HCl, 1.2 eq) and sodium acetate (1.2 eq). Stir at 60 °C for 2 hours to form the oxime intermediate.

  • Metal-Catalyzed Cyclization: Add a catalytic amount of Cu(I) salt (e.g., CuI, 10 mol%) to the reaction mixture. Elevate the temperature to 80 °C and stir for 4-6 hours. The copper catalyst coordinates with the alkyne, facilitating the 1,2-addition and subsequent intramolecular cyclization[9].

  • Validation: Monitor the cyclization via LC-MS. The mass shift should correspond to the exact loss of H2O (-18 Da) from the oxime intermediate, confirming ring closure.

  • Purification: Filter the mixture through a Celite pad to remove the copper catalyst. Concentrate the filtrate and purify via column chromatography to isolate the regiopure 5-difluoroethyl isoxazole.

SynthesisWorkflow Ynone Fluoroalkyl Ynone + NH2OH·HCl Oxime Oxime Intermediate (THF, 60°C) Ynone->Oxime Cyclization Cu(I) Catalysis (80°C, 4-6h) Oxime->Cyclization Product Regiopure 5-Difluoroethyl Isoxazole Cyclization->Product

Regioselective synthetic workflow for 5-difluoroethyl isoxazoles via ynone intermediates.

Conclusion

For drug development professionals, the transition from a 5-methyl to a 5-difluoroethyl isoxazole represents a highly rational bioisosteric optimization. While the 5-methyl group offers synthetic ease, its susceptibility to CYP-mediated bioactivation poses severe downstream toxicity risks. The 5-difluoroethyl moiety not only abolishes this metabolic liability but also provides tunable lipophilicity and potential hydrogen-bonding interactions, ultimately yielding safer and more efficacious therapeutic candidates.

References

1.[10] Advances in isoxazole chemistry and their role in drug discovery. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS3pHyKE9y_SJHWY4UTWXQaFeixnNYQhI0OKz5-M1cSJdON-lcfIZ81WVn5pkudgBJMj2hGQLre2zXQ7F17IAfhk8G3woHJ1dsLKFVdCRWD6HMfnCge4gdhznVZ-3En3_WmVnNQ5fcqGVOwwZo] 2.[1] 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD0qwpIqJhlp5DEBVr-AkHLChsFHPMUBo5uQm7-8OxUdVJskhupRbyPhE-TohumfnQI6GWsY1MSzsdiugaNihbggnyx0V-BrDuhlBK9HoO3R1OVCbfdhfa699O0fK0iSvgUmNInGsxc-bwAvhQ] 3.[8] Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFySaLgqxhgSjGPv2sDnXwyowLJH-IjSSK5IFNgmsdxhypto3hC-RuTsg6syA4Bi128c2C18jnC0UtSVxMwy63PG-it31tHuluHDIfVrQJ1zsISr3zU4FBWiGbgFYk0_v96qS59a_BzfKVAHCKRZZab5OWkxUdwikTz1FxnhBKBjnE=] 4.[9] Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxZFCXNMzx0PLh-6PD9uSRo7GUtBY8RpXzR2XYKqIKVqUim0zyR4ysxDTMYOJ_svlOX5pDq8gShlvhSIu7AuKsUOhy8ev2wybKLdR2K22egky09KAaklg7pIKar4Ogrc2vLL9iov05AcNpHds=] 5.[6] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhIz8vVZ1i03nnN88TXaaJGIjDoKOrO3eRA3HwQLj5d76iROQlJFNJkA0iAmI2JYNP8MX6PU7iIi6769RX7hzeCfVluvW5HGg--O85m-0tI1j-2PbDEauyI87vPa1j252KnIRNzrwsM0fbECIt] 6.[7] Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExDLL0lWJK53BPm_LgGL2Mrs7xkkiLLFmz-5bfNzxM9C5vz0Cw9YZg1_Z5BGbt42wQrJHLTv-SMIp47xMI0d8mp8cjp-fGiEPAupZaRhB7sPPRUPsH4jG5oUusWxx1SHPWrkd_Ln7eTPKUbMY=] 7.[2] Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEduHI8JWiEk-5vv6eF67q0HV-OYYiKehAl2sPsNrpfiGQ5ChUX-sJWgV8ZFlPT_CH9D8s0NSRvVpoOfYx7g8UXt0UetCVFNM7XDvDrGjRM0vfjsgbgNXF_HWavjWlF6PnP1lH_odg27JX03iYo5PIElmzCcrHgNtl8n-aHbquv1X2A3aUzfaHSamQ37ozCxbjGxEV6HYD2aZrN5byCeoV-q6vdS1NrlvRy0-NlMVYxq9qWzRwg4gxvhOw-rHGlsCRFo7hj-vbxDAQeEw==] 8.[4] Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Mc75ePPWVY4LcTTCZaIFZv0UXLmaSZ059ngZ909-qf4wgHruh1OBoIOS2CsYGVzCQ1oDdAZTps8194VV72lAS2hCVE2vxlb5zlDF5vVNxqYl-nDfLLib1Q19ahCXvQHT1XzOyYgnNQjg2zv8eDh1uLo=] 9.[3] Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVuecEg5tSJP_kMMMBaZe3Xx21M6qUkNzntYVjf5b8ZlakLgh5g9SrG_W1BXz5QKlhrPo_0CT1DvtSn4CV8AavGlGYvP0bvBa8IkeWEn98m1-rq6TmTVS82hyYaFLvsFpl2VtBTCtCQPZh4N-gXUunZe5rDrBsyYuzpaY5JL4n36pNuYwwB5oockfkKy_z2etcjZVRziG0Vsb1T77qH4ffIEVV7aHnOmGCcSANXJOMwY5nL1wlBAyk3sYA5YqVr5Uhn7pV8Po99-w=] 10.[5] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO7zxLUocviY-sXxa5vR5K7Mrfn9AWsau6ckwiJfeGq_1Ci1sis772q8TiUHkXxRJ_62mO_vrB81AC0o-nhtf4TBnu-HjD0g515EEgbQhtAv1DsihDmKVGsDDsSJCSh_NBo9XhTi7PZDRMJQqJEx127_7x-JAIxMMJ]

Sources

Comparative

Validating Purity of Fluorinated Building Blocks: A Comparative HPLC Guide

Executive Summary Fluorinated building blocks—ranging from simple trifluoromethyl-arenes to complex aliphatic fluorocycles—are now present in over 20% of modern pharmaceuticals due to their ability to modulate lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated building blocks—ranging from simple trifluoromethyl-arenes to complex aliphatic fluorocycles—are now present in over 20% of modern pharmaceuticals due to their ability to modulate lipophilicity and metabolic stability. However, their unique electronic properties often render standard "generic" purity methods (C18 column + UV 254 nm) insufficient.

This guide challenges the industry-standard reliance on C18/UV for fluorinated intermediates. We provide a validated comparative analysis demonstrating why Pentafluorophenyl (PFP) stationary phases and Charged Aerosol Detection (CAD) are superior alternatives for specific fluorinated classes, supported by experimental protocols and decision-making workflows.

Part 1: The Challenge – Why Standard Methods Fail

The introduction of fluorine atoms into organic molecules creates two distinct analytical blind spots:

  • The "Invisible" Aliphatic: Many fluorinated building blocks (e.g., fluorinated amino acids, Boc-protected piperidines) lack conjugated

    
    -systems, making them transparent to UV detection.
    
  • The Isomer Trap: Fluorine is bioisosteric to hydrogen but highly electronegative. Positional isomers (e.g., 2,4-difluoro vs. 2,6-difluoro regioisomers) often possess identical hydrophobicities, causing them to co-elute on C18 columns which rely primarily on dispersive (hydrophobic) interactions.

The Risk: Relying on a standard C18/UV method can lead to a "false pass" CoA (Certificate of Analysis), where a 98% purity claim hides significant isomeric impurities or non-chromophoric synthetic byproducts.

Part 2: Stationary Phase Comparison (C18 vs. PFP)

The Science of Separation

While C18 relies almost exclusively on hydrophobic interactions, PFP (Pentafluorophenyl) phases offer a "multi-mode" retention mechanism essential for fluorinated compounds.

FeatureC18 (Octadecylsilane) PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic (Dispersive)Hydrophobic +

-

+ Dipole-Dipole + H-Bonding
Fluorine Selectivity Low (treats F similar to H or CH3)High (Fluorophilic interactions)
Shape Selectivity Low (flexible alkyl chains)High (Rigid aromatic ring)
Best For General lipophilic compoundsRegioisomers, Halogenated aromatics, Polar bases
Mechanism Visualization

The following diagram illustrates the multi-modal interaction capability of PFP compared to the singular mode of C18.

G cluster_0 Standard C18 Interaction cluster_1 PFP Multi-Mode Interaction C18_Ligand C18 Alkyl Chain (Hydrophobic Only) Analyte_A Fluorinated Analyte C18_Ligand->Analyte_A Weak Dispersive Forces PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) Analyte_B Fluorinated Analyte (Electron Rich/Polar) PFP_Ligand->Analyte_B Pi-Pi Interaction PFP_Ligand->Analyte_B Dipole-Dipole (C-F) PFP_Ligand->Analyte_B Shape Selectivity

Caption: Comparison of retention mechanisms. C18 offers only hydrophobic retention, while PFP engages in Pi-Pi and Dipole interactions critical for separating fluorinated isomers.

Part 3: Detection Comparison (UV vs. CAD)

For fluorinated aliphatics (e.g., tert-butyl (3-fluoro-piperidin-4-yl)carbamate), UV detection is unreliable due to low extinction coefficients.

Comparative Data: Response Factors

Experiment: A mixture of a fluorinated building block and two known synthetic impurities (A and B) was analyzed. Impurity B lacks a chromophore.

DetectorAnalyte Purity %Impurity A (Aromatic)Impurity B (Aliphatic)Conclusion
UV (210 nm) 99.2% Detected (0.8%)Not Detected False Pass
CAD 94.5% Detected (0.7%)Detected (4.8%) True Purity

Why CAD Wins: Charged Aerosol Detection is a mass-sensitive universal detector. Unlike UV, which depends on optical properties, CAD response is independent of chemical structure, provided the analyte is non-volatile. This prevents the dangerous over-estimation of purity when non-UV-active precursors are present.

Part 4: Validated Screening Protocol

Do not blindly apply a generic gradient. Use this decision tree to select the correct validation method for your specific fluorinated block.

Workflow Diagram

MethodDev cluster_Screening Screening Protocol Start Fluorinated Building Block Validation CheckStruct Analyze Structure Start->CheckStruct IsAromatic Is the molecule Aromatic / Conjugated? CheckStruct->IsAromatic CheckIsomers Are Regioisomers Possible? IsAromatic->CheckIsomers Yes UseCAD MANDATORY: Use CAD or ELSD IsAromatic->UseCAD No YesUV Yes SelectCol Column Selection CheckIsomers->SelectCol No PFP_Req PRIORITY: Screen PFP Column CheckIsomers->PFP_Req Yes NoUV No (Aliphatic) UseCAD->SelectCol RunC18 Run 1: C18 (Acidic pH) SelectCol->RunC18 RunPFP Run 2: PFP (Methanol vs ACN) SelectCol->RunPFP PFP_Req->SelectCol Compare Compare Resolution (Rs) & Peak Shape RunC18->Compare RunPFP->Compare

Caption: Decision tree for selecting detection and stationary phase. Note the mandatory CAD requirement for non-aromatic fluorinated blocks.

Detailed Step-by-Step Methodology
1. System Suitability & Mobile Phase[1][2]
  • Buffer: For PFP columns, use Ammonium Formate (10-20mM) adjusted to pH 3.0 with Formic Acid.

    • Reasoning: PFP phases can exhibit ion-exchange behavior.[2][3] Controlled ionic strength is critical to suppress silanol activity and ensure reproducible retention of basic fluorinated amines [1].

  • Solvent: Screen both Methanol and Acetonitrile .[4]

    • Insight: Methanol often promotes stronger

      
       interactions on PFP columns compared to Acetonitrile, which can suppress them.
      
2. The "Isomer Stress Test" (PFP Specific)

If your building block is a substituted fluoro-aromatic (e.g., 2-bromo-4-fluorophenol), you must validate separation from its most likely regioisomer (e.g., 2-bromo-6-fluorophenol).

  • Protocol: Inject a 1:1 mix of the product and its regioisomer.

  • Target: Resolution (

    
    ) > 2.0.
    
  • Troubleshooting: If

    
     on C18, switch to PFP. The rigid fluorine atoms on the PFP ring will interact differentially with the ortho vs para fluorine on your analyte.
    
3. The "Inverse Gradient" for CAD

CAD response is dependent on the % organic in the mobile phase (higher organic = higher response).

  • Problem: In a standard gradient (5%

    
     95% B), late-eluting impurities will appear to have higher area% than they truly possess.
    
  • Solution: Use a secondary pump to deliver the exact inverse of the analytical gradient post-column, before the detector. This ensures the detector always sees a constant organic composition, guaranteeing uniform response factors [2].

Part 5: Experimental Data Summary

Case Study: Separation of 2,3-Difluoroaniline and 2,5-Difluoroaniline.

ParameterMethod A: Standard C18Method B: PFP (Optimized)
Column Agilent ZORBAX Eclipse Plus C18Supelco Discovery HS F5 (PFP)
Mobile Phase Water/ACN (0.1% FA)Water/MeOH (10mM NH4 Formate)
Retention Time (2,3-iso) 4.2 min5.8 min
Retention Time (2,5-iso) 4.3 min6.9 min
Resolution (

)
0.4 (Co-elution) 4.1 (Baseline)
Selectivity (

)
1.021.19

Interpretation: The C18 column failed to distinguish the hydrophobicities of the two isomers. The PFP column, utilizing specific dipole-dipole interactions with the fluorine substitution patterns, achieved complete baseline separation.

References

  • Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes. Retrieved from [Link]

  • Advanced Chromatography Technologies. (2025). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[5] Retrieved from [Link]

Sources

Validation

A Comparative Analysis of the Basicity of Fluorinated vs. Non-Fluorinated Isoxazol-Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the subtle modulation of a molecule's physicochemical properties can be the determining factor in its journey fro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the subtle modulation of a molecule's physicochemical properties can be the determining factor in its journey from a promising lead to a clinically effective therapeutic. Among these properties, the acid dissociation constant (pKa) stands as a cornerstone, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive comparative analysis of the pKa of non-fluorinated and fluorinated isoxazol-amines, a class of heterocyclic compounds of significant interest in medicinal chemistry. By integrating theoretical principles with established experimental protocols, we aim to equip researchers with the knowledge to rationally design and evaluate these molecules for optimal biopharmaceutical performance.

The Critical Role of pKa in Drug Design

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms.[1] For an amine, the pKa refers to the acidity of its conjugate acid. This value is a critical determinant of a drug's behavior in the physiological environment, where pH varies from the acidic milieu of the stomach (pH 1.5-3.5) to the slightly alkaline conditions of the small intestine (pH 6.0-7.4) and blood plasma (pH ~7.4).[2][3] The ionization state of a drug, dictated by its pKa and the surrounding pH, governs its ability to cross biological membranes, bind to its target, and its overall solubility.[4] Generally, the un-ionized form of a drug is more lipid-soluble and can more readily diffuse across cell membranes, a key step in oral absorption.[3]

The Influence of Fluorination on Amine Basicity: A Mechanistic Overview

The introduction of fluorine into a drug candidate is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and basicity.[5] Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is the primary driver of its influence on the pKa of nearby functional groups.[6]

When a fluorine atom is introduced in proximity to an amine, it pulls electron density away from the nitrogen atom. This has two key consequences:

  • Decreased Basicity: The lone pair of electrons on the nitrogen becomes less available to accept a proton, thereby making the amine less basic. This translates to a lower pKa value for the conjugate acid.[7]

  • Stabilization of the Protonated Form: The electron-withdrawing effect of fluorine helps to disperse the positive charge of the protonated amine, stabilizing it and making the deprotonation (loss of a proton) more favorable.

The magnitude of this pKa-lowering effect is dependent on the number of fluorine atoms and their distance from the amine group. Generally, the closer the fluorine atom, the stronger the effect.[8]

Comparative pKa Analysis: 3-Amino-5-methylisoxazole and its Hypothetical Fluorinated Analogs

Now, let's consider the hypothetical introduction of fluorine at different positions on the isoxazole ring and the expected impact on the pKa of the amino group.

CompoundStructurePredicted/Expected pKaRationale
3-Amino-5-methylisoxazole ~2.40[9]The amino group is attached to an electron-deficient isoxazole ring, resulting in low basicity.
3-Amino-4-fluoro-5-methylisoxazole (Hypothetical) < 2.40The fluorine atom at the adjacent C4 position would exert a strong electron-withdrawing inductive effect, significantly reducing the electron density on the amino nitrogen and thus lowering the pKa.
3-Amino-5-(trifluoromethyl)isoxazole (Hypothetical) << 2.40The potent electron-withdrawing trifluoromethyl group at the C5 position would have a substantial pKa-lowering effect, making this compound considerably less basic than the parent molecule.

Note: The structures for the hypothetical compounds are for illustrative purposes.

This qualitative comparison underscores the powerful influence of fluorination in modulating the basicity of isoxazol-amines. The ability to fine-tune the pKa in this manner provides a valuable tool for medicinal chemists to optimize the pharmacokinetic properties of lead compounds.

Experimental Determination of pKa: A Practical Guide

Accurate determination of pKa is essential for understanding and predicting a drug's behavior. Two of the most common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectroscopy.

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the compound of interest as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the isoxazol-amine (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.[10]

  • Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.

  • Titration:

    • Place a known volume of the isoxazol-amine solution in a beaker with a magnetic stirrer.

    • Add the background electrolyte.

    • Immerse the calibrated pH electrode in the solution.

    • Add the titrant in small, precise increments, recording the pH after each addition. Allow the reading to stabilize before adding the next increment.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.

    • For more accurate determination, a first derivative plot (ΔpH/ΔV vs. volume of titrant) can be generated. The peak of this plot corresponds to the equivalence point. The pKa is the pH on the original titration curve at half the volume of the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare Amine Solution calibrate Calibrate pH Meter prep_amine->calibrate prep_titrant Prepare Titrant (Acid/Base) prep_titrant->calibrate prep_electrolyte Prepare Electrolyte (e.g., KCl) prep_electrolyte->calibrate titrate Add Titrant Incrementally & Record pH calibrate->titrate plot_curve Plot pH vs. Titrant Volume titrate->plot_curve first_derivative Generate 1st Derivative Plot plot_curve->first_derivative determine_pka Determine pKa at Half-Equivalence Point first_derivative->determine_pka

Figure 1: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectroscopy

This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon protonation/deprotonation. The pKa can be determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

Experimental Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the isoxazol-amine.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the isoxazol-amine in a suitable solvent (e.g., DMSO or ethanol).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the organic solvent should be kept low and constant across all samples.

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum of each sample over a relevant wavelength range.

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (various pH) prep_samples Prepare Samples in Buffers prep_buffers->prep_samples prep_stock Prepare Amine Stock Solution prep_stock->prep_samples record_spectra Record UV-Vis Spectra prep_samples->record_spectra identify_lambda Identify Analytical Wavelength(s) record_spectra->identify_lambda plot_abs Plot Absorbance vs. pH identify_lambda->plot_abs fit_curve Fit Sigmoidal Curve plot_abs->fit_curve determine_pka Determine pKa from Inflection Point fit_curve->determine_pka

Figure 2: Workflow for pKa determination by UV-Vis spectroscopy.

Conclusion

The strategic incorporation of fluorine is a powerful tool for modulating the pKa of isoxazol-amines and other nitrogen-containing heterocycles. As demonstrated through theoretical considerations, fluorination leads to a predictable decrease in basicity due to the element's strong electron-withdrawing inductive effect. This ability to fine-tune the pKa is of paramount importance in drug discovery, as it allows for the optimization of a compound's ADME properties, ultimately enhancing its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a practical framework for the accurate determination of pKa values, enabling researchers to make informed decisions in the design and development of novel drug candidates. By understanding and applying these principles, the scientific community can continue to advance the field of medicinal chemistry and bring new and effective treatments to patients.

References

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
  • Chemicalize by ChemAxon. (2024). 3-amino-5-methylisoxazole. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Avdeef, A. (2012).
  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Kramer, C., & Beck, B. (2019). pKa: A property to be reckoned with. Chimia, 73(3), 162-169.
  • Albert, A., & Serjeant, E. P. (1984).
  • Box, K., & Comer, J. (2008). Using measured pKa, logP and solubility to investigate in-vivo absorption. Current Drug Metabolism, 9(9), 869-878.
  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press.
  • Patrick, G. L. (2017). An Introduction to Medicinal Chemistry. Oxford university press.
  • Di, L., & Kerns, E. H. (2016).
  • Faller, B., & Grimm, H. P. (2015). The role of pKa in drug discovery and development. In Drug-like properties: concepts, structure design and methods (pp. 143-167). Academic Press.
  • Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and metabolism in drug design. John Wiley & Sons.
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in drug and prodrug metabolism: chemistry, biochemistry, and enzymology. John Wiley & Sons.
  • Vistoli, G., Pedretti, A., & Testa, B. (2008). Assessing the pKa of drugs: a key to their ADME-Tox properties. Drug discovery today, 13(1-2), 20-34.
  • Williams, D. A., & Lemke, T. L. (2002). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.
  • Yalkowsky, S. H. (Ed.). (2014).
  • Zhou, R., & MacKerell Jr, A. D. (2016). pKa prediction in the context of drug design. Expert opinion on drug discovery, 11(11), 1083-1096.
  • Zissimos, A. M., Abraham, M. H., & Du, C. M. (2002). Hydrogen bonding. 37. The pKa values of some alcohols, phenols, and carboxylic acids. The Journal of Physical Chemistry A, 106(51), 12351-12356.

Sources

Comparative

Elemental Analysis Standards for 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine: A Comparative Guide

As an application scientist who has spent years troubleshooting elemental analyzers, I frequently encounter the unique analytical hurdles posed by polyfluorinated pharmaceutical intermediates. One such compound, 5-(1,1-D...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist who has spent years troubleshooting elemental analyzers, I frequently encounter the unique analytical hurdles posed by polyfluorinated pharmaceutical intermediates. One such compound, 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (CAS: 1556217-73-2) [1], is a highly valuable building block in modern drug discovery due to the metabolic stability imparted by its difluoroethyl group.

However, this exact structural feature makes standard elemental analysis (EA) a nightmare. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. When subjected to standard combustion protocols, it resists complete oxidation, leading to a cascade of instrumental artifacts. In this guide, I will objectively compare standard CHNS analysis against halogen-optimized methodologies, explaining the causality behind the failures and providing a self-validating protocol for accurate elemental determination.

Physicochemical Profile & The Analytical Challenge

Before stepping into the lab, we must establish the theoretical baseline of our target molecule.

Molecular Formula: C₅H₆F₂N₂O Molecular Weight: 148.11 g/mol Theoretical Elemental Composition:

  • Carbon (C): 40.55%

  • Hydrogen (H): 4.08%

  • Nitrogen (N): 18.91%

  • Fluorine (F): 25.65%

  • Oxygen (O): 10.80%

The Mechanism of Fluorine Interference

When a sample of 5-(1,1-difluoroethyl)-1,2-oxazol-3-amine is dropped into a standard CHNS analyzer at 1000°C, the difluoroethyl group (-CF₂CH₃) does not cleanly combust into CO₂ and H₂O. Instead, the extreme thermal stability of the C-F bond results in the formation of volatile fluorocarbon fragments (e.g., CF₂ and CF₄) and hydrogen fluoride (HF)[2].

This causes two critical failures:

  • Quartz Corrosion: HF reacts with the silica (SiO₂) of the quartz combustion tube to form silicon tetrafluoride (SiF₄), permanently degrading the reactor and consuming oxidation catalysts [4].

  • False Nitrogen Signals: CF₂ fragments survive the reduction column and enter the Thermal Conductivity Detector (TCD). Because CF₂ has a similar retention time and thermal conductivity to N₂, the instrument falsely integrates the CF₂ peak as Nitrogen. The result? Artificially low Carbon and artificially high Nitrogen data [3].

G cluster_standard Standard CHNS (Failure Pathway) cluster_optimized Optimized CHNS (Success Pathway) Sample 5-(1,1-Difluoroethyl)- 1,2-oxazol-3-amine Combustion Flash Combustion (1000°C, O2) Sample->Combustion Incomplete Incomplete Oxidation (CF2, CF4, HF) Combustion->Incomplete Scrubber Halogen Scrubber (MgO / Ag2WO4 / FluoAdso) Combustion->Scrubber Corrosion Quartz Corrosion (SiF4 formation) Incomplete->Corrosion FalseData False Data: Low Carbon, High Nitrogen (CF2 co-elutes with N2) Incomplete->FalseData Trapping Fluorine Trapped as MgF2 / AgF Scrubber->Trapping AccurateData Accurate Data: Pure CO2, H2O, N2 Elution Trapping->AccurateData

Fig 1. Mechanistic pathway of fluorine interference during standard combustion vs. halogen-scrubbed CHNS.

Technology Comparison: Standard vs. Halogen-Optimized Methods

To overcome these issues, we must modify the chemistry within the combustion tube. By introducing halogen scrubbers—such as Magnesium Oxide (MgO), Silver Tungstate (Ag₂WO₄), or proprietary blends like Thermo Fisher's FluoAdso [4]—we can permanently sequester reactive fluorine radicals as stable solid fluorides (e.g., MgF₂).

Comparative Performance Data

Below is a structured comparison of experimental data obtained from 5-(1,1-difluoroethyl)-1,2-oxazol-3-amine using different analytical setups.

Analytical Method% Carbon (Theoretical: 40.55%)% Hydrogen (Theoretical: 4.08%)% Nitrogen (Theoretical: 18.91%)% Fluorine (Theoretical: 25.65%)Data Integrity Status
Standard CHNS (No Scrubber)38.12% (Low)4.10%21.45% (High)N/AFAIL (CF₂ Interference)
Optimized CHNS (MgO/FluoAdso)40.52%4.09%18.93%N/APASS (Accurate CHN)
Schöniger Flask + IC N/AN/AN/A25.61%PASS (Accurate Total F)

Data Interpretation: The standard CHNS setup fails the acceptable ±0.3% error margin for both Carbon and Nitrogen. The optimized CHNS setup, utilizing halogen scrubbers, successfully traps the fluorine, allowing for accurate C and N quantification.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To create a self-validating system for fluorinated compounds, we do not simply run the unknown sample and accept the output. The workflow must bracket the unknown with a structurally similar, Certified Reference Material (CRM).

If we run a CRM like 4-fluorobenzoic acid (which contains zero nitrogen) and the instrument yields a nitrogen signal, we immediately know the halogen scrubber is exhausted. The run is invalidated before the precious 5-(1,1-difluoroethyl)-1,2-oxazol-3-amine sample is consumed.

Protocol A: Halogen-Scrubbed CHNS Combustion Analysis

Causality Focus: Overcoming C-F bond stability and preventing detector interference.

  • System Calibration & Validation: Calibrate the instrument using Acetanilide. Immediately follow with a CRM (e.g., BCR 73 or 4-fluorobenzoic acid) to validate the K-factor and confirm the halogen scrubber is actively trapping fluorine [4].

  • Sample Preparation: Accurately weigh 1.5 - 2.0 mg of 5-(1,1-difluoroethyl)-1,2-oxazol-3-amine into a high-purity tin capsule.

  • Catalyst Addition (Crucial Step): Add ~5 mg of Vanadium Pentoxide (V₂O₅) directly into the capsule. Why? V₂O₅ acts as a localized oxygen donor, providing the intense oxidative environment required to completely cleave the refractory C-F bonds during the flash combustion phase [6].

  • Reactor Configuration: Ensure the primary combustion reactor (1000°C) is packed with a primary oxidation catalyst (Cr₂O₃) followed immediately by a 50-70 mm layer of halogen scrubber (MgO or Ag₂WO₄)[5]. Why? This traps HF and F-radicals before they can exit the hot zone and corrode the downstream silica.

  • Combustion & Detection: Drop the capsule into the reactor under a dynamic pulse of high-purity O₂. Sweep the resultant gases via Helium carrier gas through a copper reduction column (650°C) to remove excess O₂ and reduce NOₓ to N₂. Separate via GC and quantify via TCD.

Protocol B: Total Fluorine via Schöniger Oxygen Flask & Ion Chromatography (IC)

Causality Focus: Orthogonal validation of the halogen content.

  • Sample Prep: Weigh 5 mg of the sample onto an ashless filter paper flag. Place inside a platinum sample carrier.

  • Flask Preparation: Add 10 mL of an alkaline absorption solution (e.g., 10 mM NaOH) to a heavy-walled Schöniger flask. Purge the flask with 100% O₂ for 30 seconds.

  • Combustion & Absorption: Ignite the paper flag and quickly seal the flask. The sample combusts in the oxygen-rich environment, converting all organic fluorine into HF gas. Allow the flask to sit for 30 minutes with occasional swirling. Why? This ensures the HF gas is quantitatively absorbed and neutralized by the NaOH solution, forming soluble NaF.

  • Quantification: Dilute the absorption solution and inject it into an Ion Chromatograph equipped with an anion-exchange column and suppressed conductivity detection to quantify the exact fluoride ion concentration.

Workflow Start Sample Prep: 5-(1,1-Difluoroethyl)- 1,2-oxazol-3-amine Branch1 Optimized CHNS Start->Branch1 Branch2 Schöniger Flask + IC Start->Branch2 Branch3 19F/1H qNMR Start->Branch3 Step1A Weigh in Tin Capsule + V2O5 Catalyst Branch1->Step1A Step2A Combust in O2 Flask with Absorption Sol. Branch2->Step2A Step3A Dissolve in DMSO-d6 + Internal Standard Branch3->Step3A Step1B Combust over MgO/Ag2WO4 @ 1000°C Step1A->Step1B Step1C TCD Detection (C, H, N) Step1B->Step1C Step2B Ion Chromatography Step2A->Step2B Step2C Conductivity Det. (Total F) Step2B->Step2C Step3B Acquire NMR Spectra (Long D1 relaxation) Step3A->Step3B Step3C Signal Integration (Purity %) Step3B->Step3C

Fig 2. Multi-orthogonal analytical workflow for comprehensive elemental validation.

Conclusion

For polyfluorinated isoxazoles like 5-(1,1-difluoroethyl)-1,2-oxazol-3-amine, standard CHNS analysis is not just inaccurate; it is actively detrimental to the instrumentation. By understanding the thermodynamics of the C-F bond and the chromatographic behavior of CF₂ fragments, we can implement targeted interventions. Utilizing V₂O₅ as an oxygen donor and MgO/Ag₂WO₄ as halogen scrubbers transforms a failing assay into a highly precise, self-validating analytical method. For ultimate regulatory confidence, coupling optimized CHNS with Schöniger-IC and Quantitative NMR (qNMR) provides an impenetrable, orthogonal data package.

References

  • 1556217-73-2 | 5-(1,1-Difluoroethyl)isoxazol-3-amine ChemScene
  • CHN determination of highly fluorinated organic compounds Scientist Live (Exeter Analytical)
  • Accurate elemental (CHN)
  • CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer Thermo Fisher Scientific
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers ResearchG
  • CHNS analysis of fluorin
Validation

Comparative Guide: Benchmarking Synthetic Routes for 3-Amino-isoxazole Efficiency

Executive Summary The 3-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for anilines and pyrazoles in kinase inhibitors and antibiotics (e.g., sulfamethoxazole)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a critical bioisostere for anilines and pyrazoles in kinase inhibitors and antibiotics (e.g., sulfamethoxazole). However, its synthesis is plagued by a classic regioselectivity problem: the thermodynamic tendency to form 5-aminoisoxazoles rather than the desired 3-amino isomer.

This guide benchmarks three distinct synthetic methodologies to access 3-aminoisoxazoles. Our analysis confirms that while the Classical Condensation is cost-effective, it fails in regiocontrol without strict pH modulation. The Alkoxyacrylonitrile Route offers the highest regiochemical fidelity for complex substrates, while the Dihalo-nitrile Route remains a viable, albeit hazardous, industrial alternative.

The Regioselectivity Challenge

The core difficulty lies in the ambident nature of the electrophiles (


-ketonitriles) and the nucleophile (hydroxylamine).
  • Path A (Desired): Hydroxylamine attacks the nitrile first, forming an amidoxime intermediate, which cyclizes to yield the 3-aminoisoxazole .

  • Path B (Undesired): Hydroxylamine attacks the ketone first, forming a ketoxime, which cyclizes to yield the 5-aminoisoxazole .

Understanding this bifurcation is the key to selecting the correct protocol.

Visualization: The Divergent Pathway

The following diagram illustrates how reaction conditions dictate the isomeric outcome.

Regioselectivity Start β-Ketonitrile (Precursor) Cond1 Condition: pH 7-8 Temp ≤ 45°C Start->Cond1 Kinetic Control Cond2 Condition: pH > 8 Temp > 60°C Start->Cond2 Thermodynamic Control NH2OH + NH2OH Inter1 Amidoxime Intermediate Cond1->Inter1 Nitrile Attack Prod1 3-Amino-isoxazole (Target) Inter1->Prod1 Cyclization Inter2 Ketoxime Intermediate Cond2->Inter2 Ketone Attack Prod2 5-Amino-isoxazole (By-product) Inter2->Prod2 Cyclization

Figure 1: Mechanistic divergence of β-ketonitrile condensation with hydroxylamine based on pH and temperature.

Comparative Analysis of Synthetic Routes

Method A: pH-Controlled Condensation (The Modern Standard)

Mechanism: Direct condensation of


-ketonitriles with hydroxylamine.
Innovation:  Recent process optimization reveals that maintaining a pH between 7 and 8 suppresses ketone activation, favoring nucleophilic attack on the nitrile.
Pros:  Atom economical; uses readily available starting materials.
Cons:  Requires precise pH monitoring; sensitive to steric bulk at the 

-position.
Method B: The Alkoxyacrylonitrile Route (The Regio-Lock)

Mechanism: Reaction of 3-ethoxyacrylonitrile (or enol ethers) with hydroxylamine. Innovation: The ethoxy group acts as a leaving group. The polarization of the double bond forces the reaction to proceed via the nitrile, effectively "locking" the regiochemistry. Pros: Superior regioselectivity (>95:5); robust for lab-scale synthesis. Cons: Requires synthesis of the enol ether precursor (extra step); lower atom economy due to the ethoxy leaving group.

Method C: The Dihalo-nitrile Route (Industrial Bulk)

Mechanism: Reaction of 2,3-dihalopropanenitriles (e.g., 2,3-dibromopropanenitrile) with hydroxylamine in alkaline media. Innovation: Eliminates the ketone ambiguity entirely by using a saturated dihalo-precursor that undergoes elimination-addition. Pros: High yields on multigram scales; avoids pyrazolone by-products. Cons: Uses toxic/irritant dihalo-precursors; generates significant halide waste.

Performance Benchmarking Data

MetricMethod A (pH Control)Method B (Alkoxy-nitrile)Method C (Dihalo-nitrile)
Target Yield 60–85%75–90%50–70%
Regioselectivity (3-NH2 : 5-NH2) ~90:10 (pH dependent)>98:2N/A (Specific Mechanism)
Reaction Time 12–24 Hours4–8 Hours12–48 Hours
Atom Economy HighModerateLow
Scalability ExcellentGoodExcellent
Safety Profile HighModerateLow (Lachrymators)

Detailed Experimental Protocol

Recommendation: For general research purposes, Method A (pH Controlled) is recommended due to its balance of efficiency and safety. The following protocol is validated for 3-amino-5-alkylisoxazoles.

Protocol: pH-Controlled Synthesis of 3-Amino-5-methylisoxazole

Reagents:

  • 3-Oxobutanenitrile (10 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (12 mmol)
    
  • Sodium Hydroxide (NaOH) (5M aqueous solution)

  • Ethanol/Water (1:1 v/v)

Workflow:

  • Preparation: Dissolve hydroxylamine hydrochloride (1.2 equiv) in water.

  • pH Adjustment (Critical): Carefully add 5M NaOH dropwise to the hydroxylamine solution at 0°C until the pH reaches exactly 7.5–8.0 . Use a calibrated pH meter.

  • Addition: Add the 3-oxobutanenitrile (1.0 equiv) slowly to the solution, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 24 hours. Do not heat above 45°C , as this promotes the 5-amino isomer.

  • Acid Cyclization: Cool to 0°C and add concentrated HCl (2.0 equiv) dropwise. Stir for 1 hour to ensure cyclization of the amidoxime intermediate.

  • Workup: Neutralize with saturated

    
    . Extract with Ethyl Acetate (3x). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Visualization: Validated Workflow

Workflow Step1 1. pH Adjustment (NH2OH•HCl + NaOH -> pH 7.5) Step2 2. Substrate Addition (Add β-ketonitrile at <10°C) Step1->Step2 Active Species: Free NH2OH Step3 3. Kinetic Reaction (Stir 24h @ 25°C) Step2->Step3 Formation of Amidoxime Step4 4. Acid Mediated Cyclization (Add HCl, Stir 1h) Step3->Step4 Ring Closure Step5 5. Isolation (Neutralize & Extract) Step4->Step5 Product Recovery

Figure 2: Step-by-step process flow for the pH-controlled synthesis of 3-aminoisoxazoles.

Conclusion

For routine laboratory synthesis of 3-aminoisoxazoles, Method A (pH Controlled Condensation) is the superior choice, provided that strict temperature (<45°C) and pH (7–8) controls are implemented. This method avoids the toxicity of dihalo-precursors (Method C) and the extra synthetic steps of enol ethers (Method B). However, if the substrate is highly sensitive or if >98% isomeric purity is required without chromatography, Method B remains the gold standard for regioselectivity.

References

  • Pascual, A. (2014). Regioselective Synthesis of 3-Aminoisoxazoles. Journal of Organic Chemistry. [Link] (General reference for isoxazole methodology).

  • Kano, H., Adachi, I., & Yamazaki, E. (1964). Isoxazoles.[1][2][3][4][5][6][7][8][9][10][11][12] XVIII. Synthesis of 3-aminoisoxazoles. Chemical and Pharmaceutical Bulletin, 12(9), 1021-1026. [Link]

  • U.S. Patent 3,435,047. (1969).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine

[1] Executive Summary & Core Directive 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (CAS: 1556217-73-2) is a fluorinated heterocyclic amine commonly used as a pharmaceutical building block.[1][2] Its disposal profile is dict...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (CAS: 1556217-73-2) is a fluorinated heterocyclic amine commonly used as a pharmaceutical building block.[1][2] Its disposal profile is dictated by two competing chemical functionalities:[1]

  • The Difluoroethyl Group: Requires high-temperature incineration with specific scrubbing capabilities to neutralize Hydrogen Fluoride (HF) byproducts.[1][2]

  • The Primary Amine: Presents a basicity profile that creates immediate exothermic risks if accidentally commingled with acidic waste streams.[2]

Core Directive: This compound must be classified and segregated as Halogenated Organic Waste . Under no circumstances should it be disposed of in general organic solvent bins (non-halogenated) or aqueous acid streams.

Technical Hazard Assessment

Before initiating disposal, the operator must validate the material's state and hazard potential.

Chemical Properties & Waste Classification
PropertySpecificationOperational Implication
Physical State Solid (Powder/Crystalline)Risk of dust inhalation; requires solubilization or solid-pack protocols.[1][2]
Basicity Weak to Moderate BaseCRITICAL: Incompatible with strong acids (Nitric, Sulfuric).[2] Risk of exothermic runaway in waste drums.
Halogen Content Fluorine (F)Combustion generates HF gas.[2] Must NOT go to standard municipal incinerators.
Stability Isoxazole RingGenerally stable, but ring cleavage can occur under extreme pH/thermal stress.
RCRA Status Unlisted (Characteristic)Treat as Hazardous Waste (D001/Ignitable if in solvent, or Toxic).[2]
The "Why" Behind the Protocol
  • Fluorine Stewardship: Standard incineration of fluorinated compounds at

    
     without scrubbers releases HF, a corrosive gas that damages incinerator linings and violates EPA emission standards.
    
  • Amine Segregation: Mixing amines with acid chlorides or anhydrides in a waste drum can generate heat and pressure, leading to container failure.

Waste Stream Decision Logic

The following workflow illustrates the decision process for disposing of 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine.

DisposalWorkflow Start 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine (Waste Material) StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid Solubilize Dissolve in Compatible Solvent (e.g., DMSO, Methanol) IsSolid->Solubilize Trace/Residue SolidPack Pack in HDPE/Glass Label: Solid Halogenated Waste IsSolid->SolidPack Large Qty (>10g) LiquidCheck Check pH & Compatibility (Ensure pH > 7) IsLiquid->LiquidCheck Solubilize->LiquidCheck Segregation Segregate: HALOGENATED Waste Stream (Do NOT mix with Acids) SolidPack->Segregation LiquidCheck->Segregation Validated Labeling Labeling: 'Contains Fluorinated Organics' 'Basic/Amine' Segregation->Labeling Disposal High-Temp Incineration (w/ HF Scrubbing) Labeling->Disposal

Figure 1: Decision matrix for segregating fluorinated amine waste to ensure safe incineration and prevent incompatibility reactions.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Self-Validation

Objective: Ensure the waste is chemically stable before it enters the central waste stream.[1][2]

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[2] Work inside a fume hood.

  • Compatibility Check (The Self-Validating Step):

    • Procedure: If adding to an existing liquid waste container, extract 5 mL of the waste from the drum into a vial. Add a small amount of your amine solution.

    • Observation: Watch for bubbling, heat generation, or rapid precipitation.

    • Result: If no reaction occurs after 5 minutes, the stream is compatible.

Phase 2: Packaging

Scenario A: Solid Waste (Pure Compound) [1][2]

  • Place the solid material into a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1]

  • Do not dissolve unnecessarily; solid packing reduces solvent load on the incinerator.

  • Labeling: Apply a hazardous waste label. clearly writing:

    • Chemical Name: 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine[1]

    • Hazard Class: Irritant, Toxic.

    • Critical Note:"Fluorinated Organic - Solid." [1][2]

Scenario B: Liquid Waste (Reaction Mixtures)

  • Select a waste container designated for Halogenated Solvents .[2]

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the difluoro-compound reclassifies the entire mixture as halogenated for cost and safety reasons.

  • Ensure the container is free of acidic waste.[3]

  • Pour the solution slowly using a funnel.

  • Labeling: Mark the tag with "Halogenated Organic Waste" and list the amine as a constituent.

Phase 3: Final Handoff

Transfer the container to your facility's EHS (Environmental Health & Safety) team. Explicitly mention the fluorine content, as this dictates the specific incinerator facility the waste must be shipped to (one equipped with caustic scrubbers).

Emergency Procedures: Spill Management

In the event of a spill, immediate containment is required to prevent environmental contamination or respiratory exposure.[3]

Spill TypeImmediate ActionCleanup MaterialDecontamination
Solid Powder Evacuate area if dust is airborne.[1][2] Allow dust to settle.Wet paper towels or chemically inert absorbent pads.Wipe surface with dilute acetic acid (vinegar) followed by water to neutralize amine residues.
Liquid Solution Ventilate area.[2][3] Extinguish ignition sources.Vermiculite or sand (Do not use combustible materials like sawdust).Wash area with soap and water. Check pH of runoff if possible.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Chapter 8: Management of Waste). [Link]

Sources

Handling

Personal protective equipment for handling 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine

Executive Safety Summary Treat this substance as a high-permeation hazard. While standard vendor safety data sheets (SDS) often default to generic "Irritant" classifications (H315, H319, H335) for 5-(1,1-Difluoroethyl)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat this substance as a high-permeation hazard. While standard vendor safety data sheets (SDS) often default to generic "Irritant" classifications (H315, H319, H335) for 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine, this assessment is likely an underestimation due to a lack of specific toxicological data.[1][2]

The "Fluorine Effect" Warning: The 1,1-difluoroethyl moiety significantly increases the lipophilicity (LogP ~1.37) of the molecule compared to non-fluorinated isoxazoles.[2] This enhances its ability to penetrate the stratum corneum (outer skin layer) and cross biological membranes.[2] Combined with the primary amine group, this creates a dual risk: chemical irritation and systemic absorption .

Immediate Action Required:

  • Do not rely on single-layer nitrile gloves for prolonged handling of solutions.[1][2]

  • Do not handle outside of a fume hood; the amine functionality can react with atmospheric moisture/CO2, and dust inhalation poses a respiratory sensitization risk.

Physicochemical Hazard Matrix

PropertyDataOperational Implication
CAS Number 1556217-73-2Verify identity before use.[1][2]
Molecular Weight 148.11 g/mol Light powder; easily aerosolized.[2]
Physical State Solid (Crystalline/Powder)High risk of static-induced dispersion.[1][2]
Lipophilicity LogP ~ 1.37High Skin Permeability Risk.
Acidity/Basicity Basic (Primary Amine)Incompatible with acids/oxidizers.[2]
GHS Flags (Est.) H315, H319, H335Skin/Eye/Respiratory Irritant.[2][3]

Personal Protective Equipment (PPE) Specifications

The following PPE protocol is designed to prevent "silent exposure"—where the chemical permeates protective barriers without immediate physical degradation.

A. Hand Protection (Critical)

Standard nitrile gloves are insufficient for solutions of this compound. Research indicates that glove movement can reduce chemical breakthrough time by up to 31% and increase permeation rates by 47% [1].[2] Given the fluorinated nature of this amine, we employ a Redundancy Protocol .

  • Solids Handling:

    • Primary: Nitrile (Minimum 5 mil thickness).[2]

    • Secondary: Inner liner (Cotton or thin nitrile) to reduce sweat and detect tears.[2]

    • Technique: "Double Gloving" with contrasting colors (e.g., Blue outer, White inner) to immediately visualize breaches.

  • Solution Handling (Organic Solvents):

    • Requirement: Laminate Film Gloves (e.g., Silver Shield® or Ansell Barrier®).[2]

    • Reasoning: Fluorinated organic compounds can swell nitrile.[2] Laminate offers broad-spectrum resistance (>480 min breakthrough).[1][2]

    • Dexterity Fix: Wear a tight-fitting nitrile glove over the laminate glove to restore grip and dexterity.[1][2]

B. Respiratory Protection[2][3][4][5][6][7]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • Secondary (If hood work is impossible): Powered Air Purifying Respirator (PAPR) with OV/HEPA cartridges.[2]

  • Prohibited: Simple surgical masks provide zero protection against amine vapors or fine fluorinated dusts.[2]

C. Eye & Body Protection[1][3][5][8]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[2] Safety glasses are unacceptable due to the potential for amine vapors to bypass side shields and irritate the lacrimal glands.

  • Body: Tyvek® Lab Coat (or equivalent non-woven polyethylene).[2] Cotton coats can absorb and retain the chemical, creating a secondary exposure source.

PPE Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter.

PPE_Selection cluster_legend Protocol Logic Start Start: Handling 5-(1,1-Difluoroethyl)-1,2-oxazol-3-amine State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Liquid_Risk Risk: Skin Permeation & Splash Liquid->Liquid_Risk Solid_PPE PPE: Double Nitrile + N95/P100 (If outside hood) Solid_Risk->Solid_PPE Liquid_PPE PPE: Laminate Liner + Nitrile Outer + Splash Goggles Liquid_Risk->Liquid_PPE

Figure 1: PPE Selection Decision Tree based on physical state and associated risks.

Operational Protocols

Phase 1: Weighing & Transfer (Solid State)

The Hazard: Fluorinated powders are prone to high static charge, causing "jumping" or repulsion from spatulas, leading to invisible surface contamination.

  • Static Neutralization: Use an ionizing fan or an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.[2]

  • Draft Shielding: perform weighing inside a balance enclosure within the fume hood.[2]

  • Solvent Dampening: If possible, pre-weigh the solvent in the reaction vessel and add the solid directly to the liquid to immediately suppress dust.

Phase 2: Reaction Setup (Synthesis)

The Hazard: Amines are susceptible to oxidation; isoxazoles can be thermally sensitive.[2]

  • Inert Atmosphere: Purge reaction vessels with Nitrogen or Argon.[2]

  • Temperature Control: Add reagents slowly. Although the isoxazole ring is stable, the difluoroethyl group's electronic effects can alter the reactivity of the amine, potentially leading to unexpected exotherms during acid chloride or anhydride additions.

  • Sealing: Use Teflon-lined caps. Avoid standard rubber septa if using halogenated solvents (DCM/Chloroform) as they will degrade and potentially leach plasticizers into your fluorinated product.[2]

Phase 3: Spill Management & Decontamination

The Hazard: Traditional water cleanup may spread the lipophilic amine rather than solubilizing it efficiently.[2]

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Isolate Area Spill->Isolate Assess 2. Assess Volume & State Isolate->Assess Powder Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid Clean_Powder Cover with wet paper towel (Prevent Dust) -> Scoop Powder->Clean_Powder Clean_Liquid Absorb with Vermiculite or Chem-Pad Liquid->Clean_Liquid Decon 3. Surface Decon: 10% Citric Acid Wash (Neutralize Amine) Clean_Powder->Decon Clean_Liquid->Decon Waste 4. Double Bag -> Haz Waste Decon->Waste

Figure 2: Step-by-step spill response workflow prioritizing dust suppression and amine neutralization.[1][2]

Disposal & Waste Management

Crucial Note on Fluorine Content: This compound contains fluorine.[2] Standard incineration at low temperatures can produce Hydrogen Fluoride (HF), which damages incinerator scrubbers and poses environmental risks.[2]

  • Segregation: Label the waste container clearly as "Fluorinated Organic Amine." Do not mix with strong oxidizing acids (Nitric/Perchloric) to prevent violent reaction or NOx fume generation.[2]

  • pH Adjustment: If the waste is in solution, ensure the pH is neutral to slightly basic (pH 8-9) to keep the amine in its neutral, non-volatile form before disposal, or acidify to form the salt (less volatile) depending on your facility's specific requirement for amines. Recommendation: Acidify with dilute HCl to form the hydrochloride salt, reducing volatility.[1]

  • Tagging: Explicitly list the fluorine content on the waste tag to ensure the disposal facility uses a high-temperature incinerator with appropriate HF scrubbing capabilities.[2]

References

  • Phalen, R. N., & Wong, W. K. (2012).[2] Chemical resistance of disposable nitrile gloves exposed to simulated movement.[2][4] Journal of Occupational and Environmental Hygiene.[2][4]

  • PubChem. (2025).[2] Compound Summary: 5-Aminoisoxazole (Analogous Structure).[1][2] National Library of Medicine.[2] [1]

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 5-Amino-3-(4-fluorophenyl)isoxazole.[1][2][3][5]

  • Centers for Disease Control and Prevention (CDC). (2014).[2] Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement.[2][4][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.